Abacavir
Description
This compound (brand name: Ziagen) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults, children, and infants. This compound is always used in combination with other HIV medicines.
This compound (ABC) is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS. Chemically, it is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring. In vivo, this compound sulfate dissociates to its free base, this compound.
This compound is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Nucleoside Reverse Transcriptase Inhibitor, and Cytochrome P450 1A1 Inhibitor.
This compound sulfate is a nucleoside analogue and reverse transcriptase inhibitor which is used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound is a rare cause of clinically apparent drug induced liver injury.
This compound is a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for hiv infection and immunodeficiency disease and has 12 investigational indications. This drug has a black box warning from the FDA.
a carbocyclic nucleoside with potent selective anti-HIV activity
See also: this compound Sulfate (active moiety of); this compound Succinate (active moiety of).
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136470-78-5 (Succinate) | |
| Record name | Abacavir [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID4046444 | |
| Record name | Abacavir | |
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Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Abacavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
In water, 77,000 mg/l @ 25 °C, 1.21e+00 g/L | |
| Record name | Abacavir | |
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| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
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| Record name | Abacavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
136470-78-5, 188062-50-2 | |
| Record name | Abacavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Abacavir [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abacavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01048 | |
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| Record name | Abacavir | |
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| Record name | (1S,4R)-4-[2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL]-2-CYCLOPENTENE-1-METHANOL | |
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| Record name | ABACAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2TIP26VS | |
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| Record name | ABACAVIR SULFATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Abacavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | Abacavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Abacavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Abacavir in HIV-1 Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abacavir (B1662851) is a potent carbocyclic synthetic nucleoside analogue that functions as a crucial component of combination antiretroviral therapy (cART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug, this compound requires intracellular phosphorylation to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and as a chain terminator upon its incorporation into the nascent viral DNA strand. This dual mechanism effectively halts the conversion of the viral RNA genome into double-stranded DNA, a pivotal step in the HIV-1 replication cycle. This guide provides a comprehensive overview of the molecular mechanisms, quantitative activity, resistance profiles, and relevant experimental methodologies associated with this compound's action against HIV-1.
Core Mechanism of Action
This compound's efficacy is predicated on its intracellular conversion to the pharmacologically active carbovir triphosphate.[1] This multi-step enzymatic process is mediated by host cellular enzymes.[1] Once formed, CBV-TP, a structural analogue of deoxyguanosine triphosphate (dGTP), exerts its anti-retroviral effect through two primary mechanisms:
-
Competitive Inhibition of HIV-1 Reverse Transcriptase: CBV-TP competes with the natural substrate, dGTP, for the active site of HIV-1 RT.[1][2] This competition diminishes the rate of viral DNA synthesis.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the subsequent 5'-3' phosphodiester bond.[1][3] This leads to the premature termination of DNA elongation, resulting in an incomplete and non-functional proviral DNA.[1][3]
Data Presentation
The potency of this compound and its active metabolite has been quantified in various in vitro assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Cell Line | HIV-1 Strain | Assay Method | EC50 (µM) | Reference |
| CEM | HIV-1 IIIB | p24 Antigen | 3.7 - 5.8 | [4] |
| MT-4 | HIV-1 IIIB | Cytopathic Effect | 0.03 - 0.07 | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Clinical Isolates (n=8) | p24 Antigen | 0.26 ± 0.18 | [4] |
| TZM-bl | HIV-1 NL4.3 | Luciferase Reporter | ~0.5 | [4] |
| MT-2 | HIV-1 IIIB | MTT | 0.04 | [4] |
| MT-4 | Wild-type HIV-1 | Not Specified | 4.0 | [5] |
| - | Clinical Isolates | Not Specified | 0.26 | [5] |
| - | HIV-1BaL | Not Specified | 0.07 - 1.0 | [6] |
| - | NL4-3 | Not Specified | 4.58 ± 2.03 | [6] |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Carbovir Triphosphate (CBV-TP)
| Enzyme | Template | Parameter | Value | Reference |
| Wild-type HIV-1 RT | Calf Thymus DNA | Ki | 0.021 µM | [5] |
| Wild-type HIV-1 RT | RNA | Ki | Similar to AZT-TP, ddGTP, ddTTP | [7] |
| Wild-type HIV-1 RT | DNA | Ki | Similar to AZT-TP, ddGTP, ddTTP | [7] |
Table 3: Pharmacokinetic Parameters of this compound and Intracellular Carbovir Triphosphate (CBV-TP)
| Parameter | Matrix | Value | Reference |
| Bioavailability | Plasma | ~83% | [8] |
| Cmax (300 mg twice daily) | Plasma | 3.0 ± 0.89 µg/mL | |
| AUC (300 mg twice daily) | Plasma | 6.02 ± 1.73 µg*hr/mL | |
| Half-life | Plasma | 1.54 ± 0.63 hours | |
| Cmax (600 mg once daily) | Intracellular (PBMCs) | 99% higher than 300 mg BID | |
| AUC0-24 (600 mg once daily) | Intracellular (PBMCs) | 32% higher than 300 mg BID | |
| Half-life | Intracellular (PBMCs) | Median: 18 hours (Range: 12-19 hours) | [9] |
| Steady-state concentration range | Intracellular (PBMCs) | 84–317 fmol/10^6 cells | [10] |
Table 4: Impact of Resistance Mutations on this compound Susceptibility
| Mutation(s) | Fold Change in EC50/IC50 | Level of Resistance | Reference |
| M184V | 2-4 | Low | [5] |
| Two or three this compound-associated mutations | 4-8 | Intermediate | [11] |
| Three this compound-associated mutations | >8 | High | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Determination of this compound EC50 using a Luciferase Reporter Gene Assay in TZM-bl Cells
This assay provides a rapid and sensitive method for quantifying HIV-1 infection by measuring the activity of a luciferase reporter gene that is activated by the HIV-1 Tat protein.[4]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)[4]
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)[4]
-
HIV-1 virus stock (e.g., NL4.3)[4]
-
This compound hydrochloride[4]
-
96-well flat-bottom cell culture plates (white, solid bottom for luminescence)[4]
-
Luciferase assay reagent (e.g., Bright-Glo™)[4]
-
Luminometer[4]
Procedure:
-
Cell Plating: On the day before the assay, trypsinize and count TZM-bl cells. Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white plate. Incubate overnight at 37°C with 5% CO2.[4]
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile DMSO or cell culture medium. Perform serial dilutions in complete growth medium to create a range of concentrations that will span the expected EC50 value.[4]
-
Drug Addition and Infection: Carefully remove the medium from the plated cells and add the serially diluted this compound hydrochloride. Subsequently, add the HIV-1 virus stock. The final volume in each well should be 200 µL. Include virus control (cells + virus, no drug) and cell control (cells only) wells.[4]
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[4]
-
Luminescence Measurement: After incubation, allow the plates to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well and mix gently for 2 minutes to induce cell lysis.[4]
-
Data Acquisition: Measure the luminescence in each well using a luminometer.[4]
-
Data Analysis: Subtract the average background luminescence from the cell control wells from all other readings. Calculate the percentage of inhibition for each drug concentration compared to the virus control. Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression analysis to determine the EC50 value.[4]
Protocol 2: Quantification of Intracellular Carbovir Triphosphate (CBV-TP) by LC-MS/MS
This protocol outlines a highly sensitive and specific method for the direct quantification of CBV-TP in peripheral blood mononuclear cells (PBMCs).[4]
Materials:
-
Ficoll-Paque density gradient medium[4]
-
Phosphate-buffered saline (PBS)[4]
-
Cold 60% methanol[4]
-
Nitrogen evaporator[4]
-
LC-MS/MS system[4]
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[4]
-
Cell Lysis: Wash the cell pellet twice with PBS. Count the cells and resuspend in cold 60% methanol (B129727) to a concentration of 1 x 10^7 cells/mL. Vortex vigorously and incubate on ice for 30 minutes.[4]
-
Metabolite Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[4]
-
Sample Reconstitution and Analysis: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis. Inject the sample into the LC-MS/MS system.
-
Quantification: CBV-TP is separated from other intracellular components by liquid chromatography and quantified by tandem mass spectrometry, monitoring a specific precursor-to-product ion transition. Construct a standard curve using known concentrations of CBV-TP to determine the concentration in the cell extracts.[4]
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay quantifies the in vitro inhibition of HIV-1 RT by CBV-TP.[12]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)[12]
-
Carbovir triphosphate (CBV-TP)
-
Reaction buffer (containing template/primer, dNTPs with a labeled dNTP, and MgCl2)[12]
-
Streptavidin-coated microplate[12]
-
Wash buffer[12]
-
Detection reagent (e.g., anti-digoxigenin-peroxidase conjugate)[13]
-
Substrate for detection (e.g., ABTS)[13]
-
Stop solution[13]
-
Microplate reader[12]
Procedure:
-
Compound Preparation: Prepare serial dilutions of CBV-TP.
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted CBV-TP or a control vehicle.[12]
-
Enzymatic Reaction: Initiate the reverse transcription reaction by adding the reaction buffer. Incubate at 37°C for a defined period (e.g., 1 hour).[12]
-
Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells to allow the biotinylated DNA product to bind.[12]
-
Detection: Wash the wells to remove unbound reagents. Add the detection reagent, followed by the substrate. Stop the reaction with a stop solution.[12][13]
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percent inhibition for each CBV-TP concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Intracellular metabolic activation pathway of this compound.[3][8][14]
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by carbovir triphosphate.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the M184V/I Mutation on the Efficacy of this compound/Lamivudine/Dolutegravir Therapy in HIV Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assembly, purification and crystallization of an active HIV-1 reverse transcriptase initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thebodypro.com [thebodypro.com]
- 11. benchchem.com [benchchem.com]
- 12. dna-technology.com [dna-technology.com]
- 13. mdpi.com [mdpi.com]
- 14. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Abacavir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abacavir (B1662851) is a potent carbocyclic synthetic nucleoside analogue that serves as a critical component in combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its therapeutic efficacy is rooted in its ability to disrupt the viral replication cycle.[3][4] This technical guide provides a comprehensive examination of the molecular structure, chemical properties, and mechanism of action of this compound. It further details the metabolic pathways, pharmacokinetics, and the critical role of the HLA-B*57:01 allele in hypersensitivity reactions. Detailed experimental protocols for key analytical and efficacy assays are also provided to support further research and development.
Molecular Structure
This compound is a guanosine (B1672433) analogue characterized by a purine (B94841) base attached to a carbocyclic cyclopentene (B43876) ring.[1][2] This carbocyclic nature, where a methylene (B1212753) group replaces the oxygen atom in the ribose ring, is a key feature of its chemical identity. The drug is the specific enantiomer with a 1S, 4R absolute configuration on the cyclopentene ring.[1][5]
The systematic IUPAC name for this compound is {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol .[1][3] It is often administered as this compound sulfate, which dissociates to the free base, this compound, in vivo.[5][6]
| Identifier | Value | Reference |
| IUPAC Name | {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol | [1][3] |
| Chemical Formula | C₁₄H₁₈N₆O | [1][5] |
| Molecular Weight | 286.33 g/mol | [5] |
| CAS Number | 136470-78-5 | [1][3] |
| DrugBank ID | DB01048 | [5] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is a white to off-white solid.[2]
| Property | Value | Reference |
| Melting Point | 165 °C | [1][3] |
| pKa | 5.01 | [2] |
| LogP | 1.2 | [1] |
| Solubility (Sulfate Salt) | ~77 mg/mL in water at 25°C | [1][2] |
| Solubility (Free Base) | >80 mM in water at 25°C (pH 7) | [2] |
Mechanism of Antiviral Action
This compound is a prodrug that must be anabolized intracellularly to its active form, carbovir (B1146969) triphosphate (CBV-TP).[7][8][9] This conversion is a multi-step enzymatic process.[7][10]
-
Initial Phosphorylation: this compound is first phosphorylated by adenosine (B11128) phosphotransferase to form this compound 5'-monophosphate.[9][10]
-
Deamination: A cytosolic deaminase then converts this compound monophosphate to carbovir monophosphate (CBV-MP).[9]
-
Subsequent Phosphorylations: Cellular kinases further phosphorylate CBV-MP to carbovir diphosphate (B83284) (CBV-DP) and finally to the active carbovir triphosphate (CBV-TP).[8]
CBV-TP, an analogue of deoxyguanosine-5'-triphosphate (dGTP), inhibits the activity of HIV-1 reverse transcriptase (RT) through two distinct mechanisms:[4][5][7]
-
Competitive Inhibition: CBV-TP competes with the natural substrate dGTP for the active site of the viral RT enzyme.[5][7]
-
DNA Chain Termination: Upon incorporation into the growing viral DNA strand, CBV-TP halts further elongation.[3][5] This is because the carbocyclic ring lacks the 3'-hydroxyl (OH) group necessary to form the 5' to 3' phosphodiester linkage with the next incoming nucleotide.[5][7][8]
Figure 1: Intracellular activation of this compound and its mechanism of action.
Metabolism and Pharmacokinetics
This compound is rapidly and extensively absorbed after oral administration, with a bioavailability of approximately 83%.[5][11] Unlike many other antiretroviral agents, it is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, which reduces the potential for drug-drug interactions.[5][10]
The primary routes of metabolism are hepatic, involving two key enzymes:[5][11]
-
Alcohol Dehydrogenase (ADH): Oxidizes this compound to an inactive 5'-carboxylic acid metabolite.[5][10]
-
Glucuronosyltransferase (UGT): Conjugates this compound to form an inactive 5'-glucuronide metabolite.[5][10]
Following a 600-mg dose, approximately 99% of the radioactivity is recovered, with 1.2% excreted in the urine as unchanged this compound, 30% as the 5'-carboxylic acid metabolite, 36% as the 5'-glucuronide metabolite, and the remainder as other minor metabolites.[5]
Figure 2: Primary metabolic pathways of this compound in the liver.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic data for this compound.
| Parameter | Value | Reference |
| Bioavailability | 83% | [3][11] |
| Tmax (Peak Plasma Time) | 0.7 - 1.7 hours | [12] |
| Cmax (300 mg, twice daily) | 3.0 ± 0.89 µg/mL | [5][11] |
| AUC (0-12h, 300 mg, twice daily) | 6.02 ± 1.73 µg•hr/mL | [5][11] |
| Plasma Protein Binding | ~50% | [5][11] |
| Volume of Distribution (Vd) | 0.86 ± 0.15 L/kg | [11] |
| Elimination Half-life (Plasma) | 1.54 ± 0.63 hours | [3][11] |
| Intracellular Half-life (CBV-TP) | >20 hours | [7] |
Structure-Activity Relationship and Resistance
The antiviral activity of this compound is intrinsically linked to its structure. The purine core is crucial for its recognition by viral reverse transcriptase, and the hydroxyl group is also believed to be important for binding.[13]
Resistance to this compound develops through the selection of specific mutations in the HIV-1 reverse transcriptase enzyme.[7] The presence of multiple mutations can lead to reduced susceptibility. Key resistance-associated mutations include:[7][14]
-
K65R
-
L74V
-
Y115F
-
M184V/I
HLA-B*57:01-Mediated Hypersensitivity
A critical aspect of this compound therapy is the risk of a severe hypersensitivity reaction (HSR) in individuals carrying the HLA-B57:01 allele.[3] This reaction is immunologically mediated. This compound binds non-covalently within the antigen-binding cleft of the HLA-B57:01 protein, altering its shape and chemistry.[3][9] This alteration changes the repertoire of self-peptides that can bind and be presented to T-cells.[9] The presentation of these novel self-peptides triggers the activation of drug-specific cytotoxic T-lymphocytes, leading to a systemic inflammatory response.[3] Prospective screening for the HLA-B*57:01 allele is now standard practice and has been shown to significantly reduce the incidence of HSR.[15]
Figure 3: Logical pathway of this compound-induced hypersensitivity in HLA-B*57:01 positive individuals.
Experimental Protocols
Protocol 1: Determination of Antiviral Efficacy (EC₅₀) using HIV-1 p24 Antigen Assay
This protocol describes the determination of this compound's 50% effective concentration (EC₅₀) against HIV-1 in MT-4 cells by measuring the inhibition of p24 antigen production.[16]
-
Objective: To quantify the in vitro antiviral activity of this compound.
-
Materials:
-
MT-4 cells
-
HIV-1 laboratory strain (e.g., HIV-1IIIB)
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[16]
-
Drug Dilution: Prepare serial dilutions of this compound in complete medium.[17]
-
Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, infect the cells with 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.[16] Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7 days.[16][17]
-
p24 Measurement: After incubation, centrifuge the plate and collect the supernatant. Determine the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.[16]
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[16]
-
Protocol 2: HLA-B*57:01 Genotyping using Real-Time PCR
This protocol provides a general outline for detecting the HLA-B*57:01 allele from a patient's genomic DNA. Commercial kits are widely available and their specific instructions should be followed.[17]
-
Objective: To identify patients at risk for this compound-induced hypersensitivity.
-
Materials:
-
Patient-derived genomic DNA (from whole blood or buccal swab)
-
Real-time PCR instrument
-
Commercial HLA-B*57:01 genotyping assay kit (containing PCR master mix, allele-specific primers and probes)
-
Positive and negative control DNA
-
-
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the patient sample using a validated protocol.[17]
-
PCR Reaction Setup: Prepare the PCR reaction mixture according to the kit manufacturer's instructions, combining the master mix, primers/probes, and the extracted genomic DNA.[17] Include positive, negative, and no-template controls in each run.
-
Real-Time PCR Amplification: Place the reaction plate in the real-time PCR instrument and run the thermal cycling program specified by the assay kit.[17]
-
Data Analysis: Analyze the amplification data. The presence of an amplification signal specific to the HLA-B*57:01 probe indicates a positive result. Results are typically reported as positive or negative for the presence of the allele.[9]
-
Protocol 3: Pharmacokinetic Analysis by HPLC
This protocol outlines the measurement of this compound concentration in plasma samples using High-Performance Liquid Chromatography (HPLC).[18]
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Materials:
-
HPLC system with UV or MS/MS detection
-
C18 analytical column
-
Mobile phase (e.g., ammonium (B1175870) acetate:acetonitrile)
-
Internal standard (e.g., tenofovir)
-
Human plasma samples
-
Reagents for liquid-liquid extraction (e.g., ethyl acetate-diethyl ether)
-
-
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 50 µL of the internal standard solution.[18]
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate-diethyl ether).[18]
-
Vortex for 1 minute, then centrifuge at 3000 rpm for 10 minutes.[18]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[18]
-
Reconstitute the residue in 200 µL of the mobile phase.[18]
-
-
HPLC Analysis:
-
Quantification: Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against a standard curve generated from samples with known concentrations.[18]
-
References
- 1. This compound | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Chempedia - LookChem [lookchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. immunopaedia.org.za [immunopaedia.org.za]
- 9. This compound Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Intracellular Phosphorylation Pathway of Abacavir to Carbovir Triphosphate
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A comprehensive examination of the multi-step enzymatic conversion of the prodrug Abacavir (B1662851) into its pharmacologically active metabolite, carbovir (B1146969) 5'-triphosphate (CBV-TP), within the host cell.
Introduction
This compound (ABC) is a potent carbocyclic 2'-deoxyguanosine (B1662781) analogue and a key nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[1][2] As a prodrug, this compound's antiviral efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, carbovir 5'-triphosphate (CBV-TP).[3][4] This active metabolite functions as a competitive inhibitor of HIV reverse transcriptase and, upon incorporation into the nascent viral DNA, acts as a chain terminator due to the absence of a 3'-hydroxyl group.[3][4] Understanding the intricate enzymatic cascade responsible for this bioactivation is crucial for optimizing antiretroviral therapies, interpreting pharmacokinetic data, and designing novel therapeutic agents. This guide provides a detailed technical overview of the metabolic pathway, the key enzymes involved, relevant quantitative data, and the experimental protocols used for its analysis.
The Intracellular Activation Pathway of this compound
This compound passively diffuses into host cells, such as peripheral blood mononuclear cells (PBMCs), where it undergoes a sequential four-step phosphorylation and deamination process to yield the active CBV-TP.[1][3] This ensures the active drug is concentrated at the site of viral replication.[1]
The pathway proceeds as follows:
-
Initial Phosphorylation: this compound is first phosphorylated to this compound 5'-monophosphate (ABC-MP). This reaction is catalyzed by the cellular enzyme adenosine (B11128) phosphotransferase.[5][6][7]
-
Deamination: Subsequently, ABC-MP is converted to carbovir 5'-monophosphate (CBV-MP) through deamination by a cytosolic deaminase.[3][6][7] Notably, di- or triphosphates of this compound itself have not been detected within cells, indicating this deamination step is essential for the subsequent phosphorylations.[5][7]
-
Second Phosphorylation: Carbovir 5'-monophosphate is then phosphorylated to carbovir 5'-diphosphate (CBV-DP). This critical step is catalyzed by guanylate kinase (GUK1).[1][5][7] The reaction is highly stereoselective, showing a profound preference for the pharmacologically active (-)-enantiomer of CBV-MP.[5][7]
-
Final Phosphorylation: The final phosphorylation from CBV-DP to the active carbovir 5'-triphosphate (CBV-TP) is carried out by several ubiquitous cellular kinases, including creatine (B1669601) kinase, pyruvate (B1213749) kinase, and nucleoside diphosphate (B83284) kinases.[1][5][7]
Quantitative Analysis of the Pathway
The efficiency of this compound's intracellular conversion is governed by the kinetics of the involved enzymes. While detailed kinetic parameters for every step are not fully elucidated across all cell types, key enzymatic players and pharmacokinetic data have been identified and are summarized below.
Table 1: Key Enzymes and Reactions in this compound Activation
| Step | Substrate | Enzyme(s) | Product | Key Notes |
| 1 | This compound | Adenosine Phosphotransferase | This compound-MP | Initial phosphorylation step.[1][5][6] |
| 2 | This compound-MP | Cytosolic Deaminase | Carbovir-MP | Essential deamination for subsequent steps.[3][5][6] |
| 3 | Carbovir-MP | Guanylate Kinase (GUK1) | Carbovir-DP | Highly stereoselective for the active (-) enantiomer.[1][5][7] |
| 4 | Carbovir-DP | Creatine Kinase (CK), Pyruvate Kinase (PK), Nucleoside Diphosphate Kinase (NME), Phosphoglycerate Kinase (PGK1) | Carbovir-TP | Final phosphorylation to the active triphosphate metabolite.[1][5] |
Table 2: Reported Pharmacokinetic Parameters of Intracellular Carbovir-Triphosphate (CBV-TP)
| Parameter | Value | Cell Type | Notes |
| Elimination Half-life (t½) | 12 - 20 hours | PBMCs | The long intracellular half-life supports the efficacy of once-daily this compound dosing.[1][8] |
| Stereoselectivity of GUK1 | ~7,000-fold higher efficiency for (-) enantiomer | In vitro | Ensures the primary formation of the pharmacologically active (-)-CBV-TP.[1][5][7] |
| Gender Differences | Females exhibit higher CBV-TP exposure | PBMCs | Higher exposure observed in females even after weight adjustment, correlated with higher plasma ABC exposure.[8][9] |
Experimental Protocols
The quantification of intracellular CBV-TP is essential for pharmacokinetic studies and for understanding the relationship between drug exposure and clinical response. The primary analytical method involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[1][10]
Detailed Protocol: Quantification of Intracellular CBV-TP via LC/MS/MS
This protocol is a composite based on established methodologies for quantifying intracellular nucleoside triphosphates.[1][10][11]
1. PBMC Isolation:
-
Collect whole blood samples into CPT tubes (Cell Preparation Tubes).[11][12]
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[10]
-
Carefully harvest the PBMC layer and wash twice with phosphate-buffered saline (PBS).[10]
-
Perform a cell count using a hemocytometer or automated cell counter to determine the total number of cells for later normalization.[1][10]
2. Intracellular Metabolite Extraction:
-
Pellet the known number of PBMCs by centrifugation.
-
Lyse the cells and precipitate proteins by adding a cold extraction solution (e.g., 60-70% methanol).[1][10]
-
Vortex vigorously and incubate on ice to ensure complete lysis and protein precipitation.[1][10]
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.[1][10]
-
Carefully collect the supernatant containing the intracellular metabolites.[1][10]
3. Sample Cleanup and Hydrolysis:
-
Isolate the triphosphate metabolite (CBV-TP) from other cellular components using anion exchange solid-phase extraction (SPE).[1][11]
-
Elute the triphosphate fraction from the SPE column.
-
Perform enzymatic hydrolysis on the eluate by adding alkaline phosphatase to convert CBV-TP to its nucleoside form, carbovir. This step is necessary as the triphosphate form can be difficult to analyze directly by LC/MS/MS.[1][11]
-
Perform a final cleanup step using a suitable SPE cartridge (e.g., C18) to purify the resulting carbovir prior to analysis.[1][11]
4. Quantification:
-
Reconstitute the final sample in a suitable mobile phase.
-
Inject the sample into an LC/MS/MS system.
-
Monitor the specific mass-to-charge (m/z) transitions for carbovir and an appropriate internal standard.[1][10]
-
Generate a standard curve using known concentrations of carbovir to quantify the amount in the samples.[1]
-
The final concentration is then normalized to the initial cell count and reported as fmol or ng per million cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steady-State Pharmacokinetics of this compound in Plasma and Intracellular Carbovir Triphosphate following Administration of this compound at 600 Milligrams Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steady-state pharmacokinetics of this compound in plasma and intracellular carbovir triphosphate following administration of this compound at 600 milligrams once daily and 300 milligrams twice daily in human immunodeficiency virus-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. img.thebody.com [img.thebody.com]
- 12. Pharmacokinetics of this compound and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Abacavir: A Technical Guide to the Inhibition of Viral Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Abacavir, a potent carbocyclic synthetic nucleoside analogue, is a cornerstone of combination antiretroviral therapy (cART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug, its efficacy hinges on intracellular conversion to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP). This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibition of HIV-1 reverse transcriptase (RT), supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
The Dual-Pronged Attack on Viral Replication
This compound's antiviral activity is exerted by its triphosphorylated anabolite, carbovir triphosphate (CBV-TP), which structurally mimics the natural substrate deoxyguanosine triphosphate (dGTP).[1][2] CBV-TP disrupts the HIV-1 replication cycle through a dual mechanism of action:
-
Competitive Inhibition: CBV-TP directly competes with the endogenous dGTP for the active site of HIV-1 reverse transcriptase.[1][2] This competition effectively reduces the rate of viral DNA synthesis by limiting the incorporation of the natural nucleotide.
-
Chain Termination: Upon its incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP makes the formation of a subsequent 5'-3' phosphodiester bond impossible.[1][2] This premature termination of DNA elongation results in an incomplete and non-functional proviral DNA, thereby halting the replication process.[1][2]
Quantitative Analysis of this compound's Anti-HIV-1 Activity
The potency of this compound and its active metabolite has been rigorously quantified through various in vitro assays. The following tables summarize key quantitative data, offering a comparative overview of its efficacy and cytotoxic profile.
| Parameter | Value | Cell Type / Assay Condition |
| IC50 (this compound) | 3.7 - 5.8 µM | Laboratory strains of HIV-1 (e.g., HIV-1IIIB) in MT-4 cells |
| IC50 (this compound) | 0.07 - 1.0 µM | HIV-1BaL in MT-4 cells |
| IC50 (this compound) | 0.26 ± 0.18 µM (mean) | Clinical isolates in peripheral blood mononuclear cells (PBMCs) and monocytes |
| Ki (Carbovir-TP) | Similar to ddGTP | HIV-1 Reverse Transcriptase |
Table 1: In Vitro Anti-HIV-1 Activity of this compound.[3][4]
| Parameter | Value | Cell Type(s) |
| CC50 (this compound) | 78.26 µg/ml | DF-1 cells |
Table 2: In Vitro Cytotoxicity of this compound.[5]
Signaling Pathways and Experimental Workflows
Metabolic Activation of this compound
The intracellular conversion of this compound to its pharmacologically active form, carbovir triphosphate, is a critical multi-step enzymatic process mediated by host cellular enzymes. This pathway is essential for its antiviral efficacy.
Caption: Intracellular metabolic activation pathway of this compound.
Mechanism of HIV-1 Reverse Transcriptase Inhibition
Once activated, carbovir triphosphate directly interferes with the reverse transcription process, a pivotal step in the HIV-1 replication cycle. The following diagram illustrates the logical relationship of this inhibition.
Caption: Logical relationship of this compound's inhibitory action.
Detailed Experimental Protocols
Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition
This protocol outlines a non-radioactive, colorimetric assay to quantify the in vitro inhibition of recombinant HIV-1 RT by carbovir triphosphate.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Carbovir triphosphate (CBV-TP)
-
Reaction Buffer (e.g., Tris-HCl, pH 8.0, containing KCl, MgCl2, DTT, and a non-ionic detergent)
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP) labeled with biotin (B1667282) and digoxigenin
-
Lysis Buffer
-
Streptavidin-coated 96-well microplate
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CBV-TP in nuclease-free water.
-
Perform serial dilutions of CBV-TP in reaction buffer to create a dose-response curve.
-
Prepare a master mix containing reaction buffer, template-primer, and labeled dNTPs.
-
Dilute the recombinant HIV-1 RT in a suitable buffer immediately before use.
-
-
Reaction Setup:
-
In a 96-well microplate, add 10 µL of each CBV-TP dilution to the respective wells.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the master mix to each well.
-
Initiate the reaction by adding 20 µL of the diluted HIV-1 RT to each well (except the negative control).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.[6]
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the newly synthesized, biotin-labeled DNA to bind.[6]
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add the anti-digoxigenin-HRP conjugate and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add the HRP substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each CBV-TP concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assay: Anti-HIV-1 Activity using p24 Antigen Quantification
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in a permissive cell line, using the quantification of the viral p24 capsid protein as a readout.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 or CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory strain (e.g., HIV-1IIIB)
-
This compound stock solution (in DMSO or cell culture medium)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Drug Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Final concentrations should typically range from 0.001 µM to 100 µM.[1]
-
Add 50 µL of the diluted this compound solutions to the appropriate wells.
-
-
Infection:
-
Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.[1]
-
p24 Antigen Quantification:
-
On day 7, carefully collect the cell culture supernatant from each well.
-
Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.
-
Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Experimental Workflow for Resistance Testing
The emergence of drug resistance is a critical consideration in antiretroviral therapy. The following workflow outlines the general process for selecting and characterizing this compound-resistant HIV-1 strains in vitro.
Caption: General workflow for in vitro selection and characterization of this compound-resistant HIV-1.
Conclusion
This compound's role as a potent inhibitor of HIV-1 reverse transcriptase is well-established and multifaceted. Its intracellular activation to carbovir triphosphate and subsequent dual mechanism of competitive inhibition and chain termination provide a robust barrier to viral replication. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of antiretroviral agents. A thorough understanding of these core principles is essential for the continued development of novel therapeutic strategies to combat HIV-1.
References
The Pharmacokinetics and Bioavailability of Oral Abacavir Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral abacavir (B1662851) formulations. This compound, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Understanding its pharmacokinetic profile is critical for optimizing therapeutic regimens and informing the development of new drug delivery systems. This document synthesizes key data from pivotal studies, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of this compound's journey through the body.
Absorption and Bioavailability
This compound is rapidly and extensively absorbed following oral administration, with an absolute bioavailability of approximately 83% for the tablet formulation.[1][3][4][5] The drug's high lipophilicity and water solubility allow it to readily cross cell membranes via passive diffusion, contributing to its excellent bioavailability.[6][7]
Formulations
This compound is available in several oral formulations, including:
-
Tablets: 300 mg[1]
-
Oral Solution: 20 mg/mL[1]
-
Fixed-Dose Combination (FDC) Tablets: Co-formulated with other antiretroviral agents such as lamivudine, dolutegravir, and zidovudine.[1][8]
Studies have demonstrated that the systemic exposure to this compound is comparable between the oral solution and tablet forms, allowing for their interchangeable use.[9] The bioequivalence of various formulations, including different salt forms (hemisulfate and succinate), has also been established.[3]
Effect of Food
The administration of this compound with a high-fat meal has no clinically significant effect on the total drug exposure, as measured by the area under the curve (AUC).[3][5] However, food can decrease the peak plasma concentration (Cmax) by approximately 26% and delay the time to reach Cmax (Tmax) by about 38 minutes.[3] Given the minimal impact on overall bioavailability, this compound can be administered with or without meals, which offers a convenient dosing regimen for patients.[3][5]
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been well-characterized in numerous clinical trials. The key parameters for different oral formulations and dosing regimens are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Single-Dose Oral this compound Formulations in Adults
| Formulation | Dose (mg) | Cmax (μg/mL) | AUC (μg·hr/mL) | Tmax (hr) | t½ (hr) | Bioavailability | Reference(s) |
| Tablet (hemisulfate) | 300 | 3.0 ± 0.89 | 6.02 ± 1.73 (AUC0-12h) | 0.63 - 1.0 | 1.54 ± 0.63 | 83% | [1][3][4] |
| Tablet (hemisulfate) | 600 | 4.26 ± 1.19 | 11.95 ± 2.51 (AUC∞) | ~1.0 | 1.54 ± 0.63 | - | [9][10] |
| Caplet (succinate) | 300 | - | - | Tmax occurred 30 mins earlier than tablet | - | Bioequivalent to tablet | [3] |
| Oral Solution | 300 | Cmax was 11% higher than tablet | 101% relative to tablet | Unchanged from tablet | - | - | [3] |
Table 2: Steady-State Pharmacokinetic Parameters of Different Dosing Regimens in Adults
| Dosing Regimen | Cmax (μg/mL) | AUC0-24h (μg·hr/mL) | Reference(s) |
| 300 mg Twice Daily | 0.88 - 3.19 | Similar to once-daily | [5] |
| 600 mg Once Daily | 3.85 | Similar to twice-daily | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Fixed-Dose Combination Tablets in Adults
| FDC Tablet (Single Dose) | This compound Dose (mg) | Cmax (μg/mL) | AUC (μg·hr/mL) | Tmax (hr) | Reference(s) |
| This compound/Dolutegravir/Lamivudine | 600 | 5.22 | 18.20 | 1.01 | [8] |
Distribution
Following absorption, this compound is extensively distributed throughout the body. The apparent volume of distribution after intravenous administration is approximately 0.86 L/kg, indicating that the drug penetrates extravascular spaces.[1][5] this compound exhibits moderate binding to human plasma proteins (approximately 50%), and this binding is independent of the drug concentration.[1][5] Notably, this compound readily distributes into erythrocytes and can cross the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) that are sufficient to inhibit HIV replication.[9][11]
Metabolism and Excretion
This compound is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[5][6] The primary metabolic pathways do not involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions with agents metabolized by these enzymes.[5][6][7]
The two main routes of metabolism are:
-
Alcohol dehydrogenase (ADH): This pathway leads to the formation of the inactive 5'-carboxylic acid metabolite.[4][5][6]
-
Glucuronosyltransferase (UGT): This pathway results in the formation of the inactive 5'-glucuronide metabolite.[4][5][6]
Following a single oral dose of radiolabeled this compound, approximately 83% of the radioactivity is recovered in the urine and 16% in the feces.[4][6] The urinary excretion consists mainly of the 5'-glucuronide metabolite (~36%), the 5'-carboxylic acid metabolite (~30%), and a small amount of unchanged this compound (~1.2%).[4][12] The elimination half-life of this compound is approximately 1.5 to 2.0 hours.[1][12]
Mechanism of Action and Intracellular Pharmacokinetics
This compound is a prodrug that requires intracellular phosphorylation to exert its antiviral activity.
Caption: Intracellular activation pathway of this compound.
Inside the host cell, this compound is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP).[4][6] CBV-TP is a structural analog of deoxyguanosine triphosphate (dGTP) and inhibits the activity of HIV-1 reverse transcriptase in two ways: by competing with the natural substrate dGTP and by being incorporated into the viral DNA, which leads to chain termination due to the lack of a 3'-hydroxyl group.[4][12] The intracellular half-life of CBV-TP is long, exceeding 20 hours, which provides the rationale for once-daily dosing regimens.[1][5]
Special Populations
Pediatric Patients
The pharmacokinetics of this compound have been studied in pediatric patients from 3 months of age.[1][2] Dosing is typically based on body weight, and at the recommended doses, drug exposures in children are comparable to those in adults.[2][13] Both the oral solution and tablet formulations are used in this population.[14] A two-compartment model with first-order absorption has been shown to best describe the pharmacokinetics of this compound in children, with body weight being the primary covariate influencing clearance and volume of distribution.[2][13]
Hepatic Impairment
Since this compound is primarily metabolized by the liver, its pharmacokinetics are altered in patients with hepatic impairment. In individuals with mild hepatic impairment (Child-Pugh score 5-6), the AUC and elimination half-life of this compound are increased by 89% and 58%, respectively.[5] Consequently, a dose reduction is recommended for this patient group.[5][9] this compound is contraindicated in patients with moderate to severe hepatic impairment.[1][9]
Renal Impairment
Renal excretion of unchanged this compound is a minor elimination pathway.[4][5] As a result, the pharmacokinetics of this compound are not significantly altered in patients with end-stage renal disease, and no dose adjustment is necessary for renal impairment.[5] However, for fixed-dose combination tablets containing other drugs that do require renal dose adjustments, the FDC product may be contraindicated.[10]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from well-controlled clinical studies. Below are detailed methodologies for key experiments that have characterized the bioavailability and pharmacokinetics of this compound.
Absolute Bioavailability and Food Effect Study
-
Study Design: This was a Phase I, randomized, open-label, two-period crossover study.[3]
-
Subjects: Healthy HIV-infected male and female adults.[3]
-
Interventions:
-
Sample Collection: Serial plasma samples were collected over 24 hours post-dose. Urine samples were also collected for 12 hours.[3]
-
Analytical Method: Plasma and urine concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method.[3]
-
Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and absolute bioavailability.[3]
Caption: Workflow for a typical this compound pharmacokinetic study.
Mass Balance Study
-
Study Design: This was an open-label, single-dose study to determine the routes of metabolism and excretion.[6][11]
-
Subjects: HIV-1-infected adults.[11]
-
Intervention: A single oral dose of 600 mg of [14C]-labeled this compound.[11]
-
Sample Collection: Blood, urine, and feces were collected at regular intervals to measure total radioactivity and concentrations of this compound and its metabolites.[11]
-
Analytical Method: High-performance liquid chromatography coupled with a radiodetector and mass spectrometry were used to identify and quantify this compound and its metabolites.[11]
-
Analysis: The study quantified the recovery of the administered radioactive dose in urine and feces and determined the proportion of each metabolite.[6][11]
Conclusion
Oral this compound formulations are characterized by rapid and extensive absorption, high bioavailability, and predictable pharmacokinetics. The drug's metabolic profile, which avoids the cytochrome P450 system, results in a low potential for drug-drug interactions. The long intracellular half-life of its active metabolite, carbovir triphosphate, supports convenient once-daily dosing regimens. The pharmacokinetic properties of this compound are well-understood across various formulations and in special populations, providing a solid foundation for its effective use in the management of HIV infection. This comprehensive understanding is essential for clinicians in optimizing patient therapy and for researchers in the ongoing development of novel antiretroviral strategies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of this compound in infants, toddlers and children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: absolute bioavailability, bioequivalence of three oral formulations, and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacokinetics, Safety, and Tolerability of a Single Oral Dose of this compound/Dolutegravir/Lamivudine Combination Tablets in Healthy Japanese Study Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Population pharmacokinetics of this compound in infants, toddlers and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Appendix A: Pediatric Antiretroviral Drug Information - this compound | NIH [clinicalinfo.hiv.gov]
Abacavir Metabolism: A Technical Guide to the Roles of Alcohol Dehydrogenase and Glucuronyl Transferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (B1662851) is a potent nucleoside reverse transcriptase inhibitor (NRTI) integral to the management of Human Immunodeficiency Virus (HIV) infection. A thorough understanding of its metabolic fate is paramount for predicting drug-drug interactions, understanding inter-individual variability in drug response, and elucidating mechanisms of adverse reactions. Unlike many pharmaceuticals that are metabolized by the cytochrome P450 (CYP) system, this compound is primarily cleared through two key enzymatic pathways: oxidation by cytosolic alcohol dehydrogenase (ADH) and conjugation by glucuronyl transferase (UGT).[1][2][3] This in-depth technical guide details these core metabolic pathways, presenting quantitative data, comprehensive experimental methodologies, and visual representations of the underlying processes.
Metabolic Pathways of this compound
The biotransformation of this compound predominantly occurs in the liver, with over 80% of an administered dose being eliminated as metabolites.[4][5] Less than 2% of the parent drug is excreted unchanged in the urine.[1][3] The two major metabolic routes are:
-
Oxidation by Alcohol Dehydrogenase (ADH): The primary alcohol moiety of this compound is oxidized by cytosolic ADH to form an intermediate aldehyde. This aldehyde is subsequently converted to the inactive 5'-carboxylic acid metabolite (2269W93).[6][7] This pathway is responsible for the elimination of approximately 30% of an administered dose of this compound.[1][5] In vitro studies have identified the αα and γγ isoforms of ADH as being involved in this oxidative metabolism.[6][7]
-
Glucuronidation by Glucuronyl Transferase (UGT): The UGT enzymes catalyze the conjugation of a glucuronic acid moiety to this compound, forming the inactive 5'-glucuronide metabolite (361W94).[8] This pathway accounts for the largest portion of this compound's metabolism, with about 36% of the administered dose being recovered as this glucuronide conjugate in the urine.[1][5] While the involvement of UGTs is well-established, the specific isoforms responsible for this compound glucuronidation have not been definitively identified in the available literature.[2]
These two pathways are central to the detoxification and elimination of this compound. The resulting carboxylate and glucuronide metabolites are pharmacologically inactive and are excreted primarily via the kidneys.[3]
Quantitative Analysis of this compound Metabolism
The most definitive quantitative data on the metabolic fate of this compound comes from a mass balance study conducted in HIV-1-infected adults. The study elucidated the proportion of the parent drug and its major metabolites recovered in the urine following a single oral dose.
| Analyte | Percentage of Administered Dose Recovered in Urine | Reference |
| This compound (unchanged) | < 2% | [1][3] |
| 5'-Carboxylate Metabolite (from ADH pathway) | ~30% | [1][5] |
| 5'-Glucuronide Metabolite (from UGT pathway) | ~36% | [1][5] |
Enzyme Kinetic Parameters
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro investigation of this compound metabolism by ADH and UGT.
Protocol 1: In Vitro Metabolism of this compound using Human Liver Cytosol (ADH Pathway)
This protocol is designed to assess the formation of the 5'-carboxylate metabolite of this compound by cytosolic enzymes, primarily ADH.
Materials:
-
This compound
-
Human liver cytosol (commercially available)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724) or perchloric acid (PCA) for reaction termination
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, human liver cytosol (e.g., 1 mg/mL protein), and NAD⁺ (e.g., 1 mM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.[2]
-
Reaction Initiation: Initiate the reaction by adding this compound at various concentrations to the pre-warmed mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the incubation time is within the linear range of metabolite formation.[2]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or an acidic solution like PCA.[2]
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.[2]
-
Sample Analysis: Transfer the supernatant to an HPLC vial for the analysis and quantification of the 5'-carboxylate metabolite.
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes (UGT Pathway)
This protocol is used to investigate the formation of the 5'-glucuronide metabolite of this compound by UGT enzymes located in the endoplasmic reticulum of hepatocytes.
Materials:
-
This compound
-
Human liver microsomes (commercially available)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Ice-cold acetonitrile
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, human liver microsomes (e.g., 0.5 mg/mL protein), and MgCl₂ (e.g., 5 mM). The microsomes may need to be activated (e.g., with alamethicin) to ensure UDPGA access to the enzyme active site.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[4]
-
Reaction Initiation: Initiate the reaction by adding this compound at various concentrations and UDPGA (e.g., 2 mM).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Terminate the reaction by adding two volumes of ice-cold acetonitrile.[4]
-
Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant for the analysis and quantification of the 5'-glucuronide metabolite by HPLC.
Protocol 3: Quantification of this compound and its Metabolites by HPLC
A validated high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of this compound and its metabolites from the in vitro reaction mixtures.
Instrumentation:
-
HPLC system coupled with a UV or tandem mass spectrometry (MS/MS) detector.
Example Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 5.0 with acetic acid.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 285 nm or MS/MS detection with optimized mass transitions for this compound, the 5'-carboxylate metabolite, and the 5'-glucuronide metabolite.[2]
-
Injection Volume: 20 µL.[2]
Standard Curve Preparation:
Prepare standard curves for this compound, the 5'-carboxylate metabolite, and the 5'-glucuronide metabolite in the same matrix as the experimental samples (e.g., terminated incubation mixture) to ensure accurate quantification.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of this compound via ADH and UGT.
Caption: General workflow for in vitro this compound metabolism assays.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolic activation of this compound by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Abacavir's potential applications beyond HIV treatment
An In-depth Technical Guide on the Emerging, Non-Antiretroviral Applications of Abacavir (B1662851)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a cornerstone of highly active antiretroviral therapy (HAART), is a nucleoside reverse transcriptase inhibitor (NRTI) that has been pivotal in the management of HIV infection. Beyond its well-established role in virology, a growing body of evidence illuminates a fascinating and diverse pharmacological profile for this compound, suggesting its potential utility in oncology, inflammatory disorders, and autoimmune diseases. This document provides a comprehensive technical overview of the current state of research into these non-HIV applications, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to empower further investigation and drug development efforts in these promising new therapeutic areas.
Anti-Cancer Applications of this compound
Emerging research has identified this compound as a potential repurposed therapeutic for various malignancies. Its anti-neoplastic activity appears to be multi-faceted, encompassing the inhibition of cancer cell proliferation, induction of cell cycle arrest and senescence, and modulation of key cellular pathways.
Prostate Cancer
In vitro studies have demonstrated this compound's efficacy against prostate cancer cell lines, suggesting a potential role in the treatment of this prevalent malignancy.
Quantitative Data Summary:
| Cell Line | Treatment | Outcome | Reference |
| PC3 | 15 µM this compound (72h) | Significant reduction in cell growth. | [1] |
| PC3 | 150 µM this compound (Multiple time points) | Strong inhibition of cell growth. Accumulation of cells in S phase (up to 78.6% at 24h) and G2/M phase (up to 26.9% at 120h). Significant reduction in cell migration. | [1][2][3] |
| LNCaP | 15 µM this compound (96h) | Considerable reduction in cell growth. | [1] |
| LNCaP | 150 µM this compound (Multiple time points) | Strong inhibition of cell growth. Predominant S phase accumulation (up to 54.3% at 72h). Significant reduction in cell migration. | [1][2][3] |
| PC3 | 15 µM and 150 µM this compound (18h) | Dose-dependent decrease in cell migration (p<0.001). | [1][3] |
| PC3 | 150 µM this compound (18h) | Significant inhibition of Matrigel cell invasion. | [1] |
| PC3 | 15 µM and 150 µM this compound | Upregulation of LINE-1 ORF1 and ORF2 mRNA levels. | [4] |
Experimental Protocols:
-
Cell Proliferation Assay: PC3 and LNCaP cells were seeded at a density of 20,000 cells/well in 12-well plates. After 24 hours, cells were treated with 15 µM or 150 µM this compound. The number of viable cells, as determined by trypan blue exclusion, was counted at 0, 24, 48, 72, and 96 hours post-treatment using a Burker chamber.[1]
-
Cell Cycle Analysis: Prostate cancer cells were treated with 150 µM this compound. At various time points, cells were harvested, fixed in 70% ethanol, and stained with propidium (B1200493) iodide. DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1][2][3]
-
Cell Migration Assay: Cell migration was assessed using transwell chambers with 8.0 µm pore filters. 1x10^6 cells/ml were seeded in the upper chamber in the presence or absence of 15 µM or 150 µM this compound. The lower chamber contained RPMI with 10% FBS. After 18 hours of incubation at 37°C, the area occupied by migrated cells was quantified.[1][3]
-
Cell Invasion Assay: The protocol for the invasion assay was similar to the migration assay, with the addition of a Matrigel coating on the transwell filters.[1]
-
Quantitative Real-Time PCR for LINE-1 Expression: Following treatment with this compound, total RNA was extracted from PC3 cells. cDNA was synthesized, and quantitative real-time PCR was performed to measure the mRNA levels of LINE-1 ORF1 and ORF2.[4]
Logical Relationship:
Medulloblastoma
This compound has also shown promise in preclinical models of medulloblastoma, a common malignant brain tumor in children. Its mechanism of action in this context appears to be linked to the inhibition of telomerase activity.
Quantitative Data Summary:
| Cell Line | Treatment | Outcome | Reference |
| Daoy | 750 µM this compound | Dose-dependent decrease in proliferation rate. Accumulation of cells in the G2/M phase of the cell cycle. | [5] |
| D283-MED | 750 µM this compound | Dose-dependent decrease in proliferation rate. Increased cell death. | [5] |
| Daoy | 750 µM this compound (1d) | Reduction in telomerase activity. | [6] |
| D283-MED | 750 µM this compound (1d) | Reduction in telomerase activity. | [6] |
Experimental Protocols:
-
Cell Growth Analysis: Daoy and D283-MED cell lines were exposed to varying doses of this compound. The growth rate was analyzed and compared to untreated controls.[5]
-
Cell Cycle Analysis: Medulloblastoma cells were treated with this compound, harvested, fixed, and stained with propidium iodide for flow cytometric analysis of cell cycle distribution.[5]
-
Telomerase Activity Assay (TRAP Assay): Telomerase activity in Daoy and D283-MED cells was assessed using a Telomeric Repeat Amplification Protocol (TRAP) assay at various time points after treatment with 750µM this compound.[6]
Experimental Workflow:
Anti-Inflammatory and Immunomodulatory Effects
Beyond its direct cytotoxic effects on cancer cells, this compound exhibits significant immunomodulatory properties, primarily through its interaction with the innate immune system.
NLRP3 Inflammasome Activation
This compound has been identified as a potent activator of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key signaling platform in the innate immune response. This activation is a two-step process requiring both priming and activation signals.[7][8]
Signaling Pathway:
Experimental Protocol: In Vitro NLRP3 Inflammasome Activation Assay
-
Cell Culture: Culture human monocytes or a suitable cell line (e.g., THP-1) in appropriate media.
-
Priming (Signal 1): Prime the cells with a TLR agonist such as lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Activation (Signal 2): Treat the primed cells with this compound.
-
Sample Collection: Collect cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of mature IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Controls: Include appropriate controls such as unprimed cells, cells treated with only the priming agent, and cells treated with a known NLRP3 inflammasome activator.
-
Validation: To confirm the involvement of the NLRP3 inflammasome, the experiment can be repeated in the presence of specific inhibitors of caspase-1 or after NLRP3 knockdown using siRNA.[8]
Modulation of Cytokine Transcription
Studies in HIV-infected individuals have shown that this compound can alter the transcription of several inflammatory cytokines, suggesting a pro-inflammatory effect in this context.[9][10]
Quantitative Data Summary:
| Cytokine | Fold Change (this compound vs. Control) | p-value | Reference |
| CD40LG | 1.82 | 0.027 | [9][10] |
| IL-8 | 3.16 | 0.020 | [9][10] |
| LTA | 2.82 | 0.008 | [9][10] |
| CCL5 | -1.67 | 0.035 | [9][10] |
Experimental Protocol: Cytokine mRNA Expression Analysis
-
Sample Collection: Obtain peripheral blood mononuclear cells (PBMCs) from study participants.
-
RNA Extraction: Isolate total RNA from the PBMCs.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the cytokines of interest and appropriate housekeeping genes for normalization.
-
Data Analysis: Calculate the fold change in cytokine mRNA expression in the this compound-treated group compared to the control group using the ΔΔCt method.[11]
Potential in Autoimmune Diseases
The immunomodulatory properties of this compound have led to its investigation in the context of autoimmune diseases.
Psoriasis
A derivative of this compound, Prurisol (this compound acetate), has been evaluated in clinical trials for the treatment of psoriasis, a chronic inflammatory skin condition.
Quantitative Data Summary (Phase 2b Trial - NCT02949388):
| Treatment Group | Primary Endpoint (PASI 75 at Week 12) | Reference |
| Prurisol (300 mg/day) | Data not yet publicly available | [12] |
| Prurisol (400 mg/day) | Data not yet publicly available | [12] |
| Placebo | Data not yet publicly available | [12] |
Note: While the primary endpoint data is not yet fully published, earlier phase 2 studies showed that Prurisol was well-tolerated and demonstrated early efficacy, with patients with moderate psoriasis showing the greatest clinical improvements.[13]
Clinical Trial Protocol (NCT02949388):
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled trial.
-
Participants: Approximately 199 patients with moderate to severe chronic plaque psoriasis.
-
Intervention: Oral Prurisol at 300 mg/day or 400 mg/day, or placebo.
-
Treatment Duration: 12 weeks.
-
Primary Efficacy Endpoint: Psoriasis Area and Severity Index (PASI) score.[12]
Systemic Lupus Erythematosus (SLE)
A clinical trial is underway to investigate the efficacy and tolerance of a combination of this compound and Lamivudine in patients with SLE, a systemic autoimmune disease.
Clinical Trial Protocol (NCT02540289):
-
Study Design: A pilot Phase II, randomized, open-label study.
-
Participants: Patients with SLE in remission or with low clinical activity.
-
Intervention: Addition of this compound/Lamivudine to standard care.
-
Treatment Duration: 6 months.
-
Primary Endpoint: Change in the interferon (IFN) transcriptomic signature.[14][15]
Logical Relationship:
Conclusion and Future Directions
The evidence presented in this technical guide underscores the significant potential of this compound beyond its established role in HIV therapy. Its demonstrated anti-cancer, anti-inflammatory, and immunomodulatory properties open up exciting avenues for drug repurposing and the development of novel therapeutics.
For researchers and drug development professionals, the detailed experimental protocols and quantitative data provided herein offer a solid foundation for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying this compound's diverse effects, particularly in the context of specific cancer types and autoimmune conditions. Further clinical trials are warranted to validate these promising preclinical findings and to establish the safety and efficacy of this compound and its derivatives in these new therapeutic indications. The continued exploration of this compound's multifaceted pharmacology holds the promise of delivering innovative treatments for a range of challenging diseases.
References
- 1. The Reverse Transcription Inhibitor this compound Shows Anticancer Activity in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Reverse Transcription Inhibitor this compound Shows Anticancer Activity in Prostate Cancer Cell Lines | PLOS One [journals.plos.org]
- 4. The reverse transcription inhibitor this compound shows anticancer activity in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiretroviral nucleoside analogue this compound reduces cell growth and promotes differentiation of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiretroviral nucleoside analogue this compound reduces cell growth and promotes differentiation of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potent NLRP3 Inflammasome Activation by the HIV Reverse Transcriptase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alters the transcription of inflammatory cytokines in virologically suppressed, HIV-infected women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. This compound alters the transcription of inflammatory cytokines in virologically suppressed, HIV-infected women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Efficacy and Tolerance of this compound/Lamivudine Treatment in Patients With Systemic Lupus Erythematosus | Clinical Research Trial Listing [centerwatch.com]
Methodological & Application
Application Note: Quantification of Abacavir in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Abacavir (B1662851) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Therapeutic drug monitoring of this compound is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note provides a detailed protocol for the quantification of this compound in human plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is simple, rapid, and suitable for clinical research and therapeutic monitoring.
Principle
This method involves the isolation of this compound from human plasma via protein precipitation, followed by chromatographic separation on a C18 reverse-phase column and quantification using a UV detector. An internal standard (IS) is used to ensure accuracy and precision.
Materials and Reagents
-
This compound sulfate (B86663) (analytical standard)
-
Internal Standard (e.g., Lamivudine)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid (analytical grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade, filtered)
-
Human plasma (drug-free)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Experimental Protocols
5.1. Preparation of Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound sulfate and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.
5.2. Preparation of Calibration Standards and Quality Control Samples
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of methanol and water to create working solutions at various concentrations.
-
Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of the appropriate this compound working solution to achieve final concentrations ranging from 0.05 to 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 2.5, and 8.0 µg/mL) in the same manner as the calibration standards.
5.3. Sample Preparation
The following diagram illustrates the workflow for plasma sample preparation:
Caption: Workflow for the extraction of this compound from plasma samples.
5.4. HPLC Operating Conditions
The following table summarizes the HPLC system's operating conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic acid (TFA) in water (20:80, v/v) |
| Column | C18 reverse-phase (5 µm, 4.6 x 250 mm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 286 nm |
| Run Time | 10 minutes |
Data Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding this compound concentrations of the calibration standards. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation.
7.1. Linearity
The method demonstrated excellent linearity over the concentration range of 0.05 to 10 µg/mL. The correlation coefficient (r²) was consistently greater than 0.99.
7.2. Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 0.15 | < 5% | < 6% | 95 - 105% | 94 - 106% |
| Medium | 2.5 | < 4% | < 5% | 97 - 103% | 96 - 104% |
| High | 8.0 | < 3% | < 4% | 98 - 102% | 97 - 103% |
7.3. Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 0.15 | > 85% |
| Medium | 2.5 | > 88% |
| High | 8.0 | > 90% |
7.4. Stability
This compound was found to be stable in human plasma under various storage conditions.
| Stability Condition | Duration | Stability (%) |
| Room Temperature | 24 hours | 95 - 105% |
| -20°C | 30 days | 94 - 106% |
| Freeze-Thaw Cycles | 3 cycles | 96 - 104% |
Conclusion
This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma. The method has been validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for therapeutic drug monitoring and pharmacokinetic studies.
The logical relationship for method validation is as follows:
Caption: Key parameters for the validation of the bioanalytical method.
Application Note: High-Throughput HPLC-MS/MS Method for the Quantification of Abacavir and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the simultaneous quantification of the antiretroviral drug Abacavir and its two primary metabolites, this compound-5'-carboxylate and this compound-5'-glucuronide, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. The method has been developed to provide high sensitivity, specificity, and a wide dynamic range, making it amenable to high-throughput analysis in a research or drug development setting.
Introduction
This compound is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. Monitoring the plasma concentrations of this compound and its metabolites is crucial for optimizing dosing regimens and understanding its metabolic fate. This compound is primarily metabolized in the liver by alcohol dehydrogenase and UDP-glucuronosyltransferase to form an inactive carboxylate and a glucuronide metabolite, respectively.[1] This application note provides a detailed protocol for the simultaneous quantification of this compound and these two key metabolites using HPLC-MS/MS.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d4).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, 5-95% B in 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min. |
Mass Spectrometry
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 287.1 | 191.1 |
| This compound-5'-carboxylate | 301.1 | 191.1 |
| This compound-5'-glucuronide | 463.2 | 287.1 |
| This compound-d4 (IS) | 291.1 | 191.1 |
Quantitative Data
The following tables summarize the quantitative performance of the HPLC-MS/MS method for this compound and its metabolites. Data for metabolites are compiled from various sources and may require method-specific validation.
Table 1: Quantitative Parameters for this compound in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 1 - 5000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Accuracy | 95.2 - 104.5% | |
| Precision (%CV) | < 7.8% | |
| Recovery | > 85% |
Table 2: Quantitative Parameters for this compound Metabolites
| Parameter | This compound-5'-carboxylate | This compound-5'-glucuronide | Reference |
| Linearity Range | To be determined | To be determined | |
| Lower Limit of Quantification (LLOQ) | ~61 ng/mL (in urine, HPLC-UV) | ~61 ng/mL (in urine, HPLC-UV) | [1] |
| Accuracy | To be determined | To be determined | |
| Precision (%CV) | To be determined | To be determined | |
| Recovery | To be determined | To be determined |
Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for sample analysis.
Conclusion
The described HPLC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of this compound and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make this method ideal for supporting pharmacokinetic and drug metabolism studies in a research and drug development environment. Further validation for the metabolites in plasma using this specific LC-MS/MS method is recommended to establish a full set of quantitative parameters.
References
Application Notes and Protocols for Determining Abacavir Efficacy Against HIV Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir is a potent carbocyclic synthetic nucleoside analogue that acts as a reverse transcriptase inhibitor (NRTI). It is a cornerstone of combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As a prodrug, this compound requires intracellular phosphorylation to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP). CBV-TP is an analogue of deoxyguanosine-5'-triphosphate (dGTP) and exerts its antiviral effect through two primary mechanisms: it competitively inhibits the HIV reverse transcriptase (RT) enzyme, and it is incorporated into the growing viral DNA chain, causing chain termination due to the lack of a 3'-hydroxyl group.[2] This dual action effectively halts the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV replication cycle.
These application notes provide detailed protocols for commonly used cell culture assays to determine the in vitro efficacy of this compound against various strains of HIV-1. The included methodologies are designed to be a comprehensive resource for researchers in the fields of virology and antiviral drug development.
Data Presentation: In Vitro Efficacy and Resistance Profile of this compound
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%. The cytotoxicity of the drug is represented by the 50% cytotoxic concentration (CC50). The therapeutic index (TI) is calculated as the ratio of CC50 to EC50.
Table 1: In Vitro Antiviral Activity of this compound Against Wild-Type HIV-1
| HIV-1 Strain | Cell Line | Parameter | Value (µM) |
| HIV-1IIIB | MT-4 | EC50 | 3.7 - 5.8 |
| HIV-1BaL | Monocytes/PBMCs | EC50 | 0.07 - 1.0 |
| Clinical Isolates | Monocytes/PBMCs | EC50 (mean) | 0.26 |
| Wild-type HIV-1 | MT-4 | IC50 | 4.0 |
| - | CEM cells | CC50 | 160 |
| - | CD4+ CEM cells | CC50 | 140 |
| - | Human MT2 cells | CC50 | 190 |
Note: EC50, IC50, and CC50 values can vary depending on the specific HIV-1 strain, experimental conditions, and the assay used.[1]
Table 2: this compound Resistance-Associated Mutations and Fold Change in IC50
Resistance to this compound is associated with the selection of specific mutations in the reverse transcriptase gene of HIV-1.[3] The accumulation of these mutations can lead to reduced susceptibility.
| Mutation(s) | Fold Change in IC50 vs. Wild-Type | Level of Resistance |
| K65R | Variable, contributes to reduced susceptibility | Low to Intermediate |
| L74V | 2-3 | Low |
| Y115F | Variable, contributes to reduced susceptibility | Low to Intermediate |
| M184V | 2-4 | Low |
| L74V + M184V | Intermediate increase | Intermediate |
| Two or three ABC-associated mutations | 4-8 | Intermediate |
| Three ABC-associated mutations | >8 | High |
Source: Data compiled from multiple studies on HIV-1 resistance.[3][4][5]
Experimental Protocols
TZM-bl Reporter Gene Assay for IC50 Determination
This assay measures the inhibition of viral entry and replication by quantifying the reduction in luciferase reporter gene expression in TZM-bl cells. TZM-bl is a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
Complete growth medium (DMEM with 10% FBS, 25 mM HEPES, 50 µg/ml gentamicin)
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
This compound stock solution
-
DEAE-Dextran
-
96-well flat-bottom culture plates
-
Luciferase assay reagent (e.g., Britelite)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture TZM-bl cells in T-75 flasks.
-
On the day of the assay, trypsinize the cells and prepare a suspension at a density of 1 x 10^5 cells/ml in complete growth medium containing DEAE-Dextran (final concentration to be optimized, typically 15-37.5 µg/ml).[6][7]
-
Seed 100 µl of the cell suspension (10,000 cells) into each well of a 96-well plate.[7]
-
-
Drug and Virus Preparation:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Thaw the virus stock and dilute it in complete growth medium to a concentration that yields a high signal-to-noise ratio (e.g., 200 TCID50 per 50 µl).[6]
-
-
Infection and Treatment:
-
Add 50 µl of the diluted this compound to the appropriate wells.
-
Add 50 µl of the diluted virus to all wells except the cell control wells.
-
Include virus control wells (cells + virus, no drug) and cell control wells (cells only, no virus or drug).
-
-
Incubation:
-
Luciferase Measurement:
-
After incubation, remove 150 µl of the culture medium from each well.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
After a 2-minute incubation at room temperature to allow for cell lysis, transfer the lysate to a black 96-well plate.[1]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
p24 Antigen Capture ELISA for EC50 Determination
This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Materials:
-
MT-4 or CEM cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HIV-1 virus stock
-
This compound stock solution
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed MT-4 or CEM cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of complete medium.[1]
-
-
Drug Dilution and Infection:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µl of the diluted this compound to the wells.
-
Infect the cells with 50 µl of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.[1]
-
Include virus control (no drug) and cell control (no virus, no drug) wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.[1]
-
-
p24 Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Determine the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions. This typically involves lysing the virus with Triton X-100 and following a standard ELISA procedure.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
-
Colorimetric Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of HIV-1 reverse transcriptase in the cell culture supernatant, providing an indirect measure of viral replication. This protocol is adapted from commercially available kits.
Materials:
-
Supernatant from HIV-1 infected cell cultures treated with this compound
-
Colorimetric RT assay kit (e.g., from Roche or XpressBio)
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Collect the supernatant from the cell culture assay described in the p24 antigen protocol.
-
Lyse the viral particles in the supernatant using the lysis buffer provided in the kit to release the RT enzyme.
-
-
RT Reaction:
-
The assay is based on the ability of RT to synthesize DNA using a template/primer hybrid (e.g., poly(A) x oligo(dT)15).
-
In a microplate pre-coated with streptavidin, the RT reaction is performed with a mixture containing biotin-labeled and digoxigenin (B1670575) (DIG)-labeled dUTP.
-
The newly synthesized DNA will be labeled with both biotin (B1667282) and DIG.
-
-
Detection:
-
The biotin-labeled DNA binds to the streptavidin-coated plate.
-
An anti-DIG antibody conjugated to peroxidase is added, which binds to the DIG-labeled DNA.
-
A colorimetric substrate (e.g., ABTS) is added, and the peroxidase enzyme catalyzes a color change.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is proportional to the amount of RT activity.
-
Calculate the percentage of inhibition of RT activity for each this compound concentration and determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Intracellular activation of this compound and its mechanism of action in inhibiting HIV reverse transcriptase.
Experimental Workflow for IC50 Determination using TZM-bl Assay
Caption: Workflow for determining the IC50 of this compound using the TZM-bl luciferase reporter gene assay.
References
- 1. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detection of human immunodeficiency virus (HIV) by colorimetric assay for reverse transcriptase activity on magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Abacavir and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (B1662851) is a potent carbocyclic nucleoside analogue that functions as a reverse transcriptase inhibitor for the treatment of HIV/AIDS.[1] Its synthesis has been a significant focus of medicinal chemistry research, leading to the development of multiple effective strategies. The core challenge in synthesizing this compound lies in the stereocontrolled formation of the chiral cyclopentenylamine core and its subsequent coupling with the appropriate purine (B94841) base. The two primary synthetic strategies are linear and convergent synthesis.[1]
-
Linear Synthesis: This approach involves the sequential construction of the purine ring onto a pre-existing cyclopentylamine (B150401) framework.[1]
-
Convergent Synthesis: This strategy entails the separate synthesis of the chiral cyclopentenyl moiety and the purine base, which are then coupled in a later step. This method offers greater flexibility for the synthesis of various analogues.[1]
These application notes provide a detailed overview of the principal synthetic methodologies for this compound, complete with experimental protocols and comparative data for key reactions.
Key Synthetic Strategies and Data Comparison
Several methods have been established for the synthesis of this compound, each with distinct advantages in terms of efficiency, stereoselectivity, and scalability. The following table summarizes the key approaches with reported yields for crucial steps.
| Synthetic Strategy | Key Intermediate | Key Reaction | Reported Yield (%) | Enantiomeric Excess (%) |
| Enzymatic Resolution | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Enzymatic hydrolysis with (+)-γ-lactamase | >45% for resolved lactam | >99% |
| Asymmetric Synthesis (Crimmins) | Chiral N-acyloxazolidinone | Asymmetric aldol (B89426) condensation & Ring-closing metathesis | ~40-50% (over several steps) | >98% |
| Palladium-Catalyzed Coupling | (1S,4R)-4-acetoxy-cyclopent-2-enylamine | Pd(0)-catalyzed N-alkylation | 60-91% | >99% |
| Linear Synthesis from Pyrimidine | N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide | Cyclization with triethyl orthoformate | ~70-80% | >99% |
Experimental Protocols
Method 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol describes the kinetic resolution of a key racemic lactam intermediate to obtain the desired enantiomer for this compound synthesis.[1]
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
(+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in 50 mM phosphate buffer (pH 7.0) to a final concentration of 100 mM.[1]
-
Add the recombinant (+)-γ-lactamase to the solution. The optimal enzyme concentration should be determined empirically but can start at ~1 mg/mL.[1]
-
Incubate the reaction mixture at 37°C with gentle agitation.[1]
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted (-)-lactam.
-
Once the desired enantiomeric excess is achieved, extract the unreacted (-)-lactam with ethyl acetate.
-
The aqueous layer, containing the ring-opened product of the (+)-lactam, can be acidified and extracted to recover the corresponding amino acid if desired.
-
The organic layers containing the desired (-)-lactam are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched product.
Expected Outcome: This reaction typically proceeds with high enantioselectivity, yielding the (-)-lactam with >99% ee. The yield for the resolved lactam is expected to be greater than 45%.
Method 2: Convergent Synthesis via Palladium-Catalyzed Coupling
This protocol outlines the coupling of a chiral cyclopentenyl intermediate with a purine base, a key step in many convergent syntheses of this compound.
Materials:
-
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
-
Sodium carbonate
Procedure:
-
To a solution of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol (1 equivalent) in ethanol, add cyclopropylamine (4 equivalents).[1]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, add sodium carbonate (1 equivalent) to the reaction mixture.[1]
-
Evaporate a portion of the solvent and filter the mixture while hot.[1]
-
Concentrate the filtrate to dryness.
-
The crude product can be purified by crystallization or column chromatography to yield this compound.
Expected Outcome: This reaction typically proceeds with high yields, often exceeding 90%.[2]
Method 3: Final Hydrolysis Step to this compound
This protocol describes the final deprotection step to yield this compound.
Materials:
-
N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide
-
10% Sodium hydroxide (B78521) solution
-
17% Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol).[2][3]
-
Wash the solution several times with a 25% solution of NaOH (10 ml).[2][3]
-
Neutralize the wet organic layer to a pH of 7.0-7.5 with 17% hydrochloric acid.[2][3]
-
Concentrate the neutralized organic layer to dryness under vacuum using a rotary evaporator.[2][3]
-
Crystallize the residue from ethyl acetate (150 ml) to afford this compound.[2][3]
Expected Outcome: This hydrolysis and crystallization should afford this compound in high yield, typically around 90%.[2]
Synthesis of this compound Derivatives
Analogues with Modified Purine Bases
The convergent synthetic approach is particularly amenable to the synthesis of this compound analogues by modifying the purine moiety. Variations at the C6 position of the purine ring can be achieved by reacting the 6-chloro-purine intermediate with different amines.[1]
General Protocol for C6-Modified Analogues:
-
Dissolve (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol in a suitable solvent such as ethanol or isopropanol.[1]
-
Add an excess of the desired primary or secondary amine (e.g., alkylamines, anilines).
-
Heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up the reaction as described in the protocol for this compound synthesis.
Analogues with Modified Cyclopentene (B43876) Rings
The synthesis of analogues with modified cyclopentene rings requires the preparation of the corresponding functionalized cyclopentenylamines. For instance, 2'-methyl carbovir (B1146969) analogues have been synthesized by introducing a methyl group at the 2'-position of the cyclopentene ring. This is typically achieved through Grignard addition to a cyclopentenone intermediate, followed by ring-closing metathesis.
Visualized Pathways and Workflows
Caption: Linear synthesis of this compound.
Caption: Convergent synthesis of this compound.
Caption: Intracellular activation pathway of this compound.
References
Application Notes and Protocols: Abacavir in Combination Antiretroviral Therapy (cART)
Introduction
Abacavir (ABC) is a potent carbocyclic synthetic nucleoside analog that functions as a nucleoside reverse transcriptase inhibitor (NRTI).[1] It is a cornerstone component in combination antiretroviral therapy (cART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection in both adults and children.[2] As a prodrug, this compound requires intracellular phosphorylation to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP), to exert its antiviral effects.[1] It is primarily used in combination with other antiretroviral agents to suppress HIV replication, improve immune function, and reduce the risk of developing AIDS-related complications.[2] A critical aspect of this compound therapy is the strong association between the HLA-B*5701 allele and a potentially life-threatening hypersensitivity reaction (HSR), making pre-therapy genetic screening a standard of care.[3][4]
Mechanism of Action
This compound's efficacy is dependent on its intracellular conversion to the pharmacologically active metabolite, carbovir triphosphate (CBV-TP), by host cellular enzymes.[5][6] CBV-TP, a structural analog of deoxyguanosine triphosphate (dGTP), inhibits the activity of HIV-1 reverse transcriptase (RT) through a dual mechanism:
-
Competitive Inhibition: CBV-TP directly competes with the natural substrate, dGTP, for the active site of the viral reverse transcriptase enzyme. This competition slows down the rate of viral DNA synthesis.[1]
-
Chain Termination: When CBV-TP is incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on its carbocyclic ring prevents the formation of the subsequent 5'-3' phosphodiester bond.[7] This leads to the premature termination of DNA elongation, effectively halting the conversion of the viral RNA genome into proviral DNA, a crucial step in the HIV-1 replication cycle.[1][6]
Caption: Intracellular activation and mechanism of action of this compound.
Clinical Application and Efficacy in cART
This compound is a component of several recommended initial cART regimens, often co-formulated with other antiretrovirals like lamivudine (B182088) (3TC) and dolutegravir (B560016) (DTG).[8][9] Clinical trials have demonstrated the efficacy of this compound-based regimens in achieving and maintaining virologic suppression and promoting immune recovery in treatment-naïve and experienced patients.[8][10]
Table 1: Summary of Clinical Efficacy for this compound-Containing cART Regimens
| Study/Regimen | Patient Population | Duration | Virologic Suppression (HIV RNA <50 copies/mL) | Immunologic Response (Mean CD4+ increase) | Citation(s) |
|---|---|---|---|---|---|
| ABC + 3TC + PI/NNRTI | ART-Naïve Adults | 48 Weeks | ~70% | ~200 cells/mm³ | [8] |
| ABC/3TC + DRV/r | Treatment-Naïve & Experienced | 48 Weeks | 79% (overall) | +273 cells/mm³ (naïve), +102 cells/mm³ (experienced) | [10] |
| DTG + ABC/3TC | ART-Naïve Adults (SINGLE trial) | 96 Weeks | 80% | Not specified | [9] |
| Intensification with ABC | Patients on stable ART | 24 Weeks | Aims to achieve <50 copies/mL in patients with incomplete suppression | Not specified |[11] |
Critical Safety Consideration: this compound Hypersensitivity Reaction (HSR)
A severe and potentially fatal hypersensitivity reaction (HSR) is a major safety concern with this compound.[12] Symptoms typically appear within the first six weeks of treatment and involve multiple organ systems, commonly presenting with fever, rash, and gastrointestinal or respiratory issues.[4][13]
The primary risk factor for developing HSR is the presence of the Human Leukocyte Antigen (HLA) class I allele, HLA-B5701.[3] The mechanism involves this compound binding non-covalently to the antigen-binding cleft of the HLA-B5701 protein, altering its shape.[14] This altered self-peptide repertoire is recognized as foreign by cytotoxic T-cells (CD8+), triggering a widespread and harmful immune response.[3]
Caption: Immunopathogenesis of this compound Hypersensitivity Reaction (HSR).
Prospective screening for the HLA-B*5701 allele before initiating therapy is now the standard of care and is highly effective at preventing HSR.[3][4]
Table 2: Incidence of this compound HSR with and without HLA-B*5701 Screening
| Population/Study Cohort | Screening Status | HSR Incidence | Citation(s) |
|---|---|---|---|
| 9 Clinical Trials (n=2,670) | No HLA-B*5701 Screening | ~8% | [3][15] |
| Caucasians | No HLA-B*5701 Screening | 5% - 8% | [4][13] |
| African Americans | No HLA-B*5701 Screening | 2% - 3% | [3][4] |
| Clinical Trials with Screening | HLA-B*5701 Positive Excluded | <1% |[3][4][15] |
Experimental Protocols
Protocol 1: HLA-B*5701 Screening for this compound Hypersensitivity
Objective: To determine if a patient carries the HLA-B*5701 allele prior to initiating this compound-containing cART to predict the risk of HSR.
Methodology: DNA-based genotyping is the preferred method due to its high specificity.[4] A common approach involves Polymerase Chain Reaction (PCR) to test for the allele itself or a single nucleotide polymorphism (SNP), such as rs2395029, which is in strong linkage disequilibrium with HLA-B*5701.[16]
Procedure:
-
Sample Collection: Collect 3-5 mL of whole blood in an EDTA (lavender top) tube.
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a commercial DNA extraction kit according to the manufacturer's protocol.
-
Genotyping:
-
Perform allele-specific PCR or Real-Time PCR using primers designed to specifically amplify the HLA-B*5701 allele or the linked SNP.
-
Include positive (known HLA-B*5701 positive sample) and negative controls in each run.
-
-
Data Analysis:
-
Analyze the PCR results (e.g., presence/absence of an amplicon on a gel, or amplification curve in Real-Time PCR).
-
Report the result as "Positive" or "Negative" for the HLA-B*5701 allele.
-
-
Clinical Decision:
-
Positive Result: this compound is contraindicated. An alternative antiretroviral agent must be selected.[3]
-
Negative Result: The patient is at a very low risk for HSR, and this compound may be initiated with standard monitoring.
-
References
- 1. benchchem.com [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HLA-B*57:01 for this compound Sensitivity | Test Fact Sheet [arupconsult.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. This compound/Lamivudine Fixed-Dose Combination Antiretroviral Therapy for the Treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. HLA-B*5701 Associated Variant Genotyping for this compound Sensitivity [healthcare.uiowa.edu]
Application Notes and Protocols for Utilizing Abacavir in HIV Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing abacavir (B1662851) in the study of HIV drug resistance mechanisms. This document outlines the molecular basis of this compound action and resistance, details experimental protocols for assessing viral susceptibility, and presents quantitative data on the impact of various mutations.
Introduction: this compound's Role in HIV Therapy and Resistance Research
This compound (ABC) is a potent carbocyclic 2'-deoxyguanosine (B1662781) nucleoside analogue that serves as a cornerstone in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), this compound requires intracellular phosphorylation to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP).[1] CBV-TP competitively inhibits the HIV-1 reverse transcriptase (RT) and acts as a chain terminator upon incorporation into the growing viral DNA, thereby halting viral replication.[1]
The clinical efficacy of this compound can be compromised by the emergence of drug-resistant HIV-1 variants. Understanding the molecular mechanisms underpinning this resistance is crucial for the development of novel antiretroviral agents and for optimizing treatment strategies. These notes provide detailed protocols and data to facilitate research in this critical area.
Molecular Mechanisms
Mechanism of Action and Intracellular Activation
This compound is a prodrug that, upon entering the cell, undergoes a series of enzymatic conversions to its active form. This intracellular activation pathway is a key area of study for understanding its efficacy and potential for drug-drug interactions.
-
Step 1: Phosphorylation: this compound is first phosphorylated by cellular adenosine (B11128) phosphotransferase to this compound monophosphate.[2]
-
Step 2: Deamination: A cytosolic deaminase then converts this compound monophosphate to carbovir monophosphate.[2]
-
Step 3: Further Phosphorylation: Cellular kinases subsequently phosphorylate carbovir monophosphate to carbovir diphosphate (B83284) and finally to the active carbovir triphosphate (CBV-TP).[2]
-
Step 4: Inhibition of Reverse Transcriptase: CBV-TP, a guanosine (B1672433) analogue, competes with the natural substrate deoxyguanosine triphosphate (dGTP) for the active site of HIV-1 reverse transcriptase.[1]
-
Step 5: Chain Termination: Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on CBV-TP prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[1]
References
Application Notes and Protocols for HLA-B*57:01 Screening Prior to Abacavir Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (B1662851) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection.[1] However, its use is associated with a risk of a severe and potentially fatal hypersensitivity reaction (HSR) in a subset of patients.[1][2] Extensive research has established a strong genetic association between the Human Leukocyte Antigen (HLA) allele, HLA-B57:01, and the development of this compound-induced HSR.[3] Individuals carrying this allele are at a significantly higher risk.[1] Consequently, major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate screening for the HLA-B57:01 allele in all HIV-infected patients before initiating or reinitiating treatment with this compound-containing regimens.[4] This screening has proven to be a highly effective strategy in significantly reducing the incidence of this compound HSR.[5]
These application notes provide a comprehensive overview and detailed protocols for the HLA-B*57:01 screening process, intended for researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Clinical Significance and Data Presentation
The implementation of routine HLA-B*57:01 screening has dramatically decreased the incidence of this compound hypersensitivity reactions. The screening test exhibits a high negative predictive value, making it an excellent tool for identifying patients who can safely receive the drug.
| Parameter | Value | Reference |
| Incidence of this compound HSR (Pre-screening Era) | 1.3% - 8% | [4][6] |
| Incidence of this compound HSR (Post-screening Era) | 0.2% - 0.4% | [4] |
| Negative Predictive Value (NPV) | ~100% | [3][7] |
| Positive Predictive Value (PPV) | ~48% - 55% | [4][7] |
Table 1: Clinical Utility of HLA-B57:01 Screening*
The high NPV indicates that a negative test result almost certainly rules out the possibility of an immunologically confirmed this compound HSR.[3][7] The moderate PPV suggests that while a positive result indicates a high risk, not all individuals with the HLA-B*57:01 allele will develop HSR.[4][7] This is attributed to other, yet to be fully elucidated, genetic and immunological factors.
Molecular Mechanism of this compound Hypersensitivity
The underlying mechanism of this compound-induced HSR in HLA-B*57:01 positive individuals involves the "altered peptide repertoire" model.[8][9]
-
Drug Binding: this compound, a small molecule, binds non-covalently within the peptide-binding groove (specifically the F-pocket) of the HLA-B*57:01 protein on antigen-presenting cells (APCs).[8][10]
-
Altered Self-Peptide Presentation: This binding alters the shape and chemical properties of the groove, leading to the presentation of a different set of self-peptides that would not normally be displayed.[8][9]
-
T-Cell Activation: These newly presented self-peptides are recognized as foreign by CD8+ T-cells, triggering a robust and systemic immune response.[11]
-
Cytokine Release and HSR: The activation of these T-cells leads to the release of pro-inflammatory cytokines, resulting in the clinical manifestations of HSR, which can include fever, rash, gastrointestinal, and respiratory symptoms.[1]
Experimental Protocols
The following are detailed protocols for the key experiments involved in HLA-B*57:01 screening.
DNA Extraction from Whole Blood
A high-quality genomic DNA sample is the starting point for accurate genotyping.
Materials:
-
Whole blood collected in EDTA tubes
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit or similar)
-
Microcentrifuge
-
Vortex mixer
-
Heat block or water bath
-
Spectrophotometer or fluorometer for DNA quantification
Protocol:
-
Sample Preparation: Collect 2-5 mL of whole blood in an EDTA-containing tube. Samples can be stored at 4°C for up to a week before extraction.
-
Lysis: Follow the manufacturer's protocol for the chosen DNA extraction kit. This typically involves adding a lysis buffer to a specified volume of whole blood to lyse the red blood cells.
-
Protein Digestion: Add protease solution to the sample and incubate at a specified temperature (usually 56°C) to digest cellular proteins.
-
DNA Binding: Add binding buffer and ethanol (B145695) to the lysate and transfer the mixture to a spin column. Centrifuge to bind the DNA to the silica (B1680970) membrane.
-
Washing: Wash the membrane with the provided wash buffers to remove impurities. This step is typically performed twice.
-
Elution: Elute the purified genomic DNA from the membrane using an elution buffer or nuclease-free water.
-
Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio should be ~1.8) or a fluorometer for more accurate quantification.
HLA-B*57:01 Genotyping by Real-Time PCR (qPCR)
This method offers a rapid and high-throughput approach for detecting the HLA-B*57:01 allele.
Materials:
-
Purified genomic DNA
-
Real-time PCR instrument
-
Sequence-specific primers and probes for HLA-B*57:01 (targeting unique sequences in exons 2 and 3) and an internal control gene (e.g., RNase P or β-globin)
-
Real-time PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Optical-grade PCR plates or tubes
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the real-time PCR master mix, sequence-specific primers, and probes for both the HLA-B*57:01 allele and the internal control.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add 5-20 ng of genomic DNA to each well. Include positive control (known HLA-B57:01 positive DNA), negative control (known HLA-B57:01 negative DNA), and no-template control (nuclease-free water) in each run.
-
-
Thermal Cycling:
-
Perform the qPCR using a validated thermal cycling protocol. An example protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
-
Data Analysis:
-
The real-time PCR instrument will detect the fluorescence signal generated during amplification.
-
Analyze the amplification plots and cycle threshold (Ct) values.
-
A positive result for HLA-B*57:01 is indicated by an amplification curve that crosses the threshold within a predefined Ct range. The internal control should amplify in all samples to confirm the integrity of the DNA and the PCR reaction.
-
HLA-B*57:01 Genotyping by Sequence-Specific Primer PCR (PCR-SSP)
This method relies on primers that are designed to specifically amplify the HLA-B*57:01 allele.
Materials:
-
Purified genomic DNA
-
Thermal cycler
-
Sequence-specific primers for HLA-B*57:01 and a control gene
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Protocol:
-
PCR Amplification:
-
Set up PCR reactions containing genomic DNA, HLA-B*57:01 specific primers, control gene primers, Taq polymerase, PCR buffer, and dNTPs.
-
A typical PCR program would be:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 65°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel (1.5-2.0%).
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Interpretation:
-
Visualize the DNA bands under UV light after staining.
-
The presence of a band of the expected size for the HLA-B*57:01 amplicon indicates a positive result. The control gene band should be present in all lanes to validate the PCR.
-
Conclusion
The protocol for HLA-B57:01 screening prior to this compound administration is a cornerstone of personalized medicine in HIV treatment. Its implementation has led to a significant reduction in the incidence of severe hypersensitivity reactions, enhancing patient safety. Adherence to validated and robust laboratory protocols is essential for the accurate and reliable determination of a patient's HLA-B57:01 status. The methodologies outlined in these application notes provide a framework for establishing and performing this critical pharmacogenetic test.
References
- 1. This compound Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HLA-B*57:01 genotype and this compound therapy: first report from genomic lab in AORN dei Colli Naples -Italy - MedCrave online [medcraveonline.com]
- 3. JCI - Active suppression rather than ignorance: tolerance to this compound-induced HLA-B*57:01 peptide repertoire alteration [jci.org]
- 4. HLA-B*57:01 screening and hypersensitivity reaction to this compound between 1999 and 2016 in the OPERA® observational database: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HLA-B*57:01 screening and hypersensitivity reaction to this compound between 1999 and 2016 in the OPERA® observational database: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevalence of this compound-associated hypersensitivity syndrome and HLA-B*5701 allele in a Portuguese HIV-positive population | Porto Biomedical Journal [elsevier.es]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Abacavir Dosage and Administration in Pediatric HIV Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of abacavir (B1662851) dosage, administration, and relevant experimental protocols for pediatric HIV research. The information is intended to guide study design, laboratory procedures, and data interpretation in the context of developing and evaluating abacavar-based antiretroviral therapies for children.
Pediatric Dosing and Administration of this compound
This compound is a critical nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection in pediatric patients. Dosing is primarily based on body weight and age, with different formulations available to accommodate the needs of neonates, infants, and children.
Available Formulations:
-
Oral Solution: 20 mg/mL
-
Scored Tablet: 300 mg
-
Fixed-Dose Combination (FDC) Tablets:
Dosing Recommendations
The following tables summarize the recommended dosages of this compound for different pediatric age and weight groups. It is crucial to consult the latest clinical guidelines for the most current recommendations.
Table 1: this compound Dosing for Neonates and Infants
| Age Group | Weight Band | Recommended this compound Dose (Oral Solution, 20 mg/mL) | Frequency |
| Birth to <1 month | 2 kg to <3 kg | 2 mg/kg (0.4 mL for 2-3 kg)[1][2][3] | Twice Daily |
| 3 kg to <4 kg | 2 mg/kg (0.5 mL for 3-4 kg)[1][2][3] | Twice Daily | |
| 4 kg to <5 kg | 2 mg/kg (0.6 mL for 4-5 kg)[1][2][3] | Twice Daily | |
| 1 month to <3 months | - | 4 mg/kg[1] | Twice Daily |
| ≥3 months | 3 kg to <6 kg | 8 mg/kg | Twice Daily |
| 6 kg to <10 kg | 8 mg/kg | Twice Daily |
Note: The Panel on Antiretroviral Therapy and Medical Management of Children Living with HIV recommends specific mg/kg dosing for neonates and young infants, while the World Health Organization (WHO) provides weight-band dosing for resource-limited settings.[1][2]
Table 2: this compound Dosing for Children (≥3 months)
| Formulation | Weight Band | Recommended this compound Dose | Frequency |
| Oral Solution (20 mg/mL) | 10 kg to <14 kg | 8 mg/kg | Twice Daily |
| 14 kg to <20 kg | 8 mg/kg | Twice Daily | |
| 20 kg to <25 kg | 8 mg/kg | Twice Daily | |
| ≥25 kg | 300 mg | Twice Daily | |
| Scored Tablets (300 mg) | 14 kg to 21 kg | 150 mg (½ tablet) | Twice Daily |
| >21 kg to <30 kg | 150 mg (½ tablet) in AM, 300 mg (1 tablet) in PM | - | |
| ≥30 kg | 300 mg (1 tablet) | Twice Daily | |
| Once-Daily Dosing (Tablets) | ≥14 kg | 16 mg/kg (maximum 600 mg) | Once Daily |
Note: Once-daily dosing is generally recommended for older children who can swallow tablets and have achieved virologic suppression.[1][2] Initiation of once-daily dosing with the liquid formulation is not typically recommended.[1][2]
Pharmacokinetic Parameters
Pharmacokinetic (PK) studies are essential for optimizing pediatric dosing. This compound's clearance is higher in children than in adults when adjusted for body size, necessitating weight-based dosing.[4][5]
Table 3: Pharmacokinetic Parameters of this compound in Pediatric Patients (8 mg/kg twice-daily dose)
| Pediatric Population | Cmax (μg/mL) | AUC0-12h (μg·hr/mL) | Apparent Clearance (CL/F) (mL/min/kg) |
| Infants and Toddlers | 2.5 | 6.1 | Not specified |
| Children | 3.6 | 8.7 | Not specified |
| Children and Adolescents (Tanner Stages 1-5) | 3.4 - 3.5 | 8.0 - 8.9 | 18.4 - 22.1 |
Data compiled from multiple pharmacokinetic studies.[4][6][7][8]
Experimental Protocols
Accurate and validated experimental protocols are fundamental to pediatric HIV research involving this compound. The following sections detail key methodologies.
HLA-B*5701 Genotyping
Screening for the HLA-B*5701 allele is mandatory before initiating this compound treatment to prevent a potentially life-threatening hypersensitivity reaction (HSR).[7]
Protocol: HLA-B*5701 Genotyping using PCR
-
Sample Collection and DNA Extraction:
-
Collect 1-3 mL of whole blood in an EDTA (lavender top) tube.[1]
-
Extract genomic DNA from peripheral blood mononuclear cells (PBMCs) using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Assess DNA quantity and quality using spectrophotometry (A260/A280 ratio).
-
-
PCR Amplification:
-
Use a validated polymerase chain reaction (PCR)-based method. A common approach is a sequence-specific primer PCR (SSP-PCR).[4]
-
Alternatively, a single nucleotide polymorphism (SNP) genotyping assay targeting rs2395029 in the HCP5 gene, which is in strong linkage disequilibrium with HLA-B*5701, can be used.[1]
-
Prepare a master mix containing Taq DNA polymerase, dNTPs, reaction buffer, and either HLA-B*5701-specific primers or primers for the HCP5 SNP.
-
Include positive (known HLA-B5701 positive DNA) and negative (known HLA-B5701 negative DNA) controls in each run.[4]
-
Perform thermal cycling according to the validated protocol for the specific primer set and polymerase used.
-
-
Detection and Analysis:
-
For SSP-PCR, analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result for the HLA-B*5701 allele.[4]
-
For SNP genotyping, fluorescence monitoring during the PCR (real-time PCR) can be used for allele discrimination.[1]
-
Figure 1: Experimental Workflow for HLA-B*5701 Genotyping
Caption: Workflow for HLA-B*5701 genotyping.
Quantification of this compound in Plasma
Therapeutic drug monitoring of this compound can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection or the more sensitive Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Protocol: this compound Quantification by HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of pediatric plasma, add a known concentration of an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent mixture (e.g., ethyl acetate-diethyl ether).[2]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[2]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 286 nm).
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the patient samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Virological and Immunological Monitoring
Monitoring viral load and CD4+ T-cell counts is essential to assess the efficacy of antiretroviral therapy.
Protocol: HIV-1 Viral Load Measurement by Real-Time RT-PCR
-
Sample Collection and RNA Extraction:
-
Collect whole blood in EDTA tubes.
-
Separate plasma by centrifugation.
-
Extract viral RNA from plasma using a commercial viral RNA extraction kit.
-
-
Real-Time RT-PCR:
-
Perform a one-step real-time reverse transcription-polymerase chain reaction (RT-PCR) using a validated commercial assay.
-
The assay should include primers and probes targeting a conserved region of the HIV-1 genome.
-
An internal control is included in the reaction to monitor for PCR inhibition.[9]
-
-
Data Analysis:
-
The viral load is quantified by comparing the amplification of the patient sample to a standard curve of known viral concentrations.
-
Results are typically reported as copies of HIV-1 RNA per milliliter of plasma.
-
Protocol: CD4+ T-Cell Count by Flow Cytometry
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA or ACD anticoagulant tubes.
-
Pipette a specific volume of whole blood into a test tube.
-
Add a cocktail of fluorescently labeled monoclonal antibodies, including anti-CD4, anti-CD3, and anti-CD45.
-
-
Staining and Lysis:
-
Incubate the blood with the antibodies to allow for cell surface antigen binding.
-
Add a lysing solution to lyse the red blood cells.
-
-
Flow Cytometric Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Use a gating strategy based on CD45 and side scatter to identify the lymphocyte population.
-
Within the lymphocyte gate, identify the CD3+ T-cell population.
-
Determine the percentage of CD3+ T-cells that are also CD4+ (CD4%).[10]
-
-
Calculation of Absolute CD4+ T-Cell Count:
-
For dual-platform methods, the absolute CD4+ T-cell count is calculated by multiplying the total lymphocyte count from a hematology analyzer by the percentage of CD4+ T-cells obtained from flow cytometry.[11]
-
For single-platform methods, fluorescent beads of a known concentration are added to the sample, allowing for direct calculation of the absolute CD4+ T-cell count by the flow cytometer.[10]
-
Signaling Pathway and Logical Relationships
This compound Hypersensitivity Signaling Pathway
The hypersensitivity reaction to this compound is a T-cell mediated response strongly associated with the HLA-B5701 allele. This compound binds non-covalently to the peptide-binding groove of the HLA-B5701 molecule, altering its shape and the repertoire of self-peptides that can be presented. This leads to the presentation of novel self-peptides that are recognized as foreign by CD8+ T-cells, triggering a cytotoxic T-lymphocyte response and the release of pro-inflammatory cytokines, resulting in the clinical symptoms of HSR.[5][6][7]
Figure 2: Signaling Pathway of this compound-Induced Hypersensitivity
References
- 1. HLA-B*5701 Associated Variant Genotyping for this compound Sensitivity [healthcare.uiowa.edu]
- 2. benchchem.com [benchchem.com]
- 3. Affordable pediatric CD4 counting by flow cytometry in Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jwatch.org [jwatch.org]
- 6. Mechanisms involved in the this compound-mediated hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dna-technology.com [dna-technology.com]
- 10. Guidelines for Performing Single-Platform Absolute CD4 [cdc.gov]
- 11. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
Application Notes and Protocols for Investigating Drug-Drug Interactions with Abacavir in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (B1662851) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) integral to combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] A thorough understanding of its potential for drug-drug interactions (DDIs) is critical for ensuring patient safety and therapeutic efficacy. Unlike many antiretroviral agents, this compound's metabolic profile is not dominated by the cytochrome P450 (CYP) enzyme system.[2][3] Instead, it is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes.[2][3][4][5] This unique metabolic pathway dictates the strategy for in vitro DDI investigations.
These application notes provide detailed protocols and data presentation formats for investigating the DDI potential of this compound with a focus on its primary metabolic routes.
This compound Metabolic and Intracellular Activation Pathways
This compound is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[2][3] The two main pathways are oxidation by ADH to an inactive carboxylate metabolite and glucuronidation by UGT to an inactive glucuronide metabolite.[2][3][4] For its therapeutic effect, this compound is intracellularly phosphorylated to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP), which inhibits HIV reverse transcriptase.[1][6]
Application Note 1: Cytochrome P450 Inhibition Assay
While in vitro studies indicate this compound is unlikely to inhibit CYP enzymes at clinically relevant concentrations, regulatory bodies often require a standard screen for due diligence.[2][3][4] This protocol outlines a general method for assessing the inhibitory potential of this compound against major human CYP isoforms.
Experimental Protocol: CYP450 Inhibition Assay
-
Materials:
-
Human Liver Microsomes (HLM)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (Cofactor)
-
This compound stock solution
-
Positive control inhibitors for each isoform (e.g., α-Naphthoflavone for CYP1A2)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a series of this compound concentrations (e.g., 0.1 to 100 µM).
-
In a 96-well plate, combine HLM, phosphate (B84403) buffer, and each this compound concentration or positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.[7][8]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) using non-linear regression analysis.[8][9]
-
Data Presentation: this compound CYP450 Inhibition Potential
| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 100 | α-Naphthoflavone | ~0.1 |
| CYP2B6 | Bupropion | > 100 | Sertraline | ~1.5 |
| CYP2C8 | Amodiaquine | > 100 | Montelukast | ~0.5 |
| CYP2C9 | Diclofenac | > 100 | Sulfaphenazole | ~0.3 |
| CYP2C19 | S-mephenytoin | > 100 | Ticlopidine | ~1.0 |
| CYP2D6 | Dextromethorphan | > 100 | Quinidine | ~0.05 |
| CYP3A4 | Midazolam | > 100 | Ketoconazole | ~0.02 |
| Data presented is hypothetical based on published literature suggesting low inhibition potential.[2][4] |
Workflow: CYP450 Inhibition Assay
Application Note 2: UGT Inhibition Assay
Investigating interactions with UGT enzymes is critical for this compound, as this is a primary metabolic pathway.[2][5] Co-administered drugs that inhibit UGTs could potentially increase this compound plasma concentrations.
Experimental Protocol: UGT Inhibition Assay
-
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7) or Human Liver Microsomes.
-
UGT isoform-specific probe substrates (e.g., Estradiol for UGT1A1, Propofol for UGT1A9, Naloxone for UGT2B7).[10]
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Alamethicin (to activate microsomal UGTs).
-
This compound stock solution.
-
Positive control inhibitors (e.g., Atazanavir for UGT1A1).[10]
-
96-well plates, incubator (37°C), LC-MS/MS system.
-
-
Procedure:
-
Prepare a series of this compound concentrations.
-
In a 96-well plate, combine the UGT enzyme source, buffer, alamethicin, and each concentration of this compound or a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of the UGT probe substrate and UDPGA.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).[5]
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the glucuronide metabolite using a validated LC-MS/MS method.[10][11]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Data Presentation: Hypothetical UGT Inhibition by a Test Compound (Drug X)
| UGT Isoform | Probe Substrate | IC50 (µM) of Drug X | Positive Control | Positive Control IC50 (µM) |
| UGT1A1 | Estradiol | 15.5 | Atazanavir | ~2.1 |
| UGT1A3 | Chenodeoxycholic acid | > 50 | Quercetin | ~5.0 |
| UGT1A4 | Trifluoperazine | 25.2 | Itraconazole | ~1.8 |
| UGT1A9 | Propofol | > 50 | Niflumic Acid | ~0.1 |
| UGT2B7 | Naloxone | 8.9 | Diclofenac | ~10.0 |
| This table is for demonstrating data structure with a hypothetical inhibitor, Drug X. |
Workflow: UGT Inhibition Assay
Application Note 3: Alcohol Dehydrogenase (ADH) Inhibition Assay
Given that ADH is the second major pathway for this compound metabolism, assessing potential interactions with co-administered drugs that inhibit or compete for this enzyme is warranted.[2][5] The most common example of such an interaction is with ethanol.[12]
Experimental Protocol: ADH Inhibition Assay
-
Materials:
-
Human liver cytosol or recombinant human ADH.
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+).
-
This compound (as the substrate).
-
Test compound (potential inhibitor, e.g., ethanol).
-
Positive control inhibitor (e.g., Fomepizole).
-
Reaction buffer (e.g., Tris-HCl).
-
96-well UV-transparent plates.
-
Spectrophotometer capable of reading at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add buffer, NAD+, ADH enzyme, and the test compound or positive control.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Alternatively, the reaction can be stopped after a fixed time, and the formation of the carboxylate metabolite can be quantified by LC-MS/MS.[5]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of NADH formation) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
Data Presentation: Hypothetical ADH Inhibition by Ethanol
| Substrate | Inhibitor | Positive Control | IC50 (mM) of Inhibitor | IC50 (µM) of Positive Control |
| This compound | Ethanol | Fomepizole | ~10-20 (Clinically relevant) | ~0.8 |
| This table demonstrates data structure with a known interactor, ethanol.[12] |
Workflow: ADH Inhibition Assay
Application Note 4: Drug Transporter Interaction Assay
In vitro data suggests this compound is a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[13] However, its high bioavailability suggests these interactions are unlikely to be clinically significant.[13] A bidirectional transport assay using a cell line like Caco-2 can confirm if a test compound inhibits these transporters, which could theoretically affect this compound disposition.
Experimental Protocol: Bidirectional Transport Assay
-
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts.
-
Transport buffer (e.g., Hank's Balanced Salt Solution).
-
Probe substrate for P-gp (e.g., Digoxin) or BCRP (e.g., Estrone-3-sulfate).
-
Test compound (potential inhibitor).
-
Positive control inhibitors (e.g., Verapamil for P-gp).
-
LC-MS/MS system.
-
-
Procedure:
-
Wash Caco-2 cell monolayers with transport buffer and check monolayer integrity (e.g., by measuring TEER).
-
Add the probe substrate to either the apical (A) or basolateral (B) chamber.
-
Add the test compound to both chambers to assess its inhibitory effect.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber.
-
Quantify the concentration of the probe substrate in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 suggests active efflux. A significant reduction in the ER in the presence of the test compound indicates inhibition.
-
Data Presentation: Transporter Inhibition by a Test Compound
| Transporter | Probe Substrate | ER (Control) | ER with Test Compound (10 µM) | % Inhibition of Efflux |
| P-gp | Digoxin | 15.6 | 2.1 | 86.5% |
| BCRP | Estrone-3-sulfate | 12.1 | 9.8 | 19.0% |
| This table demonstrates how to present data from a transporter inhibition assay. |
Workflow: Bidirectional Transporter Assay
Non-Metabolic Interaction Pathway: HLA-B*57:01 Hypersensitivity
A critical aspect of this compound safety is the strong genetic association between the HLA-B57:01 allele and a potentially fatal hypersensitivity reaction (HSR).[6][13] This is not a metabolic DDI but an immune-mediated adverse reaction. The "p-i" (pharmacological interaction with immune receptors) concept suggests this compound binds non-covalently to the HLA-B57:01 protein, altering its peptide-binding groove.[2][4] This leads to the presentation of novel self-peptides, triggering a CD8+ T-cell immune response.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. enamine.net [enamine.net]
- 10. UGT Inhibition | Evotec [evotec.com]
- 11. UGT Inhibition - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Animal Models for the Preclinical Evaluation of Abacavir Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary animal models utilized in the preclinical evaluation of the efficacy of Abacavir (B1662851), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of Human Immunodeficiency Virus (HIV) infection. Detailed methodologies for key experiments are outlined to guide researchers in assessing both the antiviral efficacy and the potential for hypersensitivity reactions associated with this antiretroviral agent.
Introduction to this compound
This compound is a potent carbocyclic synthetic nucleoside analogue. Following administration, it is converted intracellularly by cellular enzymes into its active metabolite, carbovir (B1146969) triphosphate (CBV-TP).[1][2] CBV-TP acts as an analogue of deoxyguanosine-5'-triphosphate (dGTP) and inhibits the activity of HIV-1 reverse transcriptase (RT).[1][2] This inhibition occurs through two main mechanisms: competition with the natural dGTP substrate and incorporation into the viral DNA, which results in chain termination due to the absence of a 3'-OH group.[1][2] The in vitro 50% effective concentration (EC50) of this compound against HIV-1 ranges from 0.07 to 5.8 µM depending on the viral strain and cell type used.[1]
Animal Models for Efficacy and Safety Assessment
The preclinical in vivo evaluation of this compound's efficacy and safety relies on animal models that can recapitulate critical aspects of HIV-1 infection, pathogenesis, and specific immune-mediated adverse reactions. The most widely used models are humanized mice and non-human primates for efficacy studies, and specialized transgenic mice for investigating hypersensitivity.[3][4][5][6]
Humanized Mouse Models
Humanized mice are immunodeficient mice engrafted with human cells or tissues, rendering them susceptible to HIV-1 infection.[5][7] These models, including NOD/shi-scid/γcnull (NOG) and Bone Marrow/Liver/Thymus (BLT) mice, are invaluable for studying viral replication, pathogenesis, and the efficacy of antiretroviral therapies.[8][9][10]
Non-Human Primate (NHP) Models
Non-human primate models, particularly macaque species (e.g., rhesus, cynomolgus), are considered a gold standard for preclinical HIV research due to their close phylogenetic relationship to humans.[6][11] As NHPs are not susceptible to HIV-1, studies are conducted using Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV), which cause an AIDS-like disease in macaques.[3][12][13]
HLA-B*57:01 Transgenic Mouse Model
A significant safety concern with this compound is a severe hypersensitivity reaction strongly associated with the presence of the human leukocyte antigen (HLA)-B57:01 allele.[14][15] To study this specific adverse drug reaction, transgenic mice expressing the HLA-B57:01 allele have been developed.[4][16][17] This model is instrumental in elucidating the T-cell mediated immune response to this compound.[4]
Quantitative Data Summary
The following tables summarize hypothetical and reported quantitative data on the efficacy and safety evaluation of this compound in different animal models.
Table 1: Efficacy of this compound in Humanized Mouse Models
| Animal Model | HIV-1 Strain | This compound Dose | Treatment Duration | Viral Load Reduction (log10 copies/mL) | Change in Human CD4+ T-cell Count |
| hu-HSC NSG Mice | HIV-1 NL4-3 | Combination ART including this compound | 4 weeks | >2.0 | Increase observed |
| hu-PBMC-NSG Mice | HIV-1 | Oral combination ART including this compound | 4 weeks | Significant reduction vs. control | Stabilized or increased |
Table 2: Efficacy of this compound in Non-Human Primate Models
| Animal Model | Virus | This compound Dose | Treatment Duration | Viral Load Reduction (log10 copies/mL) | Change in CD4+ T-cell Count |
| Rhesus Macaques | SIVmac251 | 10 mg/kg/day (oral) | 12 weeks | 1.5 - 2.5 | Maintained or increased |
| Cynomolgus Macaques | SIVmac251 | Part of combination ART | Long-term | Sustained suppression | Immune reconstitution |
Table 3: Biomarkers of this compound-Induced Hypersensitivity in HLA-B*57:01 Transgenic Mice
| Parameter | This compound-Treated HLA-B*57:01 Mice | Control Group |
| Skin Reddening (Auricle) | Appears from day 5 | Absent |
| Serum TNF-α | Increased | Baseline levels |
| Serum CXCL10 | Increased | Baseline levels |
| CD8+ T-cell Infiltration (Skin) | Present | Absent |
| Plasma Alanine (B10760859) Aminotransferase (ALT) with CpG-ODN co-administration | Markedly increased | No significant increase |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in Humanized Mice
Objective: To determine the in vivo antiviral efficacy of this compound in HIV-1 infected humanized mice.
Animal Model: Humanized mice (e.g., hu-HSC NSG mice) with stable engraftment of human immune cells.
Materials:
-
This compound (pharmaceutical grade)
-
Vehicle for drug formulation (e.g., sterile water, food pellets)
-
HIV-1 viral stock (e.g., NL4-3, JR-CSF)
-
Anesthesia
-
Blood collection supplies
-
Reagents for plasma viral load quantification (qRT-PCR)
-
Antibodies for flow cytometry (human CD45, CD3, CD4, CD8)
Procedure:
-
Infection: Infect humanized mice intravenously or intraperitoneally with a known titer of HIV-1. Allow the infection to establish for 2-4 weeks, monitoring plasma viral load until a stable baseline is achieved.
-
Group Allocation: Randomly assign mice to a treatment group (this compound) and a control group (vehicle).
-
Drug Administration: Prepare this compound in a suitable vehicle for oral gavage or incorporate it into food pellets. A typical dose to investigate is 20-40 mg/kg/day.[18] Administer the treatment daily for a predefined period (e.g., 4 weeks).
-
Monitoring:
-
Collect peripheral blood samples weekly via retro-orbital or tail vein bleeding.
-
Quantify plasma HIV-1 RNA levels using a validated qRT-PCR assay.
-
Perform immunophenotyping of peripheral blood mononuclear cells (PBMCs) by flow cytometry to determine absolute counts and percentages of human CD4+ and CD8+ T-cells.
-
-
Data Analysis:
-
Calculate the mean log10 reduction in viral load from baseline for the treatment group compared to the control group.
-
Compare the changes in CD4+ T-cell counts between the treated and control groups using appropriate statistical tests.
-
Protocol 2: Assessment of this compound-Induced Skin Hypersensitivity in HLA-B*57:01 Transgenic Mice
Objective: To induce and assess the signs of a skin hypersensitivity reaction to this compound in a genetically susceptible mouse model.
Animal Model: HLA-B*57:01 transgenic mice.
Materials:
-
This compound hydrochloride
-
Vehicle for oral administration
-
Blood collection supplies
-
ELISA kits for cytokine/chemokine analysis (TNF-α, CXCL10)
-
Reagents for histology (formalin, paraffin, hematoxylin (B73222) and eosin)
-
Antibodies for immunohistochemistry (anti-CD8)
Procedure:
-
Drug Administration: Administer this compound hydrochloride orally to HLA-B*57:01 transgenic mice at a dose of 20 mg/body/day.[4]
-
Clinical Observation: Monitor the animals daily for clinical signs of skin hypersensitivity, paying close attention to the reddening of the auricle, which typically appears from day 5 of administration.[4]
-
Sample Collection: On days 0, 1, 3, 5, and 7, collect blood samples for serum biomarker analysis.[4] At the end of the study, euthanize the animals and collect tissue samples (auricular skin, liver, spleen) for histopathological analysis.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines and chemokines such as TNF-α and CXCL10 using ELISA.[4]
-
Histopathology and Immunohistochemistry:
-
Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (B541160) (H&E) to assess for inflammatory cell infiltration.
-
Perform immunohistochemical staining for CD8 to confirm the presence of CD8+ T-cells in the skin and other tissues.[4]
-
Protocol 3: Induction of this compound-Mediated Liver Injury in HLA-B*57:01 Transgenic Mice
Objective: To model this compound-induced hepatotoxicity in the context of an innate immune response.
Animal Model: HLA-B*57:01 transgenic mice.
Materials:
-
This compound hydrochloride
-
CpG oligodeoxynucleotides (CpG-ODN)
-
Mouse chow
-
Blood collection supplies
-
Reagents for plasma alanine aminotransferase (ALT) measurement
Procedure:
-
Drug Administration: Provide this compound hydrochloride mixed into the mouse chow at a concentration of 1% (w/w).[19]
-
Immune Stimulation: To mimic an inflammatory context, administer the Toll-like receptor 9 (TLR9) agonist, CpG-ODN, via intraperitoneal injection (e.g., 40 µ g/mouse ) on days 0, 2, and 4.[19]
-
Monitoring: Collect blood samples at regular intervals (e.g., days 0, 3, 7, 10, and 14) to measure plasma ALT levels, a key biomarker of liver injury.[19]
-
Data Analysis: Compare the plasma ALT levels in mice receiving both this compound and CpG-ODN to control groups receiving only this compound, only CpG-ODN, or vehicle.
Visualizations
Caption: Intracellular activation pathway and mechanism of action of this compound.
Caption: Proposed mechanism of this compound-induced hypersensitivity.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Humanized Mice Recapitulate Key Features of HIV-1 Infection: A Novel Concept Using Long-Acting Anti-Retroviral Drugs for Treating HIV-1 | PLOS One [journals.plos.org]
- 9. Humanized Mice for Studies of HIV-1 Persistence and Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 11. Nonhuman primate models for evaluation of AIDS therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustained virologic control in SIV+ macaques after antiretroviral and α4β7 antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. IMMUNOPHARMACOGENOMICS: MECHANISMS OF HLA-ASSOCIATED DRUG REACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - A transgenic mouse model for HLA-B*57:01–linked this compound drug tolerance and reactivity [jci.org]
- 17. A transgenic mouse model for HLA-B*57:01–linked this compound drug tolerance and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bioavailability of Abacavir in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of Abacavir (B1662851) in experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and variable this compound concentrations in our in vivo experimental model. What are the potential causes and how can we troubleshoot this?
A1: Low and variable bioavailability of this compound in experimental models is a common challenge primarily due to its classification as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility but low permeability.[1] The primary obstacle is its inefficient transport across biological membranes.[1]
Troubleshooting Steps:
-
Verify Drug Substance Properties: Confirm the salt form and purity of your this compound, as different salt forms can have varying solubility profiles.[2]
-
Assess Formulation Strategy: The formulation is a critical factor. If you are using a simple aqueous solution, consider advanced formulation strategies to enhance permeability.
-
Investigate Biological Factors: Consider the impact of efflux transporters and first-pass metabolism in your specific experimental model.
Q2: What are the most effective strategies to enhance the permeability and bioavailability of this compound?
A2: Several key strategies are being explored to overcome the low permeability of this compound:
-
Nanotechnology-Based Drug Delivery: Encapsulating this compound into nanocarriers can protect the drug from degradation, facilitate its transport across biological membranes, and offer sustained release.[1][3] This approach can improve bioavailability and reduce dosing frequency.[4]
-
Prodrug Approach: Synthesizing a more lipophilic prodrug of this compound can significantly improve its ability to cross cell membranes.[5][6] This strategy aims to enhance absorption, distribution, metabolism, and excretion (ADME) properties.[7]
-
Crystal Engineering: The formation of salts and cocrystals with other molecules, such as dicarboxylic acids, has been shown to improve both the solubility and permeability of this compound.[1][8]
Q3: Our nanoparticle formulation of this compound shows poor drug loading and rapid initial release. How can we optimize this?
A3: Optimizing nanoparticle formulations requires a systematic approach. Here are some common issues and solutions:
-
Low Drug Loading:
-
Polymer/Lipid Selection: The choice of polymer or lipid is crucial. Experiment with different types and concentrations of encapsulating materials. For instance, albumin-based nanoparticles have been prepared with drug loading ranging from 1.2 to 5.9% w/w.[9]
-
Drug-to-Carrier Ratio: Vary the initial drug-to-carrier ratio during formulation. Saturation of the carrier can lead to decreased entrapment efficiency.[4]
-
Solvent System: The choice of organic solvent and its evaporation rate can significantly impact drug encapsulation.
-
-
Burst Release:
-
Surface-Associated Drug: A rapid initial release, or "burst effect," is often due to the drug being adsorbed onto the nanoparticle surface.[4] Optimize the washing steps during nanoparticle purification to remove surface-bound drug.
-
Polymer Properties: The nature of the polymer can influence the release profile. For example, a study using Eudragit RL-100, chitosan, and Poloxamer-188 showed a sustained release over 10 hours.[4]
-
Q4: We are considering a prodrug strategy for this compound. What are the key considerations?
A4: A prodrug strategy involves chemically modifying this compound to improve its physicochemical properties, followed by enzymatic or chemical conversion back to the active drug in vivo.[10]
-
Choice of Promoieties: Select a promoiety that enhances lipophilicity to improve membrane permeability. Myristic acid has been successfully used to create a myristoylated this compound (MABC) prodrug.[5][6]
-
Enzymatic Cleavage: Ensure that the prodrug is efficiently converted to the active this compound by enzymes present at the target site or in the systemic circulation.
-
Stability: The prodrug must be stable enough in the gastrointestinal tract (if orally administered) to be absorbed intact.
Q5: How do efflux transporters affect this compound's bioavailability, and can this be modulated?
A5: Efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are membrane proteins that actively pump drugs out of cells, thereby limiting their absorption and tissue penetration.[11][12][13] this compound has been identified as a substrate for both P-gp and BCRP.[11][14]
-
Inhibition of Efflux Transporters: Co-administration of an inhibitor of these transporters can potentially increase the intracellular concentration and bioavailability of this compound. However, this can also lead to drug-drug interactions and systemic toxicity, requiring careful investigation.[12]
-
Nanoparticle Delivery: Nanoparticle-based delivery systems can help bypass efflux pumps, as they are often taken up by cells through endocytosis, a mechanism that is not typically affected by these transporters.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing this compound's bioavailability.
Table 1: Characteristics of this compound Nanoparticle Formulations
| Formulation Type | Polymer/Carrier | Particle Size (nm) | Drug Loading (%) | In Vitro Release (duration) | Reference |
| Albumin Nanoparticles | Bovine Serum Albumin | 418.2 | 1.2 - 5.9 | 38.73 - 51.36% (24h) | [9] |
| Poloxamer Nanoparticles | Poloxamer 407 | 160 ± 10 | Not Specified | Extended bioavailability for 2 weeks | [15] |
| Eudragit/Chitosan NP | Eudragit RL-100, Chitosan | 121.4 - 140.6 | >99% (Entrapment Efficiency) | Up to 82.11% (10h) | [4] |
| PLGA Nanoparticles | PLGA, DSPG-mPEG2K, Tween 80 | 220 - 300 | Not Specified | Protected macrophages against HIV-1 for >28 days | [16] |
| Gold Nanoparticles | Glucose-coated Gold | ~3 | ~10% | IC50 < 10 µM |
Table 2: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Model | Key Finding | Reference |
| Standard Oral Tablet | Human | Absolute bioavailability: 83% | [17] |
| Nanoformulated MABC | Mice | Extended drug bioavailability for 2 weeks | [5] |
| This compound ProTide Nanosuspension | Rats | Provided Carbovir-Triphosphate (active metabolite) over a longer time than this compound | [16] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Albumin Nanoparticles by Desolvation
-
Objective: To prepare this compound-loaded albumin nanoparticles.
-
Materials: Bovine Serum Albumin (BSA), this compound sulphate, Ethanol (B145695), Glutaraldehyde (B144438) (8% aqueous solution), Deionized water.
-
Procedure:
-
Dissolve a specific amount of BSA in deionized water.
-
Add this compound sulphate to the BSA solution and stir to dissolve.
-
Add ethanol dropwise to the solution under constant stirring to induce desolvation of the albumin.
-
Continue stirring for a specified period.
-
Add a defined volume of 8% glutaraldehyde solution to cross-link the nanoparticles.
-
Continue stirring for several hours to ensure complete cross-linking.
-
Purify the nanoparticles by centrifugation, followed by washing with deionized water to remove un-entrapped drug and excess reagents.
-
Lyophilize the purified nanoparticles for long-term storage.
-
Protocol 2: Preparation of Myristoylated this compound (MABC) Prodrug
-
Objective: To synthesize a lipophilic prodrug of this compound.
-
Materials: this compound, Myristic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add myristic acid, DCC, and DMAP to the solution.
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure MABC prodrug.[5][6]
-
Protocol 3: In Vitro Drug Release Study
-
Objective: To determine the in vitro release profile of this compound from a nanoparticle formulation.
-
Materials: this compound-loaded nanoparticles, Phosphate buffered saline (PBS, pH 7.4), Dialysis membrane (with appropriate molecular weight cut-off), Shaking incubator.
-
Procedure:
-
Disperse a known amount of the this compound-loaded nanoparticle formulation in a specific volume of PBS.
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in a larger vessel containing a known volume of PBS.
-
Place the entire setup in a shaking incubator maintained at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Workflow for this compound Nanoparticle Formulation and Characterization.
Caption: Overcoming this compound's Bioavailability Hurdles.
Caption: Metabolic Pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. View of this compound LOADED NANOPARTICLES: PREPARATION, PHYSICOCHEMICAL CHARACTERIZATION AND IN VITRO EVALUATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 5. Development and characterization of a long-acting nanoformulated this compound prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of albumin-based nanoparticles for the delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of drug efflux transporters on placental transport of antiretroviral agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and characterization of a long-acting nanoformulated this compound prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 17. This compound: absolute bioavailability, bioequivalence of three oral formulations, and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Abacavir instability in solution
Welcome to the technical support center for Abacavir (B1662851). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound solutions.
Issue 1: Unexpected Degradation of this compound in Solution
Question: My this compound solution is showing signs of degradation, such as the appearance of extra peaks in my HPLC chromatogram. What could be the cause and how can I prevent it?
Answer: Unexpected degradation of this compound in solution is often linked to the pH of the solvent or the presence of oxidizing agents.[1][2][3][4] this compound sulfate (B86663) is known to be susceptible to degradation under acidic and oxidative conditions.[1][2][3][4]
To troubleshoot this issue, consider the following steps:
-
pH Verification: Ensure the pH of your solution is not acidic. If you are using a buffer, verify its pH. For unbuffered aqueous solutions, consider the potential for dissolved CO2 to lower the pH.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could act as oxidizing agents.
-
Avoid Oxidizing Agents: Ensure your experimental setup is free from oxidizing agents. For example, some sources suggest that this compound degrades in the presence of hydrogen peroxide.[1][5]
-
Fresh Preparation: It is best practice to prepare this compound solutions fresh for each experiment. Aqueous solutions of this compound sulfate are not recommended for storage for more than one day.[6]
Below is a workflow to help you troubleshoot unexpected degradation:
Issue 2: Poor Solubility of this compound
Question: I am having trouble dissolving this compound in my desired solvent. What can I do?
Answer: this compound sulfate has a reported aqueous solubility of approximately 77 mg/mL in distilled water at 25°C.[7] However, the free base and other salt forms may have different solubility profiles.
For troubleshooting solubility issues:
-
Choice of Salt: Consider using the sulfate salt for better aqueous solubility.
-
Solvent Selection: this compound sulfate is also soluble in methanol.[8] For stock solutions, DMSO can be used.[6]
-
pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of your aqueous solution might improve solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The main factors affecting this compound stability in solution are pH and the presence of oxidizing agents.[1][2][3][4] Forced degradation studies have shown that this compound sulfate is susceptible to degradation under acidic and oxidative conditions.[1][2][3][4] It is relatively stable under basic, neutral, thermal (up to 105°C), and photolytic stress.[1][2][9]
Q2: What are the known degradation pathways of this compound?
A2: Under acidic hydrolysis, this compound can degrade to form impurities.[1] In the presence of oxidative stress, different degradation products are formed.[2][10][11] The main degradation pathways involve modifications to the purine (B94841) ring and the cyclopropylamino group.[12]
The following diagram illustrates the known degradation pathways of this compound under stress conditions:
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound oral solution should be stored at room temperature, between 20°C to 25°C (68°F to 77°F), and should not be frozen.[13][14] For laboratory-prepared solutions, it is highly recommended to prepare them fresh before use, especially aqueous solutions.[6] If a stock solution in DMSO is prepared, it can be stored at -20°C for up to a month or -80°C for up to six months.[6]
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating HPLC or UHPLC method is the recommended approach to assess the stability of your this compound solution.[1][3][4][9] This involves using a chromatographic method that can separate the intact this compound from any potential degradation products. By comparing the peak area of this compound over time and observing the appearance of new peaks, you can quantify its stability.
Quantitative Data on this compound Degradation
The following table summarizes the conditions and outcomes of forced degradation studies on this compound sulfate.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation Observed | Reference |
| Acid Hydrolysis | 1 N HCl | Ambient (25±2°C) | 42 hours | Significant | [1] |
| Base Hydrolysis | 1 N NaOH | Ambient (25±2°C) | 42 hours | No degradation | [1] |
| Oxidative Stress | 3% H₂O₂ | Ambient (25±2°C) | 7 days | Significant | [1] |
| Thermal Stress | Solid state | 105°C | 10 days | No degradation | [1] |
| Photolytic Stress | 1.2 million lux hours (visible) & 200 W h/m² (UV) | Ambient | 11 days | No degradation | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound Sulfate
This protocol outlines a general procedure for conducting a forced degradation study on this compound sulfate based on published methods.[1][15]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound sulfate in a suitable solvent (e.g., water or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[15]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 1 N HCl.
-
Keep the mixture at ambient temperature for a specified duration (e.g., 42 hours).[1]
-
After the incubation period, neutralize the solution with an equivalent amount of 1 N NaOH.
-
Dilute the solution to a suitable concentration for analysis with the mobile phase.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 1 N NaOH.
-
Keep the mixture at ambient temperature for a specified duration (e.g., 42 hours).[1]
-
After the incubation period, neutralize the solution with an equivalent amount of 1 N HCl.
-
Dilute the solution to a suitable concentration for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at ambient temperature for a specified duration (e.g., 7 days).[1]
-
Dilute the solution to a suitable concentration for analysis with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound sulfate in a thermostatically controlled oven at 105°C for a specified duration (e.g., 10 days).[1]
-
After the exposure, cool the sample to room temperature and dissolve it in a suitable solvent.
-
Dilute the solution to a suitable concentration for analysis with the mobile phase.
-
-
Photostability:
-
Expose a known amount of solid this compound sulfate to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
Keep a control sample protected from light.
-
After the exposure, dissolve the samples in a suitable solvent.
-
Dilute the solutions to a suitable concentration for analysis with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC or UHPLC method.
-
Quantify the amount of remaining this compound and any degradation products.
-
Calculate the percentage of degradation.
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on publicly available research. Researchers should always consult primary literature and perform their own validation experiments.
References
- 1. Stress Degradation Behavior of this compound Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of this compound, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Stress Degradation Behavior of this compound Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of this compound, its Related Substances, and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacylibrary.com [pharmacylibrary.com]
- 8. japsonline.com [japsonline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. NIScPR Online Periodical Repository: Forced degradation study of this compound sulfate under the frame of genotoxic impurity [nopr.niscpr.res.in]
- 11. [PDF] Forced degradation study of this compound sulfate under the frame of genotoxic impurity | Semantic Scholar [semanticscholar.org]
- 12. AOP-Based Transformation of this compound in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 14. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Abacavir Dosage in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Abacavir (B1662851) dosage in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your long-term cell culture experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in antiviral efficacy (EC50 values) across experiments. | Inconsistent cell health and viability. Variations in viral inoculum. Degradation of this compound stock solution. | Ensure consistent cell culture conditions, including cell density, passage number, and media composition[1]. Standardize the viral inoculum across all experiments[1]. Prepare fresh this compound stock solutions and verify their concentration[1]. |
| Unexpectedly high cytotoxicity at lower concentrations. | Cell line is particularly sensitive to this compound. Mitochondrial toxicity. Synergistic toxic effects with other media components or compounds. | Determine the 50% cytotoxic concentration (CC50) for your specific cell line[2][3]. Consider using a cell line with a lower metabolic rate[4]. If co-treating, investigate potential synergistic toxicity with other compounds, such as acetaminophen[5]. |
| Loss of antiviral effect over time in long-term culture. | Development of viral resistance. Degradation of this compound in the culture medium. | Monitor for the emergence of resistance mutations, such as M184V[3]. Replenish the culture medium with fresh this compound at regular intervals based on its half-life in your culture system. |
| No detectable T-cell response in HLA-B*57:01 positive cells. | Insufficient in vitro stimulation time. Suboptimal this compound concentration. Poor cell viability. | Culture peripheral blood mononuclear cells (PBMCs) with this compound for at least 13-14 days to allow for the expansion of drug-reactive T-cells[4][6]. Perform a dose-response curve to determine the optimal this compound concentration, typically in the range of 4-10 µg/mL[6]. Ensure high viability of PBMCs before and during the experiment[6]. |
| High background signal in cytotoxicity assays. | High rate of spontaneous cell death in the cell line (especially primary cells). Contamination of cell culture. | Establish a baseline for spontaneous cell death to normalize your results[4]. Use sterile techniques and test all reagents for contamination[6]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI).[7] It is a prodrug that is converted intracellularly by cellular enzymes to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP).[7][8][9] CBV-TP is an analogue of deoxyguanosine-5'-triphosphate (dGTP) and competitively inhibits the HIV reverse transcriptase enzyme.[7] Its incorporation into the growing viral DNA chain leads to chain termination because it lacks the 3'-OH group necessary for the formation of the 5' to 3' phosphodiester linkage.[7][10]
Q2: What are typical starting concentrations for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line and HIV-1 strain used. The 50% effective concentration (EC50) has been reported to range from 0.07 to 5.8 μM.[7] For cytotoxicity, the 50% cytotoxic concentration (CC50) has been reported to be around 160 μM in CEM cells and 140 μM in CD4+ CEM cells.[3] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How does the HLA-B*57:01 allele affect experiments with this compound?
A3: The HLA-B57:01 allele is strongly associated with this compound hypersensitivity.[4][8][11] this compound can bind non-covalently to the peptide-binding groove of the HLA-B57:01 protein, altering the repertoire of self-peptides it presents to CD8+ T-cells.[4][11][12] This can lead to the activation of an immune response.[4][8] For in vitro studies investigating this hypersensitivity, it is crucial to use cell lines or primary cells that express the HLA-B*57:01 allele.[4]
Q4: What are the best practices for preparing and storing this compound solutions?
A4: It is recommended to prepare fresh this compound solutions for each experiment to ensure potency and avoid degradation[1]. This compound is soluble in water. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the stock solution at -20°C.
Q5: What controls should be included in long-term this compound experiments?
A5: To ensure the validity of your results, the following controls are essential:
-
Negative Control: Cells not treated with this compound to establish a baseline for viability and function[4].
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound to account for any effects of the vehicle[4].
-
Positive Control (for antiviral assays): A known antiviral agent to confirm the susceptibility of the virus to inhibition[4].
-
Positive Control (for hypersensitivity assays): Cells expressing HLA-B*57:01 treated with this compound[4].
Quantitative Data Summary
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound in various cell culture models. Note that these values can vary depending on the specific HIV-1 strain, experimental conditions, and the assay used.[2]
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Compound | Cell Line | IC₅₀ (µM) | Virus Strain |
| This compound | MT-4 | 4.0 | Wild-Type HIV-1[13] |
| This compound | Clinical Isolates | 0.26 | Wild-Type HIV-1[13] |
| Zidovudine (AZT) | MT-4 | 0.040 | Wild-Type HIV-1[13] |
| Zidovudine (AZT) | Clinical Isolates | 0.23 | Wild-Type HIV-1[13] |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.[13]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) |
| CEM | 160[3][13] |
| CD4+ CEM | 140[3][13] |
| Normal Bone Progenitor Cells (BFU-E) | 110[3][13] |
CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that is required to reduce cell viability by 50%.[13]
Experimental Protocols
Protocol 1: Determination of EC50 and CC50 of this compound using a Cell-Based Assay
This protocol describes a method to determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Susceptible host cell line (e.g., MT-4, CEM)[2]
-
HIV-1 laboratory-adapted strain
-
Complete culture medium
-
This compound stock solution
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[2]
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium.
-
Drug Treatment: Add 100 µL of the serially diluted this compound to the wells. Include a "no drug" control.[2] For the CC50 determination, a separate plate is prepared without the virus.
-
Infection (for EC50): Infect the cells with a standardized amount of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days, depending on the cell line and virus.[1][2]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.[2][14]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the percentage of inhibition (for EC50) or cell viability (for CC50) against the log of the drug concentration and fit the data to a dose-response curve to determine the EC50 and CC50 values.[2][15]
Visualizations
Caption: Intracellular activation of this compound and its mechanism of inhibiting HIV reverse transcriptase.
Caption: A typical experimental workflow for determining the EC50 and CC50 of this compound.
Caption: A decision tree for troubleshooting unexpected high cytotoxicity in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The antiviral activity, mechanism of action, clinical significance and resistance of this compound in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound induces loading of novel self-peptides into HLA-B*57:01: an autoimmune model for HLA-associated drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Abacavir Synthesis for Research
Welcome to the technical support center for the synthesis of high-purity Abacavir (B1662851). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high-purity this compound?
A1: The main challenges in this compound synthesis revolve around achieving high stereoselectivity, maximizing yield, and minimizing impurities. Key difficulties include controlling the stereochemistry of the chiral cyclopentenylamine core, ensuring efficient coupling with the purine (B94841) base, and preventing the formation of process-related impurities and diastereomers.[1] Purification of the final product to meet stringent purity requirements for research applications can also be a significant hurdle.[2]
Q2: What is a typical overall yield for the synthesis of this compound?
A2: The overall yield of this compound synthesis can vary considerably based on the chosen synthetic route and the optimization of each step. A multi-step synthesis might have an overall yield of around 20% from a readily available starting material. However, individual steps, such as the final basic hydrolysis, can achieve yields as high as 90% when well-optimized.[2]
Q3: What are the most common impurities encountered in this compound synthesis?
A3: Common impurities include the trans-Abacavir diastereomer, unreacted starting materials and intermediates, and by-products from side reactions.[2][3] Other process-related impurities can arise from the specific synthetic route and reagents used, such as N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (B127407) (FADCP) and 2-Amino-5-nitroso pyrimidine-4,6-diol (N NITROSO).[4] Degradation products can also form under certain conditions.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in the Final Hydrolysis Step
Question: We are observing a significantly lower than expected yield (below 60%) during the final hydrolysis of the N-acylated intermediate to this compound. What are the likely causes and how can we optimize this step?
Answer: Low yields in the final hydrolysis step are a common issue and can often be attributed to several factors related to reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The hydrolysis may not have proceeded to completion.
-
Suboptimal Base: The choice and concentration of the base are crucial for efficient hydrolysis.
-
Solution: Sodium hydroxide (B78521) (NaOH) is a commonly used and effective base.[7] Ensure the concentration of the base is sufficient. A 10% solution of NaOH has been shown to be effective.[7]
-
-
Product Degradation: Harsh reaction conditions, particularly acidic conditions, can lead to the degradation of the this compound product.
-
Inefficient Extraction and Purification: Significant product loss can occur during the workup and purification stages.
-
Solution: Neutralization of the reaction mixture to a pH of 7.0-7.5 is a critical step before extraction.[2] The choice of crystallization solvent also plays a vital role in the isolated yield. Experiment with different solvents such as ethyl acetate (B1210297), acetone, and acetonitrile (B52724) to determine the optimal solvent for your specific impurity profile.[7]
-
Issue 2: Presence of the trans-Abacavir Diastereomer Impurity
Question: Our final product is contaminated with the trans-Abacavir diastereomer. How can we minimize the formation of this impurity?
Answer: The presence of the trans-Abacavir diastereomer indicates a lack of stereocontrol during the synthesis. The key to minimizing this impurity lies in the early stages of the synthetic route, particularly during the formation of the cyclopentene (B43876) ring and the subsequent coupling reaction.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: While the formation of the desired cis-isomer is often thermodynamically and kinetically favored, suboptimal reaction conditions can promote the formation of the undesired trans-isomer.[2]
-
Solution: Carefully review and optimize the reaction conditions of the stereochemistry-defining steps. This includes temperature, reaction time, solvent, and the choice of catalysts or reagents. For palladium-catalyzed coupling reactions, the choice of ligand can significantly influence the stereoselectivity.
-
-
Racemization: Partial racemization at a key chiral center can lead to the formation of the trans-diastereomer.
-
Solution: Ensure that the reaction conditions, particularly temperature and pH, are not promoting racemization of any chiral intermediates. Basic conditions in the hydrolysis step have been shown to proceed without racemization.[7]
-
Data Presentation
Table 1: Comparison of Crystallization Solvents for this compound Purification
| Solvent | Yield (%) | Reference |
| Ethyl Acetate | 90% | [7] |
| Acetone | 88% | [7] |
| Acetonitrile | 43% | [7] |
| Methanol | 66% | [8] |
| Ethanol | 76% | [9] |
| Isopropanol (B130326) | 81-90% |
Table 2: HPLC-UV Method Parameters for this compound Purity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Grace C18 (150 x 4.6 mm i.d.) | C18 (250 x 4.6 mm, 5 µm) | RPC-18 |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer: Acetonitrile (70:30, v/v) | Water (0.05% acetic acid): Methanol (85:15, v/v) | Acetonitrile: 0.05 M Potassium dihydrogen phosphate (pH 4.2) (50:50, v/v) |
| Flow Rate | - | 1 ml/min | 1 ml/min |
| Detection (UV) | 286 nm | 228 nm | 220 nm |
| Retention Time | 4.507 ± 0.02 min | 7.38 min | 3.558 min |
| Linearity Range | 10 - 35 µg/mL | 10 - 50 µg/mL | 0.5 - 200 µg/mL |
| Reference | [10] | [11] | [12] |
Table 3: LC-MS/MS Parameters for this compound Impurity Analysis
| Parameter | Method 1 (Genotoxic Impurities) | Method 2 (in Plasma and Saliva) |
| Column | Zorbax SB Phenyl (250mm x 4.6mm, 5.0μm) | C18 reverse phase column (1.5 × 50 mm, 5 μm) |
| Mobile Phase | A: 0.1% Formic acid; B: Acetonitrile (gradient) | 5mM formic acid-3% (v/v) acetonitrile |
| Flow Rate | 0.5 mL/min | 0.2 mL/min |
| Ionization Mode | Positive Ionization | Positive Electrospray Ionization |
| Precursor/Product Ion (m/z) | FADCP & N NITROSO specific | 287.3/191.2 |
| Linearity Range | 0.75 - 3.79 ppm | 1 - 10,000 ng/mL |
| Reference | [4][13] | [14] |
Experimental Protocols
Protocol 1: Final Hydrolysis of N-acylated this compound Intermediate
This protocol describes the basic hydrolysis of an N-acylated intermediate to yield this compound.
Materials:
-
N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide
-
Isopropanol
-
10% Sodium Hydroxide (NaOH) solution
-
17% Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine the N-acylated this compound intermediate (e.g., 10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol).[2][7]
-
Wash the solution several times with a 25% solution of NaOH (10 ml).[7]
-
Neutralize the wet organic layer to a pH of 7.0-7.5 with 17% hydrochloric acid.[2][7]
-
Concentrate the neutralized organic layer to dryness under vacuum using a rotary evaporator.[2][7]
-
Crystallize the residue from ethyl acetate (150 ml) to yield this compound.[2][7]
Protocol 2: Palladium-Catalyzed Coupling for this compound Synthesis
This protocol outlines a convergent synthesis step involving the coupling of the chiral cyclopentenyl intermediate with the purine base.
Materials:
-
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
-
Ethanol
-
Sodium carbonate
Procedure:
-
To a solution of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol (1 equivalent) in ethanol, add cyclopropylamine (4 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add sodium carbonate (1 equivalent) to the reaction mixture.
-
Evaporate a portion of the solvent and filter the mixture while it is still hot.
-
Concentrate the filtrate to dryness.
-
The crude product can be purified by crystallization or column chromatography to yield this compound. This reaction typically has a high yield, often exceeding 90%.[1]
Visualizations
Caption: High-level experimental workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting logic for addressing low yield in the final hydrolysis step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. EP1905772A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. US9056864B2 - Crystalline form of this compound that is essentially free of solvent - Google Patents [patents.google.com]
- 9. EP2085397A1 - Crystalline form of this compound - Google Patents [patents.google.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. UV-spectroscopy and RP-HPLC methods for this compound and lamivudine. [wisdomlib.org]
- 12. asianpubs.org [asianpubs.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Determination of this compound, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Asymmetric Synthesis of Abacavir
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to overcome common challenges in the asymmetric synthesis of Abacavir (B1662851). Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), structured data comparisons, and complete experimental protocols to improve the efficiency, yield, and purity of your synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
I. Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
Question 1: My enzymatic resolution is resulting in low enantiomeric excess (ee) of the desired (-)-Vince lactam. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess during the enzymatic resolution of Vince lactam is a common issue that can often be rectified by optimizing reaction conditions.
-
Potential Causes:
-
Suboptimal Enzyme Activity: The chosen enzyme may have low activity or may not be suitable for this specific resolution.
-
Incorrect Reaction Time: The reaction may have proceeded beyond 50% conversion, leading to the hydrolysis of the desired (-)-enantiomer.
-
Inappropriate pH or Temperature: The enzyme's activity and selectivity are highly dependent on the pH and temperature of the reaction medium.
-
Enzyme Inhibition: The presence of inhibitors in the reaction mixture can reduce the enzyme's effectiveness.
-
-
Troubleshooting Steps:
-
Enzyme Selection: Ensure you are using a (+)-γ-lactamase, which selectively hydrolyzes the (+)-enantiomer. Enzymes from Microbacterium hydrocarbonoxydans or engineered variants are known to be effective[1]. Consider screening different lipases as well, as some have shown efficacy[2].
-
Monitor Reaction Progress: Closely monitor the reaction progress using chiral HPLC. The optimal ee for the unreacted (-)-lactam is achieved at approximately 50% conversion[1].
-
Optimize Reaction Conditions: The optimal pH for many (+)-γ-lactamases is around 7.0, and the ideal temperature is often near 37°C[1]. It is crucial to maintain these parameters throughout the reaction.
-
Purify Starting Materials: Ensure the racemic Vince lactam is free from impurities that could inhibit the enzyme.
-
Question 2: The yield of the resolved (-)-Vince lactam is lower than the theoretical maximum of 50%. What could be the reason?
Answer: Achieving the theoretical 50% yield in a kinetic resolution can be challenging. Here are some factors that might contribute to a lower yield:
-
Potential Causes:
-
Non-selective Hydrolysis: The enzyme might be exhibiting some activity towards the desired (-)-enantiomer, especially if the reaction is left for too long.
-
Product Inhibition: The hydrolyzed product of the (+)-enantiomer might be inhibiting the enzyme's activity.
-
Mechanical Losses during Workup: Significant product loss can occur during extraction and purification steps.
-
Incomplete Reaction: The reaction may not have reached the optimal 50% conversion.
-
-
Troubleshooting Steps:
-
Precise Reaction Monitoring: As mentioned before, stopping the reaction at the 50% mark is critical.
-
Efficient Extraction: Use an appropriate solvent like ethyl acetate (B1210297) for extraction and perform multiple extractions to ensure complete recovery of the (-)-lactam[1].
-
Careful Purification: If column chromatography is used for purification, ensure proper loading and elution to minimize product loss.
-
Consider Immobilized Enzymes: Using an immobilized enzyme can simplify the workup process and potentially improve yields by allowing for easier separation of the enzyme from the reaction mixture.
-
II. Crimmins Asymmetric Synthesis
Question 3: The diastereoselectivity of the asymmetric aldol (B89426) condensation is poor. How can this be improved?
Answer: The asymmetric aldol condensation is a critical step in the Crimmins synthesis for establishing the stereochemistry of this compound. Poor diastereoselectivity can often be traced back to the reaction conditions.
-
Potential Causes:
-
Incorrect Reagents or Stoichiometry: The choice of chiral auxiliary and the stoichiometry of the reagents are crucial for high diastereoselectivity.
-
Suboptimal Temperature: Aldol reactions are often sensitive to temperature, and deviations can lead to reduced selectivity.
-
Presence of Water: The reaction is sensitive to moisture, which can lead to side reactions and reduced selectivity.
-
-
Troubleshooting Steps:
-
Use of Crimmins' Chiral Auxiliary: The use of a chiral N-acyloxazolidinone, as described by Crimmins, is essential for high diastereoselectivity[1].
-
Strict Temperature Control: Maintain the recommended low temperature during the reaction.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Question 4: The ring-closing metathesis (RCM) step is sluggish or fails to go to completion. What are the common issues?
Answer: Ring-closing metathesis is a powerful reaction, but it can be sensitive to impurities and reaction conditions.
-
Potential Causes:
-
Catalyst Deactivation: The ruthenium catalyst can be deactivated by impurities in the substrate or solvent.
-
Inappropriate Catalyst: The chosen Grubbs catalyst may not be active enough for the specific substrate.
-
Low Reaction Concentration: RCM is an intramolecular reaction, and low concentrations are typically favored to minimize intermolecular side reactions (dimerization). However, if the concentration is too low, the reaction rate can be very slow.
-
-
Troubleshooting Steps:
-
Purify the Diene Substrate: Ensure the diene substrate is highly pure and free from any potential catalyst poisons.
-
Use a More Active Catalyst: Consider using a second-generation Grubbs catalyst, which is generally more active and tolerant to functional groups.
-
Optimize Concentration: While high dilution is generally recommended to avoid dimerization, a balance must be struck to ensure a reasonable reaction rate. Experiment with slightly higher concentrations if the reaction is too slow.
-
Degas the Solvent: Thoroughly degas the solvent before use to remove oxygen, which can deactivate the catalyst.
-
III. Palladium-Catalyzed Coupling
Question 5: The palladium-catalyzed coupling of the chiral cyclopentenylamine with the purine (B94841) base gives a low yield. What are the likely causes?
Answer: The palladium-catalyzed N-allylation is a key step in many convergent syntheses of this compound. Low yields can result from several factors.
-
Potential Causes:
-
Catalyst Inactivation: The Pd(0) catalyst can be oxidized to inactive Pd(II) if oxygen is present. The phosphine (B1218219) ligands can also be oxidized.
-
Poor Quality of Reagents: The purine base or the cyclopentenylamine may contain impurities that interfere with the reaction. The base used in the reaction might not be strong enough or may be of poor quality.
-
Suboptimal Ligand Choice: The choice of phosphine ligand is critical for the success of the coupling reaction.
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.
-
-
Troubleshooting Steps:
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen).
-
Use High-Purity Reagents: Ensure that the purine base, the cyclopentenylamine, and the base (e.g., cesium carbonate) are of high purity.
-
Ligand Screening: If the reaction is not proceeding well, consider screening different phosphine ligands.
-
Solvent Optimization: Anhydrous, polar aprotic solvents are often used. Experiment with different solvents to find the optimal one for your specific substrate combination.
-
Data Presentation
The following table summarizes quantitative data for different key strategies in the asymmetric synthesis of this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Strategy | Key Step | Reported Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Enzymatic Resolution | Kinetic resolution of (±)-Vince lactam | >45% for resolved (-)-lactam | >99% | [1] |
| Crimmins Synthesis | Asymmetric aldol & RCM | ~40-50% (over several steps) | >98% | [1] |
| Final Coupling Step | Reaction with cyclopropylamine (B47189) | >90% | - | [1] |
| Final Hydrolysis Step | Basic Hydrolysis | ~90% | - | [3] |
| Final Hydrolysis Step | Acidic Hydrolysis | Lower than basic hydrolysis | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the asymmetric synthesis of this compound.
Protocol 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol describes the kinetic resolution of the racemic Vince lactam to obtain the enantiomerically pure (-)-lactam, a key intermediate for this compound synthesis.
-
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
(+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in 50 mM phosphate buffer (pH 7.0) to a final concentration of 100 mM.
-
Add the recombinant (+)-γ-lactamase to the solution. The optimal enzyme concentration should be determined empirically but can be started at approximately 1 mg/mL[1].
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted (-)-lactam.
-
Once the conversion reaches approximately 50%, stop the reaction by adding an equal volume of ethyl acetate[1].
-
Extract the unreacted (-)-2-azabicyclo[2.2.1]hept-5-en-3-one with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure (-)-lactam.
-
-
Expected Outcome: This enzymatic resolution can yield the desired (-)-enantiomer of the lactam with an enantiomeric excess of over 99%[1].
Protocol 2: Convergent Synthesis: Palladium-Catalyzed Coupling
This protocol outlines the coupling of the chiral cyclopentenyl intermediate with the purine base, a key step in many convergent syntheses of this compound.
-
Materials:
-
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
-
Cyclopropylamine
-
Ethanol
-
Sodium carbonate
-
-
Procedure:
-
To a solution of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol (1 equivalent) in ethanol, add cyclopropylamine (4 equivalents)[1].
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, add sodium carbonate (1 equivalent) to the reaction mixture.
-
Evaporate a portion of the solvent and filter the mixture while it is hot.
-
Concentrate the filtrate to dryness.
-
The crude product can be purified by crystallization or column chromatography to yield this compound.
-
-
Expected Outcome: This reaction typically proceeds with high yields, often exceeding 90%[1].
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships in the asymmetric synthesis of this compound.
Caption: High-level workflow for major asymmetric synthesis routes to this compound.
Caption: Troubleshooting logic for addressing low yield in the final hydrolysis step.
References
Addressing analytical challenges in measuring Abacavir's intracellular metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in measuring Abacavir's intracellular metabolites. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key intracellular metabolites of This compound (B1662851)?
A1: this compound (ABC) is a prodrug that requires intracellular phosphorylation to become pharmacologically active. The key intracellular metabolites are this compound monophosphate (ABC-MP), carbovir (B1146969) monophosphate (CBV-MP), and the active metabolite, carbovir triphosphate (CBV-TP).[1][2][3]
Q2: What is the metabolic pathway for the activation of this compound?
A2: this compound is first phosphorylated by adenosine (B11128) phosphotransferase to form this compound monophosphate. A cytosolic deaminase then converts this compound monophosphate to carbovir monophosphate. Subsequent phosphorylations by intracellular kinases lead to the formation of the active carbovir triphosphate.[2][4]
Q3: Why is it challenging to measure this compound's intracellular metabolites?
A3: The measurement of this compound's intracellular metabolites, particularly the triphosphate form, is challenging due to their low intracellular concentrations, inherent instability, and the complexity of the cellular matrix, which can lead to significant matrix effects during analysis.[5][6]
Q4: What is the most common analytical technique for quantifying this compound's intracellular metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound's intracellular metabolites due to its high sensitivity, selectivity, and accuracy.[5][6]
Troubleshooting Guides
Sample Preparation
Q5: I am experiencing low recovery of carbovir triphosphate from my peripheral blood mononuclear cell (PBMC) samples. What could be the cause?
A5: Low recovery of CBV-TP can be attributed to several factors:
-
Suboptimal Cell Lysis: Incomplete cell lysis will result in the incomplete release of intracellular metabolites. Ensure your lysis buffer and procedure are effective.
-
Metabolite Degradation: Triphosphate metabolites are prone to enzymatic degradation by phosphatases. It is crucial to work quickly and at low temperatures during sample processing. The inclusion of phosphatase inhibitors in the lysis buffer can also be beneficial.
-
Inefficient Extraction: The extraction solvent may not be optimal for the highly polar triphosphate metabolites. A common approach is protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol.[7]
-
Adsorption to Surfaces: Phosphorylated compounds can adsorb to plasticware and glassware. Using low-binding microcentrifuge tubes can help mitigate this issue.
Q6: My results for carbovir triphosphate concentrations are highly variable between replicates. What are the potential sources of this variability?
A6: High variability can stem from:
-
Inconsistent Cell Counts: Accurate cell counting is critical for normalizing the intracellular metabolite concentrations. Inconsistent cell numbers between samples will lead to high variability.[6]
-
Sample Processing Delays: Delays in processing blood samples to isolate PBMCs can affect cell viability and metabolite stability. It is recommended to process samples as soon as possible after collection.[8]
-
Temperature Fluctuations: Maintaining a consistently cold environment during sample preparation is crucial to minimize enzymatic activity and metabolite degradation.
-
Incomplete Quenching of Metabolism: Cellular metabolism must be rapidly halted to get an accurate snapshot of the intracellular metabolite levels at the time of sampling. Inefficient quenching can lead to continued metabolic activity and altered metabolite concentrations.[9]
LC-MS/MS Analysis
Q7: I am observing significant peak tailing for carbovir triphosphate in my chromatogram. How can I improve the peak shape?
A7: Peak tailing for highly polar and negatively charged analytes like CBV-TP is a common issue in reversed-phase chromatography. Consider the following:
-
Ion-Pairing Chromatography: The use of an ion-pairing agent, such as hexylamine (B90201) or tributylamine, in the mobile phase can improve the retention and peak shape of phosphorylated metabolites on C18 columns.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds and can provide better peak shapes for triphosphate metabolites.[11]
-
Column Choice: Experiment with different stationary phases. A phenyl-hexyl or a C18 column specifically designed for polar analytes might offer better performance.
Q8: My LC-MS/MS assay for carbovir triphosphate suffers from low sensitivity. What are some strategies to enhance it?
A8: To improve sensitivity:
-
Optimize Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., spray voltage, gas temperatures, and gas flows) and the collision energy for the specific multiple reaction monitoring (MRM) transitions of CBV-TP.
-
Sample Pre-concentration: After extraction, you can evaporate the solvent and reconstitute the sample in a smaller volume of a weaker solvent to concentrate the analyte before injection.[7]
-
Reduce Matrix Effects: Matrix components can suppress the ionization of the analyte. Improve sample clean-up, for example, by using solid-phase extraction (SPE), or use a more advanced LC-MS/MS technique like a differential mobility spectrometry interface.
-
Mobile Phase Additives: The addition of small amounts of additives like ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) to the mobile phase can improve ionization efficiency in the mass spectrometer.[5]
Quantitative Data Summary
Table 1: Representative LC-MS/MS Parameters for Carbovir Triphosphate (CBV-TP) Analysis
| Parameter | Typical Value/Condition | Reference |
| Liquid Chromatography Mode | Ion-Pairing Reversed-Phase or HILIC | [5][11] |
| Column | C18 or Anion-Exchange | [5] |
| Mobile Phase A | 40% Acetonitrile, 0.06% Acetic Acid, 10 mM Ammonium Formate in Water | [5] |
| Mobile Phase B | 30% Acetonitrile, 0.3% Ammonium Hydroxide, 1 mM Ammonium Formate in Water | [5] |
| Mass Spectrometer | Triple Quadrupole | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| MRM Transition (example) | Precursor and product ions are instrument-dependent and require optimization | |
| Linear Range | 4 - 40,000 pg/mL | [5] |
| Extraction Recovery | > 90% | [5] |
Experimental Protocols
Protocol 1: Isolation of PBMCs from Whole Blood
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the interface.
-
Collect the mononuclear cell layer and transfer it to a new conical tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuge at 100-200 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Centrifuge the cells and either proceed with metabolite extraction or store the cell pellet at -80°C for later analysis.
Protocol 2: Extraction of Intracellular Metabolites from PBMCs
-
To a pellet of a known number of PBMCs (e.g., 1 x 10^6 cells), add 200 µL of ice-cold 70% methanol.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the intracellular metabolites and transfer it to a new low-binding microcentrifuge tube.
-
The extract can be directly injected into the LC-MS/MS system or dried down under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Simultaneous Quantification of Intracellular Lamivudine and this compound Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of intracellular triphosphate metabolites of antiretroviral agents in peripheral blood mononuclear cells (PBMCs) and corresponding cell count determinations: review of current methods and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]
Mitigating off-target effects of Abacavir in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Abacavir (B1662851) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in cellular assays?
A1: The most significant off-target effect of this compound is a severe hypersensitivity reaction (HSR) that is strongly associated with the presence of the Human Leukocyte Antigen (HLA) allele, HLA-B*57:01.[1][2][3][4] This immune-mediated reaction can be life-threatening in a clinical setting and can manifest as a cytotoxic response in in vitro cellular assays.[1][3] Other reported off-target effects, though less definitively characterized, include potential mitochondrial toxicity and cardiotoxicity.[2][5][6][7][8][9]
Q2: What is the molecular mechanism behind the this compound hypersensitivity reaction?
A2: The hypersensitivity reaction is not a classic hapten-based mechanism. Instead, it follows an "altered peptide repertoire" model.[1][2] this compound binds non-covalently within the peptide-binding groove of the HLA-B57:01 protein.[1][10][11] This binding alters the shape and chemical environment of the groove, causing a change in the array of self-peptides that can be presented on the cell surface.[1][10] These new self-peptide/HLA-B57:01 complexes are recognized as foreign by cytotoxic CD8+ T-cells, triggering a robust inflammatory response.[1][6]
Q3: How does the HLA-B*57:01 allele influence experimental outcomes?
A3: The presence of the HLA-B57:01 allele is a critical determinant for the hypersensitivity off-target effect.[2][3] In cellular assays using HLA-B57:01-positive cells, this compound treatment can induce unintended T-cell activation, cytokine release, and cytotoxicity, which can confound the interpretation of results related to this compound's primary (e.g., antiviral) activity.[12][13] It is crucial to know the HLA-B*57:01 status of the cell lines being used.
Q4: Can this compound cause off-target effects in cells that are HLA-B*57:01 negative?
A4: While the severe hypersensitivity reaction is tightly linked to HLA-B*57:01, other potential off-target effects may not be. For instance, some studies have investigated this compound's potential to cause mitochondrial toxicity, a known class effect of nucleoside reverse transcriptase inhibitors (NRTIs).[5][6][7] This can manifest as inhibition of mitochondrial complex activity, increased production of reactive oxygen species (ROS), and reduced ATP levels in susceptible cell types, such as hepatic cells.[5][7][9] Additionally, some research points to potential anticancer activity through mechanisms like telomerase inhibition and induction of senescence in cancer cell lines, which are independent of HLA type.[14][15]
Q5: How can I differentiate between on-target antiviral effects and off-target cytotoxic effects?
A5: Differentiating these effects requires careful experimental design and the inclusion of appropriate controls. Key strategies include:
-
Using control cell lines: Compare results from your HLA-B57:01 positive cell line with those from an HLA-B57:01 negative cell line.
-
Dose-response analysis: Determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50). A large therapeutic index (CC50/EC50) suggests that antiviral effects occur at concentrations well below those causing general cytotoxicity.[1][3]
-
Mechanism-specific assays: Use assays that specifically measure the intended on-target effect (e.g., HIV-1 p24 antigen assay for antiviral activity) alongside general cytotoxicity assays (e.g., MTT or LDH assays).[1][3]
Troubleshooting Guides
Issue 1: Unexpected or High Cytotoxicity in an HLA-B*57:01 Positive Cell Line
-
Problem: You are studying the antiviral effects of this compound, but you observe significant cell death at concentrations where you expect to see viral inhibition, complicating data interpretation.
-
Possible Cause: The observed cytotoxicity may be an off-target effect due to the HLA-B*57:01-mediated immune response rather than general toxicity.
-
Troubleshooting Steps:
-
Confirm HLA Status: If not already known, perform HLA-B*57:01 genotyping on your cell line.
-
Run Parallel Controls: Repeat the experiment using an HLA-B57:01 negative cell line (e.g., a different cell line or a CRISPR-edited version of your line). If the cytotoxicity is significantly lower in the negative cell line, the effect is likely HLA-B57:01 dependent.
-
Use a Different Endpoint: Instead of viability assays, use an endpoint that measures viral replication directly, such as a p24 antigen ELISA or a reporter virus assay, which may be less affected by moderate cytotoxicity.[1][3]
-
Assess Immune Activation: Measure markers of T-cell activation (e.g., IFN-γ secretion) in your culture supernatant. Elevated levels in the presence of this compound would support an off-target immune mechanism.[12]
-
Issue 2: Inconsistent Results in Mitochondrial Function Assays
-
Problem: You are investigating this compound's potential for mitochondrial toxicity, but your results (e.g., oxygen consumption rate, ATP levels) are variable across experiments.
-
Possible Cause: Mitochondrial toxicity of this compound can be modest and may be influenced by the specific cell type and metabolic state.[6][13] The effect can also be potentiated by other substances.[5][9]
-
Troubleshooting Steps:
-
Cell Line Selection: Ensure you are using a cell line known to be susceptible to mitochondrial dysfunction, such as HepG2 hepatoma cells.[6]
-
Concentration and Time Course: Perform a detailed dose-response and time-course experiment. Some studies suggest this compound's effects on mitochondrial respiration are immediate.[5][9]
-
Positive Controls: Use a compound known to induce mitochondrial toxicity (e.g., rotenone (B1679576) for Complex I inhibition) as a positive control to validate your assay's sensitivity.
-
Control for Confounding Factors: Be aware that this compound's mitochondrial effects can be exacerbated by co-administration of other compounds like acetaminophen.[5][9] Ensure your experimental medium and conditions are consistent and free of such confounders.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Parameter | Value | Reference |
|---|---|---|---|
| CEM | CC50 | 160 µM | [3] |
| CD4+ CEM | CC50 | 140 µM | [3] |
| MT-4 | EC50 (HIV-1) | 4.0 µM | [12] |
| Normal bone progenitor cells | CC50 | 110 µM |[3] |
Table 2: Frequency of the HLA-B*57:01 Allele in Different Populations
| Population | Allele Frequency | Reference |
|---|---|---|
| Southwest Asian | 11% | [4] |
| European | 5-8% | [4] |
| African American | 2-3% | [4] |
| Mexican | 2.2% | [4] |
| African | 1% |[4] |
Experimental Protocols
Protocol 1: HLA-B*57:01 Genotyping using Real-Time PCR
This protocol provides a general outline for determining the HLA-B*57:01 status of a cell line or patient sample.
-
Objective: To detect the presence or absence of the HLA-B*57:01 allele.
-
Materials:
-
Genomic DNA extracted from the cell line or sample.
-
Real-time PCR instrument.
-
Commercially available HLA-B*57:01 genotyping assay kit (containing sequence-specific primers and probes) or validated custom primers/probes.[13]
-
PCR master mix.
-
Positive control (known HLA-B*57:01 positive DNA).
-
Negative control (known HLA-B*57:01 negative DNA).
-
No-template control (nuclease-free water).
-
-
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from your cells using a standard commercial kit. Quantify DNA concentration and assess purity (A260/A280 ratio).
-
Reaction Setup: Prepare the PCR reaction mix according to the manufacturer's instructions for your specific genotyping kit. This typically involves combining the master mix, primer/probe set, and a standardized amount of genomic DNA (e.g., 5-10 ng).
-
Plate Setup: Aliquot the reaction mix into a real-time PCR plate. Include all samples in triplicate, along with the positive, negative, and no-template controls.
-
Real-Time PCR Amplification: Run the plate on a real-time PCR instrument using the cycling conditions specified by the assay manufacturer. A typical program includes an initial denaturation step, followed by ~40 cycles of denaturation and annealing/extension.[13]
-
Data Analysis: Analyze the amplification curves. The presence of an amplification signal that crosses the threshold in the wells containing your sample DNA indicates a positive result for the HLA-B*57:01 allele. The results from your controls must be clear for the run to be valid.[13]
-
Protocol 2: Differentiating On-Target vs. Off-Target Effects using a Control Cell Line
-
Objective: To determine if an observed effect (e.g., cytotoxicity) of this compound is dependent on the HLA-B*57:01 allele.
-
Materials:
-
Experimental cell line (HLA-B*57:01 positive).
-
Control cell line (HLA-B*57:01 negative).
-
This compound stock solution.
-
Appropriate cell culture medium and plates.
-
Assay reagents for both antiviral activity (e.g., HIV-1 p24 ELISA kit) and cytotoxicity (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Cell Seeding: Seed both the experimental (HLA-B57:01 positive) and control (HLA-B57:01 negative) cell lines into separate 96-well plates at an appropriate density.
-
Drug Treatment: Prepare serial dilutions of this compound. Treat both cell plates with the same range of this compound concentrations. Include vehicle-only and no-treatment controls.
-
Infection (for antiviral assay): For the plate designated for the antiviral assay, infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).[1][3]
-
Incubation: Incubate both plates under standard conditions (e.g., 37°C, 5% CO2) for a duration appropriate for your assay (e.g., 3-7 days).
-
Assay Readout:
-
Data Analysis:
-
Calculate the CC50 value for this compound in both cell lines from the cytotoxicity data.
-
Calculate the EC50 value for this compound in both cell lines from the antiviral data.
-
Interpretation: If the CC50 is significantly lower in the HLA-B*57:01 positive cell line compared to the negative line, while the EC50 remains similar, this strongly suggests the cytotoxicity is a specific off-target effect related to the HLA allele.
-
-
Visualizations
Caption: this compound alters self-peptide presentation by HLA-B*57:01, leading to T-cell activation.
Caption: A decision-making workflow for troubleshooting unexpected this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HLA-B*57:01 for this compound Sensitivity | Test Fact Sheet [arupconsult.com]
- 5. The purine analogues this compound and didanosine increase acetaminophen-induced hepatotoxicity by enhancing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial toxicity of tenofovir, emtricitabine and this compound alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Risk of cardiovascular disease associated with exposure to this compound among individuals with HIV: A systematic review and meta-analyses of results from 17 epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Adverse drug reactions triggered by the common HLA-B*57:01 variant: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The antiretroviral nucleoside analogue this compound reduces cell growth and promotes differentiation of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The reverse transcription inhibitor this compound shows anticancer activity in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for studying Abacavir-resistant HIV variants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols to study Abacavir-resistant HIV variants. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a decrease in the in vitro efficacy of This compound (B1662851) against our HIV-1 lab strain. What are the primary resistance mutations we should investigate?
A1: Resistance to this compound (ABC) in HIV-1 is primarily linked to specific mutations within the reverse transcriptase (RT) gene. The key mutations to investigate are K65R, L74V, Y115F, and M184V.[1][2] The presence of one or more of these mutations can significantly reduce the susceptibility of the virus to this compound.[2] Often, the M184V mutation is selected first, which can be followed by the accumulation of other mutations.
Q2: Our genotypic analysis has identified the M184V mutation alone. How significantly does this impact this compound susceptibility?
A2: The M184V mutation by itself typically confers low-level resistance to this compound.[2][3] While it is a primary mutation selected by this compound, its effect on the 50% inhibitory concentration (IC50) is modest. However, the clinical relevance of M184V becomes more pronounced when it co-occurs with other nucleoside reverse transcriptase inhibitor (NRTI) resistance mutations, such as thymidine (B127349) analog mutations (TAMs).[4]
Q3: We have detected both M184V and L74V mutations in our resistant strain. What level of resistance should we anticipate?
A3: The combination of L74V and M184V is a frequently observed pattern in viruses from patients failing this compound-containing therapeutic regimens.[4] This combination results in an intermediate level of resistance to this compound, with a more substantial increase in the IC50 value compared to either mutation alone.[4]
Q4: Our phenotypic assay results for this compound susceptibility are showing a high degree of variability. What are some common causes for this?
A4: High variability in phenotypic resistance assays can arise from several factors:
-
Cell Line Inconsistency: Ensure the cell line used (e.g., MT-4, CEM) is consistent between experiments and has not developed resistance to other compounds.[4]
-
Virus Stock Quality: The titer and quality of the viral stock are crucial. Inconsistent viral input can lead to variable outcomes.[4]
-
Assay Conditions: Strict control of environmental factors such as incubation time, CO2 levels, and temperature is essential.[4]
-
Reagent Quality: The quality and concentration of all reagents, including drug stocks and cell culture media, should be consistently verified.[4]
Q5: We are having trouble amplifying the HIV-1 pol gene from patient plasma samples with low viral loads. What can we do to improve our success rate?
A5: Amplifying viral genes from samples with low viral loads (under 1,000 copies/mL) can be challenging.[5][6] Consider the following troubleshooting steps:
-
RNA Degradation: Employ RNase-free techniques and reagents throughout the extraction and amplification process to protect the viral RNA.[4]
-
Primer Mismatch: HIV-1 is highly diverse. If using in-house primers, they may not be optimal for the specific HIV-1 subtype. Consider using consensus primers or primers designed for a broad range of subtypes.[4]
-
PCR Inhibitors: Plasma can contain inhibitors of reverse transcription and PCR. Ensure your RNA extraction method effectively removes these inhibitors.[4]
-
Increase Sample Volume: If possible, increase the volume of plasma used for RNA extraction to increase the total amount of viral template.
Quantitative Data Summary
The level of resistance conferred by specific mutations is quantified as a fold-change in the IC50 compared to a wild-type virus.
| Mutation(s) | Fold Increase in IC50 (this compound) | Reference(s) |
| K65R | Intermediate Resistance | [1] |
| L74V | Low-level Resistance | [7] |
| Y115F | Resistance | [7] |
| M184V | Low-level Resistance | [1][3] |
| E44D + V118I | Slight Increase | [7] |
| M184V + Zidovudine Resistance Mutations | High-level Resistance (doubled resistance) | [2][7] |
| L74V + M184V | Intermediate Resistance | [4] |
Note: TAMs (Thymidine Analog Mutations) typically include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. The combination of M184V with TAMs has been shown to lead to high-level this compound resistance.[2][7]
Experimental Protocols
Genotypic Resistance Testing
Objective: To identify mutations in the HIV-1 reverse transcriptase gene from patient-derived or laboratory-passaged virus.[2]
Methodology:
-
Viral RNA Extraction: Extract HIV-1 RNA from plasma samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[1][2]
-
Reverse Transcription and PCR (RT-PCR): Reverse transcribe the extracted viral RNA into cDNA, followed by PCR amplification of the protease and reverse transcriptase coding regions.[2]
-
DNA Sequencing: Sequence the amplified PCR product using automated DNA sequencers. Population-based sequencing is common.[2]
-
Sequence Analysis: Translate the obtained nucleotide sequence into an amino acid sequence and compare it to a wild-type reference sequence (e.g., HXB2) to identify mutations.[2]
Phenotypic Resistance Testing (Recombinant Virus Assay)
Objective: To measure the in vitro susceptibility of HIV-1 isolates to this compound.[1][2]
Methodology:
-
Amplification of Patient-Derived RT Gene: Extract viral RNA from patient plasma and perform RT-PCR and nested PCR to amplify the RT coding region.[1]
-
Cloning into Proviral Vector: Ligate the amplified patient-derived RT gene into a proviral HIV-1 vector in which the corresponding RT region has been deleted.
-
Transformation and Plasmid Preparation: Transform competent E. coli with the ligation product and prepare a large-scale plasmid DNA stock of the recombinant vector.
-
Transfection and Virus Production: Transfect a suitable cell line (e.g., HEK293T) with the recombinant plasmid to produce infectious virus particles.[2]
-
Drug Susceptibility Assay:
-
Quantification of Viral Replication: After a set incubation period (e.g., 7 days), measure viral replication, for instance, by quantifying the p24 antigen concentration in the culture supernatant using an ELISA.[8]
-
IC50 Determination: Calculate the drug concentration that inhibits viral replication by 50% (IC50). The fold-resistance is determined by dividing the IC50 of the test virus by the IC50 of a drug-susceptible reference virus.[1][2]
Visualizations
Caption: Workflow for genotypic and phenotypic analysis of this compound resistance.
Caption: Mechanism of this compound action and the development of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 6. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of this compound Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Strategies to minimize Abacavir degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Abacavir (B1662851) during sample storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experimental samples.
Troubleshooting Guides
This section addresses common issues encountered during the storage and analysis of samples containing this compound.
Issue 1: Low or Inconsistent this compound Concentrations in Stored Samples
| Possible Cause | Troubleshooting/Solution |
| Acidic pH of Sample/Matrix | This compound is susceptible to degradation in acidic conditions.[1][2] Ensure the pH of your sample matrix is neutral or basic if possible. If the matrix is inherently acidic, minimize storage time and process samples as quickly as possible. |
| Oxidative Stress | Exposure to oxidizing agents can degrade this compound.[1][2][3] Avoid sources of oxidation. Consider adding antioxidants to your samples if compatible with your downstream analysis. Store samples in tightly sealed containers with minimal headspace to reduce exposure to air. |
| Improper Storage Temperature | Although generally stable at room temperature for short periods, long-term storage requires colder temperatures. Store plasma samples at -20°C or -80°C for long-term stability.[4] |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can lead to degradation. Aliquot samples into single-use volumes before freezing to avoid repeated thawing of the main sample.[4] |
| Light Exposure | While generally considered stable under photolytic stress, prolonged exposure to UV or strong visible light should be avoided as a general best practice.[2][5] Store samples in amber vials or protected from light. |
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting/Solution |
| Degradation Products | Acidic or oxidative conditions can lead to the formation of degradation products with different retention times.[1][3][6][7][8][9] Review the sample handling and storage history. If degradation is suspected, use a validated stability-indicating analytical method capable of separating this compound from its degradation products. |
| Matrix Effects | Components of the biological matrix (e.g., plasma, tissue homogenate) can interfere with the analysis. Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering substances. |
| Contamination | Contamination from solvents, containers, or other sources can introduce extraneous peaks. Ensure high-purity solvents and clean labware are used throughout the experimental workflow. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stored samples?
A1: The primary factors are acidic pH and oxidative stress. This compound is significantly more susceptible to degradation in acidic environments and in the presence of oxidizing agents.[1][2][5] It is relatively stable under basic, neutral, thermal, and photolytic conditions.[1][2]
Q2: What are the recommended storage temperatures for plasma samples containing this compound?
A2: For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[4]
Q3: How many times can I freeze and thaw my plasma samples containing this compound?
A3: It is best to minimize freeze-thaw cycles. Each cycle has the potential to degrade the analyte. We recommend aliquoting samples into single-use tubes before the initial freezing. One study has shown this compound in human plasma to be stable through at least one freeze-thaw cycle.[4]
Q4: Can I store whole blood samples, or should I process them to plasma immediately?
A4: It is recommended to process whole blood to plasma as soon as possible after collection. While one study indicated this compound stability in refrigerated whole blood for up to 24 hours, immediate processing and freezing of plasma is the best practice to ensure sample integrity.
Q5: Are there any known enzymatic degradation pathways for this compound that I should be concerned about during sample storage?
A5: In vivo, this compound is metabolized by alcohol dehydrogenase and glucuronyl transferase. However, for in vitro sample stability, the primary concerns are chemical degradation due to pH and oxidation rather than enzymatic activity, especially when samples are stored at low temperatures which inhibit enzyme function.
Data Presentation: this compound Stability
The following table summarizes the stability of this compound under various conditions based on available data.
| Condition | Matrix | Temperature | Duration | Stability Outcome | Reference |
| Acid Hydrolysis | 1N HCl | 80°C | 30 min | Significant degradation (up to 85%) | [1] |
| Base Hydrolysis | 1N NaOH | 80°C | 30 min | Stable | [1] |
| Oxidative Stress | 3% H₂O₂ | Ambient | 7 days | Significant degradation | [2] |
| Thermal Stress | - | 105°C | 10 days | Stable | [2] |
| Photolytic Stress | UV & Visible Light | Ambient | 11 days | Stable | [2] |
| Freeze-Thaw | Human Plasma | -20°C to RT | 1 cycle | Stable | [4] |
| Bench Top | Human Plasma | Room Temperature | - | Stable | [4] |
| Long-Term | Human Plasma | -70°C | 5 days | Stable | [10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for inducing and analyzing the degradation of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound sulfate (B86663) in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 10 days.[2]
-
Alternatively, heat a solution of the drug at a specified temperature (e.g., 80°C) for a set duration.
-
Dissolve and/or dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Analyze the sample at different time points to assess the extent of degradation.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC or LC-MS/MS method.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This is a representative protocol for the analysis of this compound in plasma.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 100 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample) prepared in acetonitrile.
-
Vortex the mixture for 10 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions (Example):
-
LC System: A validated HPLC or UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components and potential degradation products.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Recommended workflow for handling biological samples for this compound analysis.
Caption: Simplified degradation pathways of this compound under stress conditions.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Stress Degradation Behavior of this compound Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of this compound, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. AOP-Based Transformation of this compound in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and characterization of forced degradation products of this compound sulphate by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
Technical Support Center: Adjusting for the Impact of Ethanol on Abacavir Metabolism
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolic interaction between ethanol (B145695) and Abacavir. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and how does ethanol interfere with it?
This compound is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine.[1] The two main pathways are:
-
Oxidation by Alcohol Dehydrogenase (ADH): This pathway converts this compound to an inactive carboxylate metabolite. This route accounts for approximately 30% of an administered dose.[1]
-
Glucuronidation by UDP-Glucuronosyltransferase (UGT): This pathway forms an inactive glucuronide metabolite, which accounts for about 36% of the dose.[1]
Ethanol is also a substrate for ADH. When co-administered, ethanol competitively inhibits the ADH-mediated metabolism of this compound, leading to a greater reliance on the UGT pathway for this compound clearance.[2][3] This interaction results in increased plasma concentrations and a longer half-life of this compound.[2][4][5][6]
Q2: What is the quantitative impact of ethanol on this compound pharmacokinetics in humans?
A clinical study in HIV-infected adults demonstrated that co-administration of a single 600 mg dose of this compound with ethanol (0.7 g/kg) resulted in a statistically significant alteration of this compound's pharmacokinetic parameters. The key findings are summarized in the table below.[2][4][5][6]
| Pharmacokinetic Parameter | This compound Alone (Geometric LS Mean) | This compound with Ethanol (Geometric LS Mean) | % Change |
| AUC (μg·h/mL) | 11.07 | 15.62 | +41% |
| Cmax (μg/mL) | 3.60 | 4.13 | +15% |
| Half-life (t1/2, hours) | 1.42 | 1.79 | +26% |
Data sourced from a clinical pharmacokinetic interaction study.[2][4][5][6]
Q3: Which in vitro models are suitable for studying the interaction between ethanol and this compound?
The choice of an in vitro model is critical for obtaining relevant and reproducible data. Here are some options with their respective advantages and disadvantages:
| In Vitro Model | Advantages | Disadvantages |
| Primary Human Hepatocytes | Gold standard; possess the full complement of ADH and UGT enzymes, providing high physiological relevance.[4] | Limited availability, high cost, significant donor-to-donor variability, and rapid decline in metabolic activity in culture. |
| HepaRG™ Cells | Differentiated cells express a wide range of drug-metabolizing enzymes, including ADH and UGTs, at levels more comparable to primary hepatocytes than other cell lines like HepG2.[4][5][7] They are a robust and reproducible model.[8] | Require a lengthy differentiation protocol. Basal expression of some ADH isoforms may still be lower than in primary hepatocytes.[8] |
| HepG2 Cells | Widely available, easy to culture, and have a stable phenotype. | Generally exhibit low levels of many key drug-metabolizing enzymes, including ADH and specific UGT isoforms, making them less suitable for accurately predicting in vivo metabolism without genetic modification.[4][8] |
| Human Liver S9 Fractions or Cytosol | Commercially available and contain both cytosolic (ADH) and microsomal (UGT) enzymes (S9) or just cytosolic enzymes. Useful for initial kinetic studies. | Lack the cellular context, including cofactor regeneration and transport processes, which can influence metabolic rates. |
| 3D Co-culture Models | Can provide a more physiologically relevant microenvironment, potentially maintaining hepatocyte function and metabolic activity for longer periods.[9][10][11] | Technically more complex and may have higher costs associated with their setup and maintenance. |
For studying the competitive interaction between ethanol and this compound, differentiated HepaRG™ cells or primary human hepatocytes are the most recommended models due to their more complete metabolic profiles.
Q4: How can I maintain a stable concentration of ethanol in my cell culture experiments?
Ethanol is highly volatile, and its concentration in culture media can decrease significantly during incubation.[9][10][11] To ensure reproducible results, it is crucial to maintain a stable ethanol concentration. Here are some recommended techniques:
-
Saturated Environment: Place an open dish containing the same concentration of ethanol in water inside a sealed secondary container (e.g., a polystyrene box) along with your culture plates.[9][11] This creates a saturated ethanol vapor environment, preventing evaporation from the culture medium.[9][11]
-
Plate Sealing: Use specialized plate-sealing clamps or tapes designed to be gas-permeable but prevent evaporation. Standard low-evaporation lids are often insufficient.[10]
-
Medium Overlay: For shorter-term experiments, overlaying the culture medium with a layer of sterile mineral or silicone oil can reduce evaporation. However, this may interfere with gas exchange and is not suitable for all cell types or assay formats.
Troubleshooting Guides
This section addresses common issues encountered during in vitro studies of this compound-ethanol interactions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Metabolite Formation Between Replicates | Inconsistent Ethanol Concentration: Evaporation of ethanol during incubation. | Implement a method to maintain a stable ethanol concentration as described in the FAQ section. Verify ethanol concentration in the media at the beginning and end of the experiment using an appropriate assay. |
| Pipetting Errors: Inaccurate dispensing of this compound, ethanol, or internal standards. | Use calibrated pipettes and consider preparing master mixes for each experimental condition to minimize pipetting variability. | |
| Cell Health and Density: Inconsistent cell seeding density or poor cell viability. | Ensure a homogenous cell suspension before plating. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel, especially at higher ethanol concentrations. | |
| Unexpectedly Low Formation of the Carboxylate Metabolite | Low ADH Activity in the In Vitro Model: The chosen cell line (e.g., undifferentiated HepG2) may have insufficient ADH expression. | Switch to a more metabolically competent model like differentiated HepaRG™ cells or primary human hepatocytes. Confirm ADH expression levels via qPCR or Western blot if possible. |
| Cofactor Depletion: Insufficient NAD+ in the incubation if using subcellular fractions. | Supplement the reaction mixture with an excess of NAD+. | |
| Cell Toxicity or Detachment at High Ethanol Concentrations | Direct Cytotoxic Effects of Ethanol: Ethanol can be toxic to cells, especially at concentrations above 0.5-1%. | Perform a dose-response experiment to determine the maximum non-toxic concentration of ethanol for your chosen cell line and incubation time. Keep the final ethanol concentration in the culture medium as low as possible, ideally below 0.5%.[3] |
| Solvent Effects: If this compound is dissolved in a solvent like DMSO, the combined solvent concentration may be toxic. | Ensure the final concentration of all organic solvents is below the cytotoxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control with the same solvent concentrations used in the experimental wells. | |
| Difficulty in Simultaneously Quantifying Both Carboxylate and Glucuronide Metabolites | Poor Chromatographic Resolution: The two metabolites have different polarities, which can make their simultaneous separation challenging. | Develop a gradient elution LC-MS/MS method. The use of a C18 column with a mobile phase consisting of a gradient of aqueous formic acid and acetonitrile (B52724) is a good starting point.[12][13] |
| Different Ionization Efficiencies: The metabolites may ionize differently in the mass spectrometer source. | Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for each metabolite and for this compound independently to ensure sensitive detection of all analytes in a single run. |
Experimental Protocols
Protocol 1: In Vitro Competitive Inhibition of this compound Metabolism by Ethanol in Differentiated HepaRG™ Cells
Objective: To determine the effect of varying ethanol concentrations on the formation of this compound's carboxylate and glucuronide metabolites.
Methodology:
-
Cell Culture and Differentiation: Culture and differentiate HepaRG™ cells according to the manufacturer's protocol until they reach a mature hepatocyte-like phenotype.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile water or culture medium).
-
Prepare a series of ethanol dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 mM). Note: The final concentration of ethanol should be kept below the cytotoxic level for HepaRG™ cells.
-
-
Incubation:
-
Seed the differentiated HepaRG™ cells in collagen-coated 24-well plates and allow them to attach.
-
Pre-incubate the cells with the ethanol-containing medium for a short period (e.g., 30 minutes) at 37°C and 5% CO2.
-
Initiate the metabolic reaction by adding this compound to a final concentration relevant to therapeutic levels (e.g., 10 µM).
-
Incubate for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours). Ensure a stable ethanol concentration is maintained throughout the incubation period.
-
-
Sample Collection:
-
At each time point, collect an aliquot of the culture medium.
-
Immediately quench the metabolic activity by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound).
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
Objective: To simultaneously quantify this compound, its carboxylate metabolite, and its glucuronide metabolite in the collected samples.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute this compound, and then further increasing to elute the more polar metabolites.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for this compound, the carboxylate metabolite, the glucuronide metabolite, and the internal standard.
-
-
Quantification:
-
Prepare a standard curve for each analyte by spiking known concentrations into the control matrix (culture medium from untreated cells processed in the same way as the samples).
-
Calculate the concentration of each analyte in the experimental samples based on the standard curves.
-
Visualizations
Caption: this compound metabolic pathways and the inhibitory effect of ethanol.
Caption: Workflow for in vitro analysis of ethanol's impact on this compound metabolism.
References
- 1. echemi.com [echemi.com]
- 2. Pharmacokinetic Interaction of this compound (1592U89) and Ethanol in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Whole Genome Gene Expression Profiles of HepaRG Cells and HepG2 Cells to Primary Human Hepatocytes and Human Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of whole genome gene expression profiles of HepaRG cells and HepG2 cells to primary human hepatocytes and human liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A method for maintaining constant ethanol concentrations in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective stabilization of ethanol levels in multiple-well tissue culture plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Generic Abacavir Formulations
This guide provides a comprehensive comparison of generic abacavir (B1662851) formulations against the innovator product, Ziagen®, to validate their efficacy. The assessment is based on bioequivalence data, in vitro dissolution profiles, and established antiviral activity. This document is intended for researchers, scientists, and drug development professionals.
Bioequivalence and Pharmacokinetic Profile
The cornerstone of establishing the efficacy of generic drugs is the demonstration of bioequivalence to the reference product. Bioequivalence studies are designed to show that the generic formulation results in a similar rate and extent of absorption of the active pharmaceutical ingredient into the bloodstream.
A pivotal study compared a generic 300 mg this compound tablet (Ranbaxy) to the innovator product, Ziagen® (GlaxoSmithKline), in healthy adult subjects.[1] The study, conducted under both fasting and fed conditions, demonstrated that the pharmacokinetic parameters of the generic product were well within the accepted bioequivalence limits (80.00-125.00%) set by regulatory agencies.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters from the bioequivalence study.[1]
Table 1: Pharmacokinetic Parameters of Generic this compound vs. Ziagen® (Fasting Conditions)
| Parameter | Generic this compound (n=40) | Ziagen® (n=40) | Ratio (Generic/Innovator) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 5565 | 5675 | 98.06% | 94.23% - 102.05% |
| AUC0-∞ (ng·h/mL) | 5668 | 5770 | 98.23% | 94.42% - 102.21% |
| Cmax (ng/mL) | 2526 | 2528 | 99.92% | 93.81% - 106.45% |
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity. Cmax: Maximum plasma concentration.
Table 2: Pharmacokinetic Parameters of Generic this compound vs. Ziagen® (Fed Conditions)
| Parameter | Generic this compound (n=40) | Ziagen® (n=40) | Ratio (Generic/Innovator) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 4487 | 4574 | 98.09% | 92.83% - 103.67% |
| AUC0-∞ (ng·h/mL) | 4571 | 4654 | 98.22% | 92.98% - 103.76% |
| Cmax (ng/mL) | 1841 | 1781 | 103.37% | 95.71% - 111.64% |
These results confirm that the generic this compound formulation is bioequivalent to Ziagen®, indicating that it will have the same therapeutic effect.[1] The U.S. Food and Drug Administration (FDA) has also determined that generic formulations of this compound are bioequivalent and, therefore, therapeutically equivalent to the reference drug.[2][3]
In Vitro Dissolution Profile
In vitro dissolution testing is a critical quality control measure that assesses the rate and extent to which the active pharmaceutical ingredient is released from the solid dosage form. For a generic drug to be considered for a biowaiver or to ensure batch-to-batch consistency, its dissolution profile should be comparable to the innovator product under various pH conditions, mimicking the gastrointestinal tract.
A public assessment report for a generic this compound formulation (this compound Hetero 300 mg film-coated tablets) provides comparative dissolution data against Ziagen®. The results showed that both the generic and the innovator products are rapidly dissolving, with more than 85% of the drug released within 15 minutes in all three tested media (pH 1.2, 4.5, and 6.8).
Data Presentation: Comparative Dissolution Data
Table 3: In Vitro Dissolution of Generic this compound vs. Ziagen®
| Dissolution Medium | Time Point | % Drug Dissolved (Generic) | % Drug Dissolved (Ziagen®) |
| pH 1.2 (0.1 N HCl) | 15 minutes | >85% | >85% |
| pH 4.5 (Acetate Buffer) | 15 minutes | >85% | >85% |
| pH 6.8 (Phosphate Buffer) | 15 minutes | >85% | >85% |
This rapid and comparable dissolution ensures that the active ingredient is readily available for absorption, further supporting the bioequivalence findings.
Antiviral Activity and Mechanism of Action
This compound is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) effective against the Human Immunodeficiency Virus (HIV). Its mechanism of action involves intracellular phosphorylation to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP). CBV-TP then competitively inhibits the HIV reverse transcriptase enzyme and gets incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.
While specific head-to-head in vitro antiviral activity and cytotoxicity data for generic versus innovator this compound are not extensively published, the therapeutic equivalence established through bioequivalence studies ensures that the generic product delivers the same amount of active substance to the site of action, and therefore is expected to exhibit the same antiviral potency and safety profile.
The established in vitro antiviral activity of this compound against various HIV-1 strains ranges from an EC50 (50% effective concentration) of 0.07 to 5.8 µM.
Figure 1: Intracellular activation and mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bioequivalence Study Protocol
A randomized, two-way crossover study is the standard design for assessing the bioequivalence of oral dosage forms.[1]
-
Subject Recruitment: A cohort of healthy adult volunteers (e.g., n=80) is recruited.[1]
-
Study Design: The study is divided into two periods, separated by a washout period. Subjects are randomly assigned to receive either the generic or the innovator this compound formulation in the first period. In the second period, they receive the alternate formulation.[1]
-
Dosing: A single oral dose of this compound (e.g., 300 mg) is administered under fasting or fed conditions.[1]
-
Blood Sampling: Multiple blood samples are collected at predefined time points over a specified period (e.g., 14 hours) post-dose.[1]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as LC/MS/MS.[1]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (AUC0-t, AUC0-∞, and Cmax) are calculated for each subject for both formulations using noncompartmental methods.[1]
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (generic/innovator) for the pharmacokinetic parameters are calculated. For bioequivalence to be declared, these intervals must fall within the 80-125% range.[1]
Figure 2: General workflow for a bioequivalence study.
In Vitro Dissolution Testing Protocol
-
Apparatus: A USP Type II (paddle) apparatus is typically used.
-
Dissolution Media: Testing is performed in multiple media to simulate the pH of the gastrointestinal tract, such as 0.1 N HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate (B84403) buffer (pH 6.8).
-
Procedure: The tablets are placed in the dissolution vessels containing the specified medium at a controlled temperature (37 ± 0.5°C) and paddle speed (e.g., 50 rpm).
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of dissolved this compound in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Comparison: The dissolution profiles of the generic and innovator products are compared. For rapidly dissolving products, the requirement is typically for at least 85% of the drug to be dissolved within 15 or 30 minutes.
In Vitro Antiviral and Cytotoxicity Assay Protocols
Standardized in vitro assays are essential for determining the antiviral efficacy and cytotoxicity of antiretroviral agents.
-
Cell Culture: A susceptible host T-cell line (e.g., MT-4 cells) is cultured in a suitable medium.
-
Drug Preparation: this compound is dissolved and serially diluted to a range of concentrations.
-
Assay Procedure:
-
Antiviral Assay: Host cells are seeded in microtiter plates and treated with the various drug concentrations, followed by infection with a standardized amount of HIV. Control wells with uninfected cells and infected, untreated cells are included.
-
Cytotoxicity Assay: In parallel, uninfected host cells are treated with the same serial dilutions of the drug to assess its effect on cell viability.
-
-
Incubation: The plates are incubated for several days to allow for viral replication and/or any cytotoxic effects to manifest.
-
Endpoint Measurement:
-
Antiviral Activity: This can be measured by various methods, including:
-
Cytopathic Effect (CPE) Inhibition Assay: Cell viability is assessed using a colorimetric assay (e.g., MTT assay). The 50% effective concentration (EC50) is the drug concentration that inhibits 50% of the viral CPE.
-
Virus Yield Reduction Assay: The amount of new virus produced is quantified by measuring the p24 viral capsid protein (via ELISA) or reverse transcriptase activity in the cell supernatant. The EC50 is the concentration that reduces virus yield by 50%.
-
-
Cytotoxicity: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT assay). The 50% cytotoxic concentration (CC50) is the drug concentration that reduces cell viability by 50%.
-
-
Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves. The selectivity index (SI = CC50/EC50) is determined as a measure of the drug's therapeutic window.
Conclusion
The evidence from comprehensive bioequivalence studies, supported by in vitro dissolution data, confirms that generic this compound formulations are therapeutically equivalent to the innovator product, Ziagen®. The pharmacokinetic profiles are comparable, ensuring that the same amount of active ingredient reaches the systemic circulation to exert its antiviral effect. The rapid dissolution characteristics of both generic and innovator products further support their interchangeability. While direct comparative in vitro antiviral and cytotoxicity studies for specific generic products are not always publicly available, the established bioequivalence serves as the regulatory and scientific standard for ensuring equal efficacy and safety.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Abacavir Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of commonly employed analytical methods for the quantification of Abacavir, a key antiretroviral agent. The objective is to offer an objective comparison of the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). This comparison is supported by a summary of experimental data from various studies to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and the Importance of Quantification
This compound is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) crucial in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Accurate and reliable quantification of this compound in biological matrices and pharmaceutical formulations is paramount for several reasons. In clinical settings, therapeutic drug monitoring helps optimize dosage, ensure efficacy, and minimize toxicity. In pharmaceutical development and quality control, precise quantification ensures the potency and consistency of dosage forms. A variety of analytical techniques are available, each with its own set of advantages and limitations in terms of sensitivity, selectivity, and throughput.
Comparative Analysis of Method Performance
The selection of an analytical method is a critical decision in drug analysis, directly influencing the reliability of concentration measurements. The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and UPLC-MS/MS for this compound quantification based on published data.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | UPLC-MS/MS Method |
| Linearity Range | 0.5 - 200 µg/mL[2] | 20 - 10000 ng/mL[3] | 10 - 10,000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.998[6] | ≥ 0.99[4] |
| Limit of Detection (LOD) | 0.1281 µg/mL[7] | 2.22 ng/mL[4] | Not explicitly reported, but expected to be low |
| Limit of Quantitation (LOQ) | 0.3843 µg/mL[7] | 20 ng/mL[3] | Not explicitly reported, but expected to be low |
| Accuracy (% Recovery) | 99.61% - 100.05%[2][7] | 90.3% - 104.8%[3] | ≥92%[4] |
| Precision (%RSD) | < 2.66%[2] | 2.1% - 4.3%[3] | ≤ 8.7%[4] |
General Experimental Workflow
The analytical quantification of this compound, regardless of the specific technique, generally follows a standardized workflow. This process begins with sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and subsequent detection.
Figure 1: General workflow for the analytical quantification of this compound.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on methodologies reported in the scientific literature and provide a starting point for method development and validation.
Protocol 1: HPLC-UV Method for this compound Quantification in Pharmaceutical Dosage Forms[2]
This protocol is suitable for the routine quality control of this compound in tablet formulations.
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.[5]
-
Dissolve the powder in the mobile phase, sonicate for 15 minutes, and filter.[5]
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M potassium dihydrogen phosphate (B84403) (pH 4.2) in a 50:50 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 220 nm.[2]
-
Internal Standard: Nelfinavir mesylate (50 µg/mL).[2]
-
Protocol 2: LC-MS/MS Method for this compound Quantification in Human Plasma[3]
This protocol is highly sensitive and selective, making it ideal for pharmacokinetic and bioequivalence studies.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette a small volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.[1]
-
Add an internal standard solution (e.g., Tenofovir).[3]
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[1]
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Thermo C18 (4.6 x 50 mm, 5 µm).[3]
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) (pH 5, adjusted with acetic acid) and acetonitrile in a 20:80 (v/v) ratio.[3]
-
Flow Rate: Optimized for the system.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A sensitive triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 287.2 → 191.2.[6]
-
Discussion and Conclusion
The cross-validation of analytical methods for this compound quantification reveals a clear trade-off between different techniques.
HPLC-UV is a cost-effective and robust method suitable for the analysis of pharmaceutical formulations where this compound concentrations are relatively high.[1] Its simplicity and accessibility make it a workhorse in many quality control laboratories. However, its lower sensitivity compared to mass spectrometry-based methods limits its application for bioanalytical studies where drug concentrations in biological fluids can be very low.
LC-MS/MS is recognized as the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[1] This method allows for the accurate quantification of this compound at very low concentrations, making it indispensable for pharmacokinetic studies, therapeutic drug monitoring, and analysis in complex biological matrices.[1][3] The use of an internal standard and specific MRM transitions minimizes matrix effects and ensures reliable quantification.
UPLC-MS/MS offers further advantages over conventional LC-MS/MS, primarily in terms of speed and resolution. The use of smaller particle size columns in UPLC systems allows for faster analysis times and higher throughput, which is particularly beneficial in high-volume laboratory settings.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of this compound, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. wjpsonline.com [wjpsonline.com]
Abacavir vs. Tenofovir: A Comparative Analysis of Antiviral Potency
In the landscape of antiretroviral therapeutics, Abacavir (B1662851) and Tenofovir (B777) stand as two prominent nucleoside reverse transcriptase inhibitors (NRTIs) pivotal in the management of Human Immunodeficiency Virus (HIV) infection. Both drugs function as chain terminators of viral DNA synthesis, albeit with distinct chemical structures and nuanced pharmacological profiles. This guide provides a comparative study of their antiviral potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Competitive Inhibition of HIV Reverse Transcriptase
Both this compound and Tenofovir are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[1] this compound, a synthetic carbocyclic guanosine (B1672433) analog, is converted to carbovir (B1146969) triphosphate (CBV-TP).[1] Tenofovir, an acyclic nucleoside phosphonate (B1237965) (nucleotide) analog of adenosine, is metabolized to tenofovir diphosphate (B83284) (TFV-DP).[1]
These active metabolites act as competitive inhibitors of HIV reverse transcriptase (RT). They compete with the natural deoxyribonucleoside triphosphates (dGTP for CBV-TP and dATP for TFV-DP) for incorporation into the nascent viral DNA strand.[1] Upon incorporation, the absence of a 3'-hydroxyl group on the drug molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of DNA chain elongation and halting viral replication.[1]
Comparative Antiviral Potency and Cytotoxicity
The antiviral potency of this compound and Tenofovir is quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), while their cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The therapeutic potential is often expressed as the Selectivity Index (SI), calculated as the ratio of CC50 to EC50/IC50. A higher SI value indicates a more favorable safety profile.
While direct head-to-head studies under identical experimental conditions are limited, the available data provides valuable insights into their comparative profiles.
| Drug | Parameter | Cell Line | Value (µM) | Virus Strain | Reference |
| This compound | IC50 | MT-4 | 4.0 | HIV-1 (wild-type) | [2] |
| IC50 | Clinical Isolates | 0.26 | HIV-1 | [2] | |
| CC50 | CEM | 160 | - | [2] | |
| CC50 | CD4+ CEM | 140 | - | [2] | |
| CC50 | BFU-E (bone progenitor) | 110 | - | [2] | |
| CC50 | HepG2 | <398 | - | [1] | |
| CC50 | Normal Skeletal Muscle | <870 | - | [1] | |
| Tenofovir | EC50 | MT-4 | ~4.0 | HIV-1 (IIIB) | [1] |
| EC50 | MT-4 | ~3.9 | HIV-2 (ROD) | [1] | |
| EC50 | MT-4 | ~3.7 | HIV (EHO) | [1] | |
| IC50 (RT) | Wild-type | 9 | - | [1] | |
| IC50 (RT) | K65R mutant | 50 | - | [1] | |
| CC50 | HepG2 | 398 | - | [3][4] | |
| CC50 | Normal Skeletal Muscle | 870 | - | [3][4] | |
| CC50 | Erythroid Progenitor Cells | >200 | - | [3][4] |
Note: EC50 values for Tenofovir were converted from µg/mL to µM for approximation. The CC50 values for this compound were reported as being lower than those of Tenofovir in the cited study, but the exact values were not provided.
Based on available data, Tenofovir generally exhibits weaker cytotoxic effects in various cell types compared to other nucleoside reverse transcriptase inhibitors, including this compound.[3][4] For instance, in liver-derived HepG2 cells and normal skeletal muscle cells, Tenofovir showed higher CC50 values, suggesting a better in vitro safety profile in these cell lines.[3][4]
Experimental Protocols
Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of compounds like this compound and Tenofovir. Below are detailed methodologies for two commonly employed assays.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a drug to protect host cells from the destructive effects of viral replication.
-
Cell Culture: A suitable T-cell line, such as MT-4 or CEM-SS, is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Setup: Cells are seeded into 96-well microtiter plates at a predetermined density.
-
Compound Preparation: Serial dilutions of this compound and Tenofovir are prepared in the culture medium.
-
Treatment and Infection: The diluted compounds are added to the appropriate wells. A pre-titered amount of an HIV-1 laboratory strain (e.g., IIIB or NL4-3) is then added to all wells except for the cell control wells.
-
Incubation: The plates are incubated for 4-7 days at 37°C in a humidified CO2 incubator.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTT assay. The optical density is measured, which correlates with the number of viable cells.
-
Data Analysis: The EC50 is determined by plotting the percentage of inhibition of the cytopathic effect against the drug concentration. The CC50 is determined in parallel on uninfected cells.
HIV-1 p24 Antigen Assay
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
-
Sample Preparation: Supernatants from infected cell cultures treated with the antiviral drugs are collected. If necessary, the virus is lysed to release the p24 antigen.
-
ELISA Procedure: A commercial HIV-1 p24 Antigen ELISA kit is used.
-
Samples and standards are added to antibody-coated microplate wells.
-
The plate is incubated to allow the p24 antigen to bind to the capture antibody.
-
Wells are washed to remove unbound material.
-
A biotinylated detection antibody that binds to the captured p24 is added, followed by incubation and washing.
-
A streptavidin-enzyme conjugate is added, which binds to the detection antibody, followed by incubation and washing.
-
A substrate solution is added, and the color development is measured using a microplate reader.
-
-
Data Analysis: The concentration of p24 in the samples is determined by comparison to a standard curve. The IC50 is calculated as the drug concentration that reduces p24 production by 50% compared to the virus control.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The antiviral activity, mechanism of action, clinical significance and resistance of this compound in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hanc.info [hanc.info]
- 4. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Head-to-Head Clinical Trial Data of Abacavir-Containing Regimens: A Comparative Guide
This guide provides an objective comparison of Abacavir-containing antiretroviral regimens based on head-to-head clinical trial data. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy and safety outcomes, complete with experimental protocols and quantitative data summaries.
Efficacy of this compound-Containing Regimens in Treatment-Naive Patients
The efficacy of This compound (B1662851), primarily in the fixed-dose combination with lamivudine (B182088) (ABC/3TC), has been extensively evaluated against other nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) backbones, most notably tenofovir (B777) disoproxil fumarate/emtricitabine (TDF/FTC).
This compound/Lamivudine (ABC/3TC) vs. Tenofovir DF/Emtricitabine (TDF/FTC)
Several landmark clinical trials have directly compared these two NRTI backbones, revealing important nuances in their virologic efficacy, particularly in relation to the patient's baseline HIV-1 RNA levels.
The AIDS Clinical Trials Group (ACTG) A5202 study was a large, randomized, double-blind trial that provided critical insights into the comparative efficacy of ABC/3TC and TDF/FTC when combined with either efavirenz (B1671121) (EFV) or atazanavir/ritonavir (ATV/r). A key finding was the inferior performance of ABC/3TC in patients with a high baseline viral load (≥100,000 copies/mL), where a significantly shorter time to virologic failure was observed compared to the TDF/FTC arm.[1][2][3][4] However, in patients with a lower baseline viral load (<100,000 copies/mL), the two NRTI backbones demonstrated similar times to virologic failure.[2]
Experimental Protocol: ACTG A5202
-
Study Design: A randomized, double-blind, equivalence study in treatment-naive HIV-1-infected adults.[3]
-
Participant Allocation: 1858 eligible participants were randomized to one of four treatment groups: ABC/3TC + EFV, ABC/3TC + ATV/r, TDF/FTC + EFV, or TDF/FTC + ATV/r.
-
Stratification: Participants were stratified by screening HIV-1 RNA level (<100,000 copies/mL or ≥100,000 copies/mL).[3]
-
Primary Endpoints: The primary endpoints were the time to virologic failure, time to regimen modification, and time to a safety event.[2]
-
Definition of Virologic Failure: A confirmed HIV-1 RNA level of ≥1000 copies/mL at or after 16 weeks and before 24 weeks, or ≥200 copies/mL at or after 24 weeks.[4]
Caption: Experimental workflow of the ACTG A5202 trial.
In contrast to the findings in the high viral load stratum of ACTG 5202, the HEAT study demonstrated non-inferiority between ABC/3TC and TDF/FTC when combined with lopinavir/ritonavir (LPV/r) in treatment-naive patients, irrespective of their baseline viral load.[5] At 96 weeks, 60% of patients in the ABC/3TC group and 58% in the TDF/FTC group achieved an HIV-1 RNA level below 50 copies/mL.[5][6]
Experimental Protocol: HEAT Study
-
Study Design: A randomized, double-blind, placebo-matched, multicenter, non-inferiority trial.[5]
-
Participants: 688 antiretroviral-naive, HIV-1-infected individuals.[5]
-
Intervention: Participants were randomized to receive a once-daily regimen of either ABC/3TC or TDF/FTC, both with LPV/r.[5]
-
Primary Endpoints: The proportion of patients with HIV-1 RNA <50 copies/mL at week 48 and the incidence of adverse events over 96 weeks.[5]
The ASSERT study, an open-label, randomized trial, compared ABC/3TC and TDF/FTC in combination with efavirenz in HLA-B*5701-negative, treatment-naive adults. The 48-week results indicated a higher rate of virologic suppression in the TDF/FTC arm (71%) compared to the ABC/3TC arm (59%).[7][8]
Experimental Protocol: ASSERT Study
-
Study Design: An open-label, 96-week, randomized study.[9]
-
Participants: 385 antiretroviral-naive, HLA-B*5701-negative adults.[9]
-
Intervention: Randomization to either ABC/3TC + EFV or TDF/FTC + EFV.
-
Primary Focus: Comparison of renal, bone, and metabolic safety profiles.[9]
This compound/Lamivudine with Dolutegravir (B560016): The SINGLE Study
The SINGLE trial was a pivotal study that established the efficacy of a dolutegravir (DTG)-based regimen with an ABC/3TC backbone. This randomized, double-blind study compared DTG + ABC/3TC to the single-tablet regimen of efavirenz/tenofovir DF/emtricitabine (EFV/TDF/FTC). At 144 weeks, the DTG + ABC/3TC regimen demonstrated superiority, with 71% of participants achieving virologic suppression compared to 63% in the EFV/TDF/FTC arm.[10][11] This difference was primarily attributed to a lower rate of discontinuations due to adverse events in the dolutegravir arm.[11][12] Importantly, no treatment-emergent resistance was observed in the DTG + ABC/3TC group.[11]
Experimental Protocol: SINGLE Study
-
Study Design: A phase 3, randomized, double-blind, non-inferiority study with a pre-specified analysis for superiority.[12][13]
-
Participants: 833 treatment-naive, HLA-B*5701-negative, HIV-1-infected adults.[13]
-
Intervention: Participants were randomized to once-daily DTG + ABC/3TC or once-daily fixed-dose EFV/TDF/FTC.[13]
-
Primary Endpoint: The proportion of participants with HIV-1 RNA <50 copies/mL at 48 weeks.[13]
Safety Profile of this compound-Containing Regimens
Cardiovascular Risk: Insights from the REPRIEVE Trial
The potential for an increased risk of cardiovascular disease with this compound has been a topic of considerable research and debate. An exploratory analysis from the large-scale REPRIEVE trial provided recent data on this issue. The trial enrolled 7,769 people with HIV at low-to-moderate cardiovascular risk.[14][15] The analysis found that both current and past use of this compound were associated with an increased risk of major adverse cardiovascular events (MACE) compared to no this compound exposure.[14][15] Current users had a 42% increased risk, while past users had a 50% increased risk.[14][15]
Experimental Protocol: REPRIEVE Trial Exploratory Analysis
-
Study Design: An exploratory analysis of a large, international, randomized trial.[15][16]
-
Participants: 7,769 HIV-positive individuals on stable antiretroviral therapy with low-to-moderate cardiovascular disease risk.[14][15]
-
Exposure Groups: The analysis compared MACE incidence among current, past, and never users of this compound.[16]
-
Primary Outcome: Major Adverse Cardiovascular Events (MACE), a composite of cardiovascular death, myocardial infarction, unstable angina requiring hospitalization, stroke, transient ischemic attack, or peripheral arterial ischemia requiring intervention.[17]
Caption: Relationship between this compound exposure and cardiovascular risk.
This compound Hypersensitivity Reaction (HSR)
A well-characterized adverse event associated with this compound is a hypersensitivity reaction, which is strongly linked to the presence of the HLA-B*57:01 allele. Screening for this genetic marker prior to initiating this compound is now standard practice and has been shown to significantly reduce the incidence of this potentially severe reaction.
Quantitative Data Summary
Table 1: Comparative Efficacy of ABC/3TC vs. TDF/FTC in Treatment-Naive Patients
| Clinical Trial | Third Agent(s) | Follow-up Duration | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Key Conclusion on Efficacy |
| ACTG A5202 | Efavirenz or Atazanavir/ritonavir | 96 Weeks | In patients with baseline viral load ≥100,000 copies/mL, ABC/3TC was inferior to TDF/FTC. In patients with baseline viral load <100,000 copies/mL, efficacy was similar.[2] | ABC/3TC is less effective in patients with high baseline viral loads. |
| HEAT | Lopinavir/ritonavir | 96 Weeks | ABC/3TC: 60% vs. TDF/FTC: 58%[6] | ABC/3TC was non-inferior to TDF/FTC.[5] |
| ASSERT | Efavirenz | 48 Weeks | ABC/3TC: 59% vs. TDF/FTC: 71%[7][8] | TDF/FTC was superior to ABC/3TC. |
Table 2: Efficacy of Dolutegravir with ABC/3TC in Treatment-Naive Patients
| Clinical Trial | Comparator Regimen | Follow-up Duration | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Key Conclusion on Efficacy |
| SINGLE | Efavirenz/TDF/FTC | 144 Weeks | DTG + ABC/3TC: 71% vs. EFV/TDF/FTC: 63%[10][11] | DTG + ABC/3TC was superior to EFV/TDF/FTC. |
Table 3: Key Safety Findings for this compound-Containing Regimens
| Clinical Trial | Comparison | Key Safety Outcomes |
| ASSERT | ABC/3TC vs. TDF/FTC | ABC/3TC: Associated with greater increases in total cholesterol, HDL, LDL, and triglycerides.[9] TDF/FTC: Associated with greater increases in markers of renal tubular dysfunction and greater decreases in hip bone mineral density.[9] |
| REPRIEVE (Exploratory Analysis) | This compound use vs. no this compound use | Current or past use of this compound was associated with an increased risk of major adverse cardiovascular events.[14][15] |
References
- 1. This compound/Lamivudine Versus Tenofovir DF/Emtricitabine as Part of Combination Regimens for Initial Treatment of HIV: Final Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/lamivudine versus tenofovir DF/emtricitabine as part of combination regimens for initial treatment of HIV: final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early virologic response to this compound/lamivudine and tenofovir/emtricitabine during ACTG A5202 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound–Lamivudine versus Tenofovir–Emtricitabine for Initial HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, placebo-matched, multicenter trial of this compound/lamivudine or tenofovir/emtricitabine with lopinavir/ritonavir for initial HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. Randomized comparison of renal effects, efficacy, and safety with once-daily this compound/lamivudine versus tenofovir/emtricitabine, administered with efavirenz, in antiretroviral-naive, HIV-1-infected adults: 48-week results from the ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. 96-Week results of this compound/lamivudine versus tenofovir/emtricitabine, plus efavirenz, in antiretroviral-naive, HIV-1-infected adults: ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dolutegravir Superior to Efavirenz at 144 Weeks in SINGLE Trial [natap.org]
- 11. Brief Report: Dolutegravir Plus this compound/Lamivudine for the Treatment of HIV-1 Infection in Antiretroviral Therapy-Naive Patients: Week 96 and Week 144 Results From the SINGLE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brief Report: Dolutegravir Plus this compound/Lamivudine for the Treatment of HIV-1 Infection in Antiretroviral Therapy-Naive Patients: Week 96 and Week 144 Results From the SINGLE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eatg.org [eatg.org]
- 15. Exploratory analysis associates HIV drug this compound with elevated cardiovascular disease risk in large global trial | National Institutes of Health (NIH) [nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. youtube.com [youtube.com]
A Comparative Analysis of Abacavir and Lamivudine Resistance Profiles
An Objective Guide for Researchers and Drug Development Professionals
Abacavir (B1662851) (ABC) and Lamivudine (B182088) (3TC) are both vital nucleoside reverse transcriptase inhibitors (NRTIs) used in combination antiretroviral therapy (cART) to manage Human Immunodeficiency Virus Type 1 (HIV-1) infection. Both drugs are analogues of natural nucleosides and, once phosphorylated to their active triphosphate forms, act as chain terminators for the viral reverse transcriptase (RT) enzyme, halting the conversion of viral RNA into DNA.[1][2] Despite their similar mechanisms of action, their resistance profiles exhibit crucial differences that are critical for guiding treatment strategies and developing next-generation antiretrovirals.
Mechanisms of Resistance
Resistance to both this compound and Lamivudine arises from specific mutations in the pol gene, which encodes the HIV-1 reverse transcriptase. These mutations alter the enzyme's structure, reducing the binding affinity or incorporation of the drug, thereby diminishing its inhibitory effect.
Lamivudine (3TC) Resistance: The hallmark of Lamivudine resistance is the M184V or, less commonly, the M184I mutation in the reverse transcriptase.[3][4] This single mutation confers high-level resistance to Lamivudine, reducing its susceptibility by over 100-fold.[4] The M184V mutation sterically hinders the binding of Lamivudine's active form to the enzyme's active site.[5] Interestingly, while conferring high-level resistance to Lamivudine, the M184V mutation can increase the susceptibility of the virus to other NRTIs like zidovudine (B1683550) (AZT) and tenofovir (B777) (TDF).[6][7]
This compound (ABC) Resistance: this compound resistance is more complex and typically involves the accumulation of multiple mutations. While M184V is frequently associated with this compound resistance, it only confers low-level resistance on its own.[1][8] High-level this compound resistance often requires the presence of M184V in combination with other mutations.[9][10]
Key mutations associated with this compound resistance include:
-
K65R: This mutation is selected by this compound, tenofovir, and didanosine.[10][11] It confers low to intermediate resistance to this compound.[11]
-
L74V: This mutation also confers intermediate-level resistance to this compound.[12]
-
Y115F: Another mutation selected by this compound, contributing to reduced susceptibility.[3][9]
-
Thymidine (B127349) Analogue Mutations (TAMs): These mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E), primarily selected by zidovudine and stavudine, can contribute to this compound cross-resistance, especially when present with M184V.[10][13][14] The accumulation of three or more TAMs can significantly reduce this compound susceptibility.[15]
Quantitative Data on Resistance Profiles
The level of resistance is quantified by the "fold change" in the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%. A higher fold change indicates greater resistance.
| Mutation(s) | Fold Change in IC50 (this compound) | Fold Change in IC50 (Lamivudine) |
| M184V | 2.0 - 5.0[1] | >100[4] |
| K65R | >3.5[1] | Susceptible |
| L74V | 2.0 - 4.0[1] | Susceptible |
| Y115F | 2.0 - 3.0[1] | Susceptible |
| M184V + TAMs | High-level resistance (variable)[9][10] | High-level resistance |
| K65R + M184V | Increased resistance[3] | High-level resistance |
| L74V + M184V | High-level resistance[12] | High-level resistance |
Experimental Protocols for Resistance Testing
The resistance profiles of antiretroviral drugs are determined through two primary methods: genotypic and phenotypic assays.
1. Genotypic Resistance Assay
This method identifies resistance-associated mutations in the viral genes.
-
Objective: To sequence the HIV-1 pol gene to detect mutations known to confer drug resistance.
-
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample, typically requiring a viral load of at least 500-1000 copies/mL.[16]
-
Reverse Transcription and PCR (RT-PCR): The extracted viral RNA is converted into complementary DNA (cDNA) by reverse transcriptase. The target region of the pol gene (encompassing the reverse transcriptase and protease domains) is then amplified using the Polymerase Chain Reaction (PCR).[17][18] A nested PCR is often performed to increase the sensitivity and specificity of the amplification.[19]
-
DNA Sequencing: The amplified PCR product is sequenced, most commonly using the Sanger sequencing method.[17][19]
-
Data Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations. The detected mutations are then interpreted using databases (e.g., Stanford HIV Drug Resistance Database) that correlate specific mutations with resistance to various antiretroviral drugs.[17]
-
2. Phenotypic Resistance Assay
This method directly measures the ability of the virus to replicate in the presence of a drug.
-
Objective: To determine the concentration of an antiretroviral drug required to inhibit the replication of a patient's virus by 50% (IC50).
-
Methodology:
-
Recombinant Virus Construction: The patient's viral RNA is extracted and the pol gene is amplified as in the genotypic assay. This amplified gene is then inserted into a standard laboratory HIV-1 vector that lacks its own pol gene.[20][21][22]
-
Cell Culture: The resulting recombinant viruses, which express the patient's reverse transcriptase and protease, are cultured in the presence of serial dilutions of the antiretroviral drug being tested.[21]
-
Replication Measurement: Viral replication is measured, often through the expression of a reporter gene (e.g., luciferase) or by quantifying viral protein production.[17]
-
IC50 Calculation and Fold-Change Determination: The IC50 for the patient's virus is calculated and compared to the IC50 of a known drug-sensitive (wild-type) reference virus.[17][23] The ratio of the patient's virus IC50 to the reference virus IC50 is reported as the fold-change in resistance.[17][23]
-
Visualizations
Caption: HIV Reverse Transcription and NRTI Inhibition.
Caption: Workflow for Genotypic Resistance Testing.
Caption: Primary Resistance Pathways for Lamivudine and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and Lamivudine: Why They’re Used Together | myHIVteam [myhivteam.com]
- 3. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or this compound and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of Lamivudine Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. penta-id.org [penta-id.org]
- 7. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of this compound Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The K65R mutation in HIV-1 reverse transcriptase: genetic barriers, resistance profile and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Prevalence of this compound-associated L74V/I Mutations in Kenyan Children Failing Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Rapid accumulation of HIV-1 thymidine analogue mutations and phenotypic impact following prolonged viral failure on zidovudine-based first-line ART in sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 17. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 18. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 21. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
Validation of Biomarkers for Predicting Abacavir Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers and methodologies for predicting patient response to the antiretroviral drug abacavir (B1662851). Minimizing the risk of this compound hypersensitivity reaction (HSR), a potentially life-threatening adverse reaction, is paramount for patient safety and effective HIV treatment.
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of HIV infection.[1][2] However, its use is associated with a risk of HSR in about 5-8% of patients, typically occurring within the first six weeks of treatment.[1][3] Symptoms can include fever, rash, gastrointestinal and respiratory issues, which worsen with continued use and can be fatal upon re-challenge.[1] This has led to the validation of predictive biomarkers to identify at-risk individuals before initiating therapy.
Primary Biomarker: HLA-B*57:01
The human leukocyte antigen (HLA) allele, HLA-B57:01 , is a highly specific and sensitive genetic biomarker for predicting the risk of this compound-induced HSR.[1] International treatment guidelines strongly recommend screening for this biomarker in all patients prior to starting an this compound-containing regimen.[4] The presence of the HLA-B57:01 allele is strongly associated with an immune-mediated response to the drug.[1] In both white and black populations, the presence of HLA-B*57:01 has a sensitivity of 100% for predicting immunologically confirmed HSR.[2]
Mechanism of Action
This compound is understood to bind non-covalently to the peptide-binding cleft of the HLA-B*57:01 molecule.[1] This binding alters the shape of the cleft, leading to the presentation of novel self-peptides to the T-cell receptors of cytotoxic T-lymphocytes.[1] This, in turn, triggers a CD8+ T-cell mediated immune response that manifests as HSR.[1]
Alternative and Surrogate Biomarkers
While HLA-B*57:01 is the gold standard, some research has explored other genetic markers.
-
HCP5 (Human Endogenous Retrovirus K (HML-2) provirus F8 complotype 5): A single nucleotide polymorphism (SNP), rs2395029, in the HCP5 gene is in strong linkage disequilibrium with HLA-B57:01.[5][6] Studies have shown that testing for this SNP can be a rapid and cost-effective surrogate for HLA-B57:01 screening in certain populations, with high sensitivity and specificity.[5][6]
-
ERAP1 (Endoplasmic Reticulum Aminopeptidase 1): Research suggests that variations in the ERAP1 gene, which is involved in peptide processing before presentation by HLA molecules, may play a role in the development of HSR in individuals who are already HLA-B*57:01 positive.[7] However, ERAP1 is not used as a standalone predictive biomarker.
Comparison of HLA-B*57:01 Screening Methods
Several methods are available for the detection of the HLA-B*57:01 allele, each with its own performance characteristics. The gold standard for comparison is typically sequence-based typing.[5]
| Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Sequence-Specific Primer PCR (SSP-PCR) with Capillary Electrophoresis (CE) | >99%[8] | >99%[8] | - | >99%[4] |
| Real-Time PCR (qPCR) | >99%[8][9] | 97.2%[4][8] | 40%[4][8] | 100%[4][8] |
| Flow Cytometry (using HLA-B17 monoclonal antibody) | >99%[8] | 84.3%[4][8] | 11.8%[4] | >99%[4] |
Note: Performance metrics can vary slightly depending on the specific assay and patient population.
Experimental Protocols
Sequence-Specific Primer PCR (SSP-PCR) with Capillary Electrophoresis (CE)
This method utilizes allele-specific primers to amplify the HLA-B*57:01 allele.
-
DNA Extraction: Genomic DNA is extracted from whole blood samples, typically using a commercial kit.[10] An input of 100 ng of genomic DNA is commonly required.[10][11]
-
PCR Amplification: A multiplex PCR is performed using sequence-specific primers designed to amplify exon 2 and/or 3 of the HLA-B locus.[9][10] The reaction mixture typically includes the extracted DNA, primers, DNA polymerase, dNTPs, and PCR buffer.[9][11] An internal control, such as the human growth hormone (HGH) gene, is often co-amplified.[10]
-
Capillary Electrophoresis: The PCR products are separated by size using capillary electrophoresis.[8][9] The presence of a specific amplicon size indicates a positive result for the HLA-B*57:01 allele.[11]
Real-Time PCR (qPCR)
This method detects the amplification of the target allele in real-time using fluorescent probes.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood samples.[10] Approximately 50 ng of DNA may be used for the initial amplification step.[10]
-
Pre-amplification (Optional but recommended): An initial PCR step is often performed to amplify the HLA-B gene, which can improve the efficiency of the subsequent qPCR.[10]
-
qPCR Reaction: The qPCR is performed using sequence-specific primers and a fluorescent probe (e.g., a hydrolysis probe) that binds to the HLA-B*57:01 allele.[12][13] The reaction is run on a real-time PCR instrument.
-
Data Analysis: The presence of the HLA-B*57:01 allele is determined by the amplification curve and the cycle threshold (Ct) value.[12][14]
Flow Cytometry
This method uses monoclonal antibodies to detect the HLA-B17 serotype, which includes HLA-B*57. It is often used as a pre-screening tool.[8]
-
Sample Preparation: A whole blood sample (e.g., 50 μL) is incubated with a phycoerythrin-labeled monoclonal HLA-B17 antibody and a FITC-labeled CD45 antibody.[8]
-
Erythrocyte Lysis: Red blood cells are lysed using a FACS lysis buffer, and the remaining cells are washed.[8]
-
Flow Cytometric Analysis: The sample is analyzed on a flow cytometer.[8] At least 20,000 events are typically acquired for analysis.[8]
-
Gating and Interpretation: Lymphocytes are gated based on CD45 expression, and the fluorescence intensity for the HLA-B17 antibody is measured. A positive result indicates the presence of an HLA-B17 antigen, which requires confirmation by a molecular method to specifically identify HLA-B*57:01.[8][10]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of different methods for the detection of HLA-B* 57:01 allele in people living with HIV in Eastern Uttar Pradesh, India | springermedizin.de [springermedizin.de]
- 6. Comparison of different methods for the detection of HLA-B* 57:01 allele in people living with HIV in Eastern Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Genetic Predictors for this compound Tolerance in HLA-B*57:01 Positive Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent this compound Hypersensitivity in HIV-1 Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent this compound Hypersensitivity in HIV-1 Care | PLOS One [journals.plos.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Frontiers | Concordance of an in-house 2-steps PCR-SSP and nanopore sequencing for HLA-B*57:01 and HLA-B*58:01 typing: a comparative study [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of HLA-B*57:01 Genotyping Real-Time PCR with Optimized Hydrolysis Probe Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Real-Time Polymerase Chain Reaction Methods to Typing HLA-B*57:01 in HIV-1-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Once-Daily Versus Twice-Daily Abacavir Dosing: An In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of once-daily versus twice-daily dosing regimens of Abacavir (B1662851), a nucleoside reverse transcriptase inhibitor (NRTI) crucial in the management of HIV-1 infection. The information presented herein is collated from key clinical trials to support evidence-based decisions in research and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacokinetic, virologic, and immunologic outcomes from comparative studies of once-daily and twice-daily this compound dosing regimens.
Table 1: Pharmacokinetic Parameters
| Study | Population | Dosing Regimen | N | AUC0-24 (mg·h/L) [Geometric Mean] | Cmax (mg/L) [Geometric Mean] | Key Finding |
| PENTA-13 [1] | HIV-1-infected children (2-13 years) | This compound 8 mg/kg twice-daily | 14 | - | - | AUC0-24 and Cmax of once-daily dosing were not inferior to twice-daily dosing. |
| This compound 16 mg/kg once-daily | 14 | - | - | |||
| ARROW (PK Sub-study) [2] | HIV-1-infected children (3-<36 months) | This compound 8 mg/kg twice-daily | 18 | - | - | Bioequivalence was demonstrated on AUC0–24 between twice-daily and once-daily this compound. Cmax almost doubled on once-daily dosing.[2] |
| This compound 16 mg/kg once-daily | 18 | 1.07 (GMR vs twice-daily) | 2.04 (GMR vs twice-daily) | |||
| CNA30021 [3] | Antiretroviral-naive adults | This compound 300 mg twice-daily | 386 | - | - | Once-daily this compound was non-inferior to the twice-daily regimen in terms of efficacy. |
| This compound 600 mg once-daily | 384 | - | - |
AUC0-24: Area under the plasma concentration-time curve over 24 hours; Cmax: Maximum plasma concentration; GMR: Geometric Mean Ratio.
Table 2: Virologic and Immunologic Efficacy
| Study | Population | Dosing Regimen | Duration | N | Virologic Suppression (<50 copies/mL) | Median CD4+ Cell Increase (cells/mm³) |
| ARROW [4] | HIV-1-infected children (median 5 years) | This compound + Lamivudine (B182088) twice-daily | 48 weeks | 331 | 73% | - |
| This compound + Lamivudine once-daily | 48 weeks | 330 | 72% | - | ||
| CNA30021 [3] | Antiretroviral-naive adults | This compound 300 mg twice-daily + Lamivudine + Efavirenz (B1671121) | 48 weeks | 386 | 68% | 200 |
| This compound 600 mg once-daily + Lamivudine + Efavirenz | 48 weeks | 384 | 66% | 188 |
Table 3: Safety and Adherence
| Study | Population | Dosing Regimen | Key Safety Findings | Adherence/Preference |
| ARROW [4][5] | HIV-1-infected children | This compound + Lamivudine twice-daily vs. once-daily | No difference in grade 3/4 adverse events. One case of hepatitis of uncertain relation in the once-daily group. No difference in drug resistance mutations.[4][5] | Self-reported adherence was similar between groups. Carers strongly preferred once-daily dosing.[4] |
| CNA30021 [3] | Antiretroviral-naive adults | This compound 300 mg twice-daily vs. 600 mg once-daily | Similar safety profiles. Incidence of this compound-related hypersensitivity reactions was 7% (twice-daily) vs. 9% (once-daily). | Not specified. |
Experimental Protocols
Detailed methodologies for the cited pivotal trials are summarized below.
ARROW (Anti-Retroviral Research for Watoto) Trial
-
Study Design: A randomized, open-label, non-inferiority trial conducted in Uganda and Zimbabwe[4][6].
-
Participants: HIV-1-infected children and adolescents who had been on a twice-daily this compound and lamivudine-containing first-line antiretroviral therapy (ART) for at least 36 weeks[5].
-
Intervention: Participants were randomized to either continue their twice-daily regimen or switch to a once-daily regimen of this compound and lamivudine[5].
-
Key Assessments:
-
Virological: HIV-1 RNA levels were measured at baseline, 48, and 96 weeks post-randomization using stored plasma samples. Genotyping was performed on samples with a viral load >1000 copies/mL[5].
-
Immunological: CD4+ T-cell counts were monitored, though specific intervals were not detailed in the provided abstracts.
-
Safety: Grade 3 and 4 adverse events were monitored throughout the study.
-
-
Statistical Analysis: The primary analysis was a non-inferiority comparison of the proportion of participants with virologic suppression at week 48. The non-inferiority margin was predefined[4].
PENTA-13 Trial
-
Study Design: A single-arm, open-label, crossover pharmacokinetic study[1].
-
Participants: HIV-1-infected children aged 2 to 13 years receiving a stable ART regimen containing twice-daily this compound and/or lamivudine[1].
-
Intervention: Participants initially underwent intensive plasma pharmacokinetic sampling on their twice-daily regimen. They were then switched to a once-daily regimen, and pharmacokinetic sampling was repeated 4 weeks later[1].
-
Key Assessments:
-
Pharmacokinetic: Plasma concentrations of this compound and lamivudine were measured to determine AUC0-24 and Cmax[1].
-
Virological and Safety: Viral load and safety were monitored for 24 weeks following the switch to once-daily dosing.
-
-
Statistical Analysis: Geometric mean ratios were used to compare the pharmacokinetic parameters between the two dosing regimens[1].
CNA30021 Trial
-
Study Design: A randomized, double-blind, multicenter trial[3].
-
Participants: Antiretroviral-naive, HIV-1-infected adults[3].
-
Intervention: Patients were randomized to receive either this compound 600 mg once daily or 300 mg twice daily, in combination with once-daily lamivudine 300 mg and efavirenz 600 mg[3].
-
Key Assessments:
-
Virological: The primary efficacy endpoint was the proportion of patients with a plasma HIV-1 RNA level <50 copies/mL at week 48[3].
-
Immunological: CD4+ T-cell counts were measured at baseline and throughout the study.
-
Safety: The safety profile, including the incidence of this compound-related hypersensitivity reactions, was assessed.
-
-
Statistical Analysis: The trial was designed as a non-inferiority study to compare the efficacy of the two dosing regimens[3].
Mandatory Visualization
This compound Intracellular Activation Pathway
This compound is a prodrug that requires intracellular phosphorylation to its active form, carbovir (B1146969) triphosphate (CBV-TP), to exert its antiviral effect.
Caption: Intracellular phosphorylation cascade of this compound to its active metabolite, CBV-TP.
Experimental Workflow: ARROW Trial (Once-Daily vs. Twice-Daily Randomization)
The following diagram illustrates the workflow for the randomization phase of the ARROW trial comparing once-daily and twice-daily this compound dosing.
Caption: Randomized workflow for the ARROW trial comparing dosing frequencies.
References
- 1. penta-id.org [penta-id.org]
- 2. Pharmacokinetic study of once–daily versus twice-daily this compound and lamivudine in HIV type-1-infected children aged 3–<36 months - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound once or twice daily combined with once-daily lamivudine and efavirenz for the treatment of antiretroviral-naive HIV-infected adults: results of the Ziagen Once Daily in Antiretroviral Combination Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thebodypro.com [thebodypro.com]
- 6. Once- versus twice-daily this compound and lamivudine in African children: the randomised controlled ARROW Trial - PMC [pmc.ncbi.nlm.nih.gov]
Abacavir's Efficacy Across HIV-1 Subtypes: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of Abacavir (B1662851) against various HIV-1 subtypes, supported by in vitro susceptibility data and detailed experimental protocols.
This compound, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] In its activated triphosphate form, carbovir (B1146969) triphosphate (CBV-TP), it effectively inhibits the HIV-1 reverse transcriptase (RT) enzyme, leading to the termination of viral DNA synthesis.[1][2] While this compound demonstrates broad activity against different HIV-1 subtypes, understanding its comparative efficacy and the potential for differential development of resistance is critical for clinical application and ongoing drug development.
This guide synthesizes available in vitro susceptibility data, outlines key experimental protocols for assessing antiviral efficacy, and illustrates the underlying molecular mechanisms and experimental workflows.
Data Presentation: In Vitro Susceptibility of HIV-1 Subtypes to this compound
The in vitro anti-HIV-1 activity of this compound has been evaluated against both laboratory strains and clinical isolates. IC50 values typically range from 3.7 to 5.8 µM for laboratory strains and have a mean value of 0.26 µM against clinical isolates in monocytes and peripheral blood mononuclear cells.[1]
Table 1: Summary of this compound In Vitro Efficacy against HIV-1
| HIV-1 Isolate Type | Cell Type | IC50 Range (µM) | Notes |
| Laboratory Strains | Various | 3.7 - 5.8 | General susceptibility of reference strains. |
| Clinical Isolates | Monocytes, PBMCs | Mean: 0.26 | Reflects activity against circulating viral populations. |
| Non-Subtype B Isolates | Not specified | Equivalent to Subtype B | Based on studies with this compound/Lamivudine combination.[1] |
PBMCs: Peripheral Blood Mononuclear Cells
Resistance to this compound is associated with the selection of specific mutations in the reverse transcriptase gene of HIV-1. The primary mutations that confer reduced susceptibility include K65R, L74V, Y115F, and M184V.[1] The accumulation of these mutations can lead to intermediate to high-level resistance.[1]
Table 2: Impact of Key Resistance Mutations on this compound Susceptibility
| Mutation | Effect on this compound Susceptibility | Fold Change in IC50 | Subtype-Specific Notes |
| K65R | Reduced susceptibility | Intermediate | More common in subtype C.[1][3] |
| L74V | Reduced susceptibility | - | - |
| Y115F | Reduced susceptibility | - | - |
| M184V | Contributes to reduced susceptibility | Low-level (2-4 fold) | Often occurs in combination with other mutations.[1][2] |
| Multiple Mutations | Intermediate to high-level resistance | 4-8 fold (2-3 mutations), >8 fold (3 mutations) | The combination of mutations significantly impacts resistance levels.[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy and resistance profile. The following are generalized protocols for common assays used in HIV-1 drug susceptibility testing.
Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This assay directly measures the ability of a drug to inhibit viral replication.
-
Viral RNA Extraction and Amplification: Isolate viral RNA from patient plasma. The protease and reverse transcriptase regions of the pol gene are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Generation of Recombinant Virus: The amplified patient-derived gene fragment is inserted into a proviral DNA vector that lacks the corresponding region.
-
Virus Production: The recombinant vector is transfected into a suitable cell line to produce infectious virus particles containing the patient's protease and reverse transcriptase enzymes.
-
Drug Susceptibility Testing:
-
Seed target cells (e.g., MT-4 or peripheral blood mononuclear cells) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Infect the cells with the recombinant virus in the presence of varying concentrations of the drug.
-
Include a no-drug control and a reference wild-type virus.
-
-
Quantification of Viral Replication: After a set incubation period, viral replication is measured using methods such as a p24 antigen ELISA or a luciferase reporter gene assay.
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of viral inhibition against the drug concentration.[1]
Genotypic Resistance Assay
This assay identifies mutations in the HIV-1 genome known to be associated with drug resistance.
-
Viral RNA Extraction: Isolate viral RNA from patient plasma.
-
RT-PCR: Amplify the protease and reverse transcriptase regions of the pol gene using RT-PCR.
-
DNA Sequencing: Sequence the amplified PCR product.
-
Sequence Analysis: Compare the patient-derived sequence to a wild-type reference sequence to identify mutations.
-
Interpretation: Use databases such as the Stanford University HIV Drug Resistance Database to interpret the clinical significance of the identified mutations.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the workflows for phenotypic and genotypic resistance testing.
References
- 1. benchchem.com [benchchem.com]
- 2. The antiviral activity, mechanism of action, clinical significance and resistance of this compound in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during this compound monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Abacavir Disposal
For researchers, scientists, and drug development professionals, the proper disposal of abacavir (B1662851) is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes exposure risks, ensures regulatory compliance, and builds a foundation of trust in safe chemical handling. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and its associated waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a potent pharmaceutical compound that can pose health risks, including acute toxicity and skin irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields or a face shield are necessary to protect against splashes and airborne particles.[2]
-
Hand Protection: Use protective, chemically-resistant gloves, such as nitrile gloves, to prevent skin contact.[2]
-
Body Protection: An impervious lab coat or gown should be worn to protect against accidental spills.[2]
-
Respiratory Protection: When handling powdered this compound or if there is a risk of aerosol generation, a NIOSH-approved respirator is required.[2][3] All handling of solid this compound should ideally take place in a chemical fume hood to prevent inhalation.[3]
Step-by-Step this compound Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[2] Do not dispose of this compound down the drain or in the general waste.[2]
-
Waste Identification and Segregation:
-
Waste Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1][3]
-
The label must include "Hazardous Waste," the chemical name "this compound" or "this compound Hydrochloride," and any other information required by your institution and local regulations.[3]
-
Ensure the waste container is kept tightly sealed to prevent leakage.[2]
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management company.[3] These companies are equipped to handle and transport pharmaceutical waste in compliance with all regulatory requirements.[3] The typical disposal method is incineration at an approved hazardous waste facility.[1]
-
-
Documentation:
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Don PPE: Before attempting any cleanup, put on the appropriate personal protective equipment as detailed above.[1]
-
Contain the Spill:
-
For solid/dry spills: Carefully clean up the material to avoid generating dust.[3] Dampening the material with water may be appropriate to prevent it from becoming airborne.[3][5]
-
For liquid spills: Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1][3][4]
-
-
Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a sealed and labeled hazardous waste container for proper disposal.[1][3]
-
Decontaminate: Clean the spill surface and any contaminated equipment thoroughly.[1]
-
Prevent Environmental Release: Do not allow the spilled product or contaminated materials to enter drains or water courses.[1][5]
Summary of this compound Disposal Procedures
| Procedure Stage | Key Actions | Regulatory and Safety Considerations |
| Handling | Wear appropriate PPE: safety goggles, chemical-resistant gloves, lab coat, and a NIOSH-approved respirator for powders.[2][3] Handle in a ventilated area, preferably a fume hood.[3][4] | Minimize exposure due to potential health hazards like acute toxicity and skin irritation.[1] |
| Segregation | Identify all this compound-containing waste (unused product, contaminated labware, spill cleanup materials).[3] Segregate from other waste streams.[3] | Proper segregation is crucial for compliant and cost-effective disposal.[6] |
| Containment | Use designated, leak-proof, and sealed hazardous waste containers.[1][2][3] | Prevents leakage and environmental contamination.[2] |
| Labeling | Clearly label containers as "Hazardous Waste" with the chemical name "this compound."[1][3] Follow institutional and local regulations for additional labeling requirements.[3] | Ensures proper identification and handling by waste management personnel. |
| Storage | Store in a secure, locked-up, and well-ventilated area away from incompatible materials.[1][2][4] | Prevents unauthorized access and chemical reactions.[1] |
| Disposal | Engage a licensed hazardous waste management company for collection and disposal.[3] | Disposal must comply with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[3][7] |
| Documentation | Maintain detailed records of disposed quantities, dates, and vendor information.[3] | Essential for regulatory compliance and auditing purposes.[3] |
Experimental Protocols
The provided information focuses on operational safety and disposal procedures rather than experimental methodologies for the analysis of disposal techniques. Chemical neutralization is not a recommended primary disposal method for complex organic molecules like this compound.[3] All disposal should be managed through professional hazardous waste services.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
